molecular formula C18H16N6O2 B168499 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid CAS No. 146464-93-9

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Cat. No.: B168499
CAS No.: 146464-93-9
M. Wt: 348.4 g/mol
InChI Key: YDEZNQPWTMVPCH-UHFFFAOYSA-N
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Description

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEZNQPWTMVPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451485
Record name 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid
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Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146464-93-9
Record name 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146464-93-9
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Foundational & Exploratory

A Technical Guide to 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid: A Novel Antifolate Probe for Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Disrupting Cellular Machinery: A Deep Dive into a Next-Generation Dihydrofolate Reductase Inhibitor

This technical guide introduces 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid , a novel synthetic compound engineered for advanced research in oncology and infectious diseases. By integrating the established pharmacophore of a 2,4-diaminopteridine core with a versatile alkyne handle, this molecule is uniquely positioned as both a potent enzyme inhibitor and a powerful tool for chemical biology explorations.

While this specific molecule, available from suppliers under CAS number 146464-93-9, is not yet extensively described in peer-reviewed literature, its structural components provide a clear and compelling rationale for its predicted mechanism of action and its utility in modern drug discovery workflows.[1][2] This guide will deconstruct the molecule's architecture, propose its primary biological target, and provide detailed, field-proven protocols for its investigation.

Structural and Mechanistic Rationale

The molecule's design is a strategic amalgamation of three key functional moieties, each contributing to its predicted biological activity and experimental utility.

  • The 2,4-Diaminopteridine Core: The Engine of Inhibition: This heterocyclic system is the cornerstone of a major class of therapeutic agents known as antifolates.[3] Its structure mimics the natural pterin ring of folic acid, enabling it to function as a competitive inhibitor of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids required for DNA replication and cell proliferation.[4][6][7] By blocking DHFR, compounds with this core can halt the division of rapidly proliferating cells, an effect harnessed in cancer chemotherapy and antimicrobial treatments.[5][7] The 2,4-diamino substitution pattern is particularly critical for high-affinity binding to the DHFR active site.[8]

  • The Benzoic Acid Moiety: The Key to the Lock: This component mimics the p-aminobenzoic acid (PABA) portion of folic acid, further enhancing the molecule's affinity for the folate-binding site on DHFR. Modifications to this part of the structure are known to influence target selectivity and cellular uptake.

  • The Terminal Alkyne: The Gateway to Discovery: The pent-4-yn-2-yl linker contains a terminal alkyne group, a feature of immense value in modern chemical biology. This "handle" is bioorthogonal, meaning it is inert to most biological functional groups but can react selectively and efficiently with an azide partner in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—the most prominent example of "click chemistry."[9][10] This allows researchers to "click" on a variety of tags for downstream applications, such as target identification, imaging, and affinity purification.[9]

Predicted Physicochemical and Biological Properties

Based on its structure, a profile of key properties can be predicted to guide experimental design.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₈H₁₆N₆O₂As per chemical structure.[1]
Molecular Weight 348.36 g/mol Calculated from the molecular formula.[1]
Primary Target Dihydrofolate Reductase (DHFR)Based on the 2,4-diaminopteridine core, a known DHFR-binding pharmacophore.[4][5]
Mechanism of Action Competitive Enzyme InhibitionThe molecule is a structural analog of folic acid and is expected to compete for the enzyme's active site.[6][7]
Therapeutic Potential Anticancer, Antimicrobial, Anti-inflammatoryDHFR inhibitors are used in these therapeutic areas.[3][11][12] Some pteridine derivatives also show activity against iNOS and lipoxygenase.[4][12][13]
Chemical Reactivity Click Chemistry (CuAAC)The terminal alkyne allows for covalent ligation with azide-containing molecules.[9][10]

Proposed Mechanism of Action: DHFR Inhibition

The central hypothesis is that 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid inhibits the folate pathway, disrupting DNA synthesis and cellular proliferation.

DHFR_Inhibition cluster_reaction Enzymatic Reaction DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR Enzyme DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Synthesis dNTP & Amino Acid Synthesis THF->Synthesis NADPH NADPH NADPH->DHFR_Enzyme Cofactor NADP NADP+ DHFR_Enzyme->THF Product DHFR_Enzyme->NADP Compound Novel Inhibitor (Pteridine Core) Compound->DHFR_Enzyme Competitive Inhibition DNA_Rep DNA Replication & Cell Proliferation Synthesis->DNA_Rep

Caption: Proposed inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Experimental Validation and Application Workflows

To validate the predicted activity and leverage the unique chemical handle of this compound, a phased experimental approach is recommended.

Phase 1: In Vitro Target Engagement and Cellular Activity

A. Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit purified DHFR enzyme. The activity of DHFR is monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[14][15]

Protocol:

  • Reagent Preparation:

    • Prepare DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5).[15]

    • Prepare stock solutions of Dihydrofolic acid (DHF), NADPH, and the test compound in a suitable solvent (e.g., DMSO).[15]

    • Prepare a solution of purified recombinant DHFR enzyme (e.g., from L. casei or human).[16]

  • Assay Setup (96-well UV-transparent plate):

    • To each well, add DHFR Assay Buffer.

    • Add varying concentrations of the test compound. Include a positive control (e.g., Methotrexate) and a no-inhibitor control (vehicle).[17][18]

    • Add the DHFR enzyme solution and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of DHF and NADPH.[18][19]

    • Immediately begin kinetic reading, measuring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader.[15][16]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance curve.

    • Normalize the rates to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

B. Cell Proliferation Assay

This assay assesses the compound's cytostatic or cytotoxic effects on cancer cell lines (e.g., HeLa, A549) or microbial cultures, which are highly dependent on folate metabolism.

Protocol:

  • Cell Culture: Culture cells in appropriate media until they reach logarithmic growth phase.

  • Assay Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control and a positive control (e.g., Methotrexate).

  • Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).

  • Viability Measurement: Assess cell viability using a standard method, such as MTT, resazurin (AlamarBlue), or a cell-titer glo (luminescence) assay.

  • Data Analysis: Normalize the results to the vehicle control wells and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.

Phase 2: Target Identification and Validation via Click Chemistry

The terminal alkyne enables definitive identification of the compound's cellular binding partners using an activity-based protein profiling (ABPP) approach.[20]

Workflow:

Click_Chemistry_Workflow cluster_cell Step 1: In-Cell Labeling cluster_lysate Step 2: Lysis & Click Reaction cluster_purification Step 3: Affinity Purification & MS Cells Live Cells Labeled_Protein Probe-Target Complex Cells->Labeled_Protein Incubate Probe Alkyne Probe (Test Compound) Probe->Cells Lysis Cell Lysis Labeled_Protein->Lysis Click CuAAC Click Reaction Lysis->Click Azide_Tag Azide-Biotin Tag Azide_Tag->Click Biotinylated_Complex Biotinylated Target Complex Click->Biotinylated_Complex Purification Affinity Purification Biotinylated_Complex->Purification Beads Streptavidin Beads Beads->Purification Elution Elution Purification->Elution MS LC-MS/MS Proteomics Elution->MS

Caption: Workflow for target identification using click chemistry.

Protocol:

  • Cell Treatment: Treat cultured cells with the alkyne-containing compound for a designated period to allow for target engagement.

  • Cell Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Click Reaction: To the cell lysate, add the click reaction cocktail: an azide-biotin reporter tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve efficiency and protect proteins.[20][21]

  • Affinity Purification: Incubate the "clicked" lysate with streptavidin-coated agarose or magnetic beads to capture the biotinylated protein complexes.

  • Wash and Elute: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary target, DHFR, should be identified with high confidence. This method can also reveal potential off-targets.[22][21]

Conclusion and Future Directions

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid represents a sophisticated molecular tool. Its core structure strongly predicts potent antifolate activity, while its integrated alkyne handle provides a direct path for mechanistic studies that are often challenging with traditional inhibitors. The protocols outlined here provide a robust framework for researchers to confirm its activity against DHFR, assess its cellular efficacy, and definitively validate its molecular targets in a complex biological environment. This compound is not merely a potential therapeutic agent but a precision instrument designed to accelerate the pace of discovery in chemical biology and drug development.

References

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  • Ma, F., Lü, G., Zhou, W. F., Wang, Q. J., Zhang, Y. H., & Yao, Q. Z. (2009). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Archiv der Pharmazie, 342(5), 274-280. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor.
  • Bentham Science. (n.d.). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review.
  • Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. The FASEB Journal, 4(8), 2441-2452. Retrieved from [Link]

  • Grokipedia. (2026). Dihydrofolate reductase inhibitor.
  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?.
  • Wang, Y., Zhang, Y., & Chung, F. L. (2013). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. ACS Chemical Biology, 8(4), 776-783. Retrieved from [Link]

  • Nduati, E., Hunt, S., Kamau, E. M., & Nzila, A. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(9), 3797-3803. Retrieved from [Link]

  • Tallman, K. A., H-Y, H., & Marnett, L. J. (2010). Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for ex Vivo Biotinylation of Azido and Alkynyl. Chemical Research in Toxicology, 23(11), 1777-1785. Retrieved from [Link]

  • Gaukroger, K., & Jackman, A. L. (2009). The Antifolates. Handbook of Experimental Pharmacology, 198, 263-290. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds.
  • Lanning, M. E., et al. (2016). Click Chemistry for Target Engagement Studies. Methods in Molecular Biology, 1491, 147-159. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Lab Manager. (2025). Innovative Click Chemistry Method Revolutionizes Drug Development.
  • American Society for Microbiology. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Retrieved from [Link]

  • Widemann, B. C., et al. (1996). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 42(2), 287-292.
  • Witte, M. D., et al. (2012). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 17(8), 9695-9710. Retrieved from [Link]

  • Google Patents. (n.d.). GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine.
  • El-Sayed, M. T., et al. (2014). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PLoS One, 9(4), e93980. Retrieved from [Link]

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  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
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Sources

An In-depth Technical Guide to 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid (CAS 146464-93-9): A Key Precursor in Modern Antifolate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, a pivotal intermediate in the synthesis of the potent antifolate drug, Pralatrexate. Directed at researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical attributes, and the implicit biological significance of this compound, grounding the discussion in established scientific literature.

Introduction: The Significance of a Pralatrexate Precursor

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, also identified as 10-Propargyl-4-deoxy-4-amino-10-deazapteroic acid, holds a crucial position in the landscape of modern chemotherapy.[1][2] Its primary importance lies in its role as the penultimate precursor to Pralatrexate, a second-generation antifolate approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[3][4] The structural framework of this intermediate, featuring a diaminopteridine core linked to a benzoic acid moiety via a unique pentynyl side chain, is a testament to the intricate molecular architecture required for effective targeting of folate-dependent pathways in cancer cells. Understanding the chemistry and synthesis of this key intermediate is paramount for the consistent and high-purity production of Pralatrexate and for the exploration of novel antifolate analogs.

Physicochemical Properties and Structural Elucidation

A summary of the key physicochemical properties for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is presented below.

PropertyValueSource
CAS Number 146464-93-9[5]
Molecular Formula C₁₈H₁₆N₆O₂[3][5]
Molecular Weight 348.37 g/mol [3][6]
IUPAC Name 4-{1-[(2,4-diamino-6-pteridinyl)methyl]-3-butynyl}benzoic acid[5]
Synonyms 10-Propargyl-4-deoxy-4-amino-10-deazapteroic acid, Pralatrexate Intermediate 3[1][2][6]
Physical Form Solid[5]
Storage 2-8°C Refrigerator[3][5]
Structural Characterization:
  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex. Key signals would include characteristic aromatic protons from the benzoic acid ring, likely exhibiting splitting patterns indicative of para-substitution. The diaminopteridine ring would show distinct signals for its aromatic proton and the amino groups. The aliphatic protons of the pentynyl chain, including the methylene and methine protons, would appear in the upfield region, with the terminal alkyne proton showing a characteristic singlet.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR would reveal signals for the carbonyl carbon of the carboxylic acid, multiple aromatic carbons from both the pteridine and benzoic acid rings, and the alkynyl carbons. The aliphatic carbons of the pentynyl linker would also be present in the upfield region.

  • Mass Spectrometry (Predicted): High-resolution mass spectrometry should confirm the molecular formula C₁₈H₁₆N₆O₂ with a high degree of accuracy. The fragmentation pattern would likely involve cleavage at the benzylic position and within the pentynyl chain, providing further structural confirmation.

Synthesis and Manufacturing Landscape

The synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a multi-step process that has been approached through various methodologies. Below are two prominent synthetic strategies derived from peer-reviewed literature and patent filings.

Synthetic Pathway 1: Alkylation Strategy (DeGraw et al.)

A key synthetic approach involves the successive alkylation of a homoterephthalate derivative. This method, pioneered by DeGraw and colleagues, laid the groundwork for the development of Pralatrexate.[7]

Workflow Diagram:

A Dimethyl homoterephthalate B Alkylation with propargyl bromide A->B C Alkylation with 2,4-diamino-6- (bromomethyl)pteridine B->C D Saponification C->D E 2,4-diamino-4-deoxy-10-carboxy- 10-propargyl-10-deazapteroic acid D->E F Decarboxylation E->F G 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (Target Compound) F->G

Caption: Alkylation-based synthesis of the target intermediate.

Experimental Protocol (Conceptual):

  • Step 1: Propargylation. Dimethyl homoterephthalate is treated with a strong base, such as potassium hydride, to generate a carbanion, which then undergoes nucleophilic substitution with propargyl bromide to introduce the alkyne functionality.

  • Step 2: Pteridine Moiety Introduction. The product from the previous step is subsequently alkylated with 2,4-diamino-6-(bromomethyl)pteridine hydrobromide. This reaction couples the pteridine core to the growing side chain.

  • Step 3: Hydrolysis. The resulting diester is saponified using an aqueous base, such as sodium hydroxide, to yield the corresponding dicarboxylic acid.

  • Step 4: Decarboxylation. The intermediate dicarboxylic acid, 2,4-diamino-4-deoxy-10-carboxy-10-propargyl-10-deazapteroic acid, is then decarboxylated. This is typically achieved by heating in a high-boiling solvent like dimethyl sulfoxide (DMSO) to furnish the final product.[7]

Synthetic Pathway 2: Pteridine Ring Formation Strategy

An alternative approach, detailed in patent literature, involves the construction of the pteridine ring as a later step in the synthesis.[8]

Workflow Diagram:

A 4-Formyl benzoate derivative B Multi-step synthesis A->B C 4-(1-formyl oxime-1-oxohex- 5-yn-3-yl)benzoic acid B->C D Condensation with pyrimidine-2,4,5,6-tetramine C->D E 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (Target Compound) D->E

Caption: Pteridine ring formation synthetic strategy.

Experimental Protocol (Conceptual):

  • Step 1: Side Chain Construction. A suitable 4-formyl benzoate derivative undergoes a series of reactions, including Eschenmoser fragmentation, to construct the keto-alkyne side chain.[8]

  • Step 2: Oxime Formation. The keto-ester intermediate is hydrolyzed and then subjected to nitrosation to form an oxime, yielding 4-(1-formyl oxime-1-oxohex-5-yn-3-yl)benzoic acid.[8]

  • Step 3: Pteridine Ring Cyclization. The crucial step involves the condensation of the oxime intermediate with pyrimidine-2,4,5,6-tetramine in a suitable solvent, such as methanol. This reaction forms the diaminopteridine ring system and yields the target compound.[8]

Biological Significance and Mechanism of Action Context

As the direct precursor to Pralatrexate, the biological relevance of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is intrinsically linked to the antifolate mechanism of action. Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways dependent on folic acid.[7]

The Folate Pathway and Dihydrofolate Reductase (DHFR):

Folate is essential for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis and repair. A key enzyme in this pathway is dihydrofolate reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate.

Mechanism of Action Diagram:

cluster_0 Folate Metabolism cluster_1 Biosynthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF Product DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Pralatrexate Pralatrexate Pralatrexate->DHFR Inhibition

Caption: Simplified mechanism of action of antifolates like Pralatrexate.

Pralatrexate, and by extension, its structural analogs, function as potent inhibitors of DHFR.[7] The 2,4-diaminopteridine core of these molecules mimics the natural substrate, allowing them to bind to the active site of DHFR with high affinity, thereby blocking the production of tetrahydrofolate. This leads to a depletion of the precursors necessary for DNA synthesis, ultimately resulting in the inhibition of cell proliferation and apoptosis in rapidly dividing cancer cells.[7]

While the intrinsic biological activity of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid has not been extensively reported, its structural similarity to other 10-deazaaminopterin analogs suggests it may possess some level of antifolate activity.[9] However, the addition of the L-glutamate moiety to form Pralatrexate is crucial for enhanced cellular uptake via the reduced folate carrier (RFC-1) and for intracellular polyglutamylation, both of which significantly increase the drug's potency and retention within tumor cells.[10]

Applications in Research and Drug Development

The primary application of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is as a registered starting material and key intermediate in the commercial synthesis of Pralatrexate. Its availability is critical for the pharmaceutical industry to ensure a consistent supply of this important anticancer agent.

Beyond its role in Pralatrexate synthesis, this compound serves as a valuable building block for the development of novel antifolates. Medicinal chemists can utilize its versatile structure to:

  • Synthesize novel Pralatrexate analogs: By modifying the benzoic acid moiety or the pteridine ring, researchers can explore new structure-activity relationships to develop antifolates with improved efficacy, selectivity, or pharmacokinetic profiles.

  • Develop targeted drug delivery systems: The carboxylic acid handle provides a convenient point for conjugation to targeting ligands, such as antibodies or peptides, to facilitate the delivery of antifolate payloads specifically to cancer cells.

  • Investigate the mechanism of antifolate resistance: By using this compound and its derivatives as chemical probes, researchers can further elucidate the molecular mechanisms by which cancer cells develop resistance to antifolate therapies.

Conclusion

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is more than just a chemical intermediate; it is a cornerstone in the synthesis of a life-saving medication and a versatile platform for future innovation in the field of antifolate drug discovery. A thorough understanding of its synthesis and chemical properties is essential for ensuring the quality of the final drug product and for empowering researchers to design the next generation of targeted cancer therapies. This guide provides a foundational understanding to aid in these endeavors.

References

  • Activity of a novel anti-folate (PDX, 10-propargyl 10-deazaaminopterin) against human lymphoma is superior to methotrexate and correlates with tumor RFC-1 gene expression. Leukemia & Lymphoma. 2003;44(6):1027-1035. Available from: [Link]

  • 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid. India Fine Chemicals. Accessed January 14, 2026. Available from: [Link]

  • Synthesis and antifolate evaluation of the 10-propargyl derivatives of 5-deazafolic acid, 5-deazaaminopterin, and 5-methyl-5-deazaaminopterin. Journal of Medicinal Chemistry. 1992;35(2):332-337. Available from: [Link]

  • DeGraw JI, Colwell WT, Piper JR, Sirotnak FM. Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin. Journal of Medicinal Chemistry. 1993;36(15):2228-2231. Available from: [Link]

  • A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof. Google Patents. Accessed January 14, 2026.
  • Pralatrexate-impurities. Pharmaffiliates. Accessed January 14, 2026. Available from: [Link]

  • (4S)-4-(4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzamido)-5-methoxy-5-oxopentanoic Acid. Pharmaffiliates. Accessed January 14, 2026. Available from: [Link]

  • Folate analogues. 25. Synthesis and biological evaluation of N10-propargylfolic acid and its reduced derivatives. Journal of Medicinal Chemistry. 1986;29(7):1263-1269. Available from: [Link]

  • CAS No : 146464-95-1 | Chemical Name : Pralatrexate. Pharmaffiliates. Accessed January 14, 2026. Available from: [Link]

  • (4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoyl)-D-glutamic Acid. Pharmaffiliates. Accessed January 14, 2026. Available from: [Link]

  • 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. ChemUniverse. Accessed January 14, 2026. Available from: [Link]

  • Processes and intermediates for preparing pralatrexate. Google Patents. Accessed January 14, 2026.
  • (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. PubChem. Accessed January 14, 2026. Available from: [Link]

  • Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. NIST WebBook. Accessed January 14, 2026. Available from: [Link]

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A Comprehensive Technical Guide to the Structural Elucidation of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of the novel small molecule, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid . This compound, identified as a key intermediate in the synthesis of the anti-cancer agent Pralatrexate, possesses a complex molecular architecture comprising a 2,4-diaminopteridine core, a substituted benzoic acid, and a terminal alkyne functionality.[1] The definitive confirmation of its structure is paramount for its use in pharmaceutical synthesis and development. This document outlines a systematic workflow employing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section delves into the theoretical underpinnings of the technique, the rationale for its application, detailed experimental protocols, and an expert interpretation of the anticipated data, culminating in the unambiguous verification of the molecular structure.

Introduction: The Molecular Blueprint

The target molecule, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, with the molecular formula C₁₈H₁₆N₆O₂ and a molecular weight of 348.36 g/mol , presents a unique structural challenge.[2] Its architecture is a composite of three key pharmacophores: a diaminopteridine ring system known for its role in folate antagonism, a p-substituted benzoic acid moiety common in drug molecules, and a pentynyl linker that introduces conformational flexibility and a reactive handle for further chemical modification. The elucidation of this structure requires a synergistic application of various spectroscopic methods to piece together the molecular puzzle.

The Elucidation Workflow: A Multi-pronged Analytical Strategy

A robust and self-validating workflow is essential for the definitive structural confirmation of a novel compound. The proposed strategy integrates data from multiple orthogonal techniques, ensuring a high degree of confidence in the final assignment.

Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis MS Mass Spectrometry (HRMS & MS/MS) Synthesis->MS Molecular Weight & Formula NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Synthesis->NMR Connectivity & Stereochemistry FTIR FT-IR Spectroscopy Synthesis->FTIR Functional Groups UVVis UV-Vis Spectroscopy Synthesis->UVVis Chromophoric System Data_Integration Data Integration & Structure Verification MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration UVVis->Data_Integration

Caption: A logical workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Mass spectrometry is a cornerstone of molecular analysis, providing precise mass-to-charge ratio (m/z) information.[3][4] For the target molecule, high-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition, while tandem mass spectrometry (MS/MS) will offer valuable insights into its fragmentation pathways, corroborating the proposed structure.

Predicted Mass Spectrum Data
ParameterExpected ValueRationale
Molecular Formula C₁₈H₁₆N₆O₂Based on the known structure.
Monoisotopic Mass 348.1338 g/mol Calculated for C₁₈H₁₆N₆O₂.
[M+H]⁺ (HRMS) 349.1411Protonated molecular ion.
Key MS/MS Fragments m/z corresponding to the loss of H₂O, CO, COOH, and cleavage of the pentynyl chain.Aromatic carboxylic acids are known to lose -OH and -C=O.[5][6]
Experimental Protocol: HRMS and MS/MS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • HRMS Acquisition (Positive Ion Mode):

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire the full scan mass spectrum over a range of m/z 100-500.

    • The high mass accuracy of the instrument will allow for the determination of the elemental composition from the measured m/z of the [M+H]⁺ ion.

  • MS/MS Acquisition:

    • Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 349.14) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Analyze the resulting fragment ions to map the connectivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[7][8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed to map out the carbon-hydrogen framework and the connectivity between different parts of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale & Key Correlations
Pteridine-H ~8.5-9.0 (s, 1H)~150-165Aromatic proton on the pteridine ring.
Pteridine-NH₂ ~6.5-7.5 (br s, 4H)-Broad signals due to exchange and quadrupole effects.
Benzoic Acid-H ~7.5-8.0 (d, 2H), ~7.2-7.6 (d, 2H)~128-135, ~170 (COOH)AA'BB' system characteristic of p-substitution.[9][10] The carboxylic acid carbon is expected in the 160-180 ppm range.[5]
Alkyne-H ~2.0-2.5 (t, 1H)~70-85Terminal alkyne proton.[11][12]
Pentynyl-CH ~3.5-4.0 (m, 1H)~35-45Methine proton adjacent to the pteridine and benzoic acid moieties.
Pentynyl-CH₂ ~2.5-3.0 (m, 2H), ~1.8-2.2 (m, 2H)~20-40Methylene groups of the pentynyl chain.
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the pentynyl chain and the benzoic acid ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pteridine, pentynyl, and benzoic acid fragments.

NMR_Connectivity cluster_pteridine 2,4-Diaminopteridine cluster_linker Pentynyl Linker cluster_benzoic Benzoic Acid Pteridine Pteridine Ring Linker -CH-CH2-CH2-C≡CH Pteridine->Linker HMBC Benzoic Benzoic Acid Ring Linker->Benzoic HMBC

Sources

"4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Introduction

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a novel small molecule with a chemical structure centered around a 2,4-diaminopteridine core. While direct studies on this specific compound are not extensively available in public literature, its structural features provide a strong basis for a well-defined hypothesis regarding its mechanism of action. The 2,4-diaminopteridine scaffold is the cornerstone of a class of drugs known as antifolates, which are pivotal in chemotherapy and the treatment of autoimmune diseases. This guide delineates the hypothesized mechanism of action for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid as a potent inhibitor of dihydrofolate reductase (DHFR), drawing parallels with the well-established antifolate, methotrexate. We will explore the pivotal role of DHFR in cellular metabolism and present a comprehensive experimental framework to rigorously validate this hypothesis.

The Central Hypothesis: Inhibition of Dihydrofolate Reductase (DHFR)

Our central hypothesis posits that 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid functions as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme is critical for the maintenance of intracellular folate pools, which are essential for the synthesis of nucleotides and certain amino acids.

The Role of DHFR in Cellular Proliferation

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, the intracellular pool of THF is depleted, leading to a disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis. This makes DHFR a prime target for anticancer therapies.

Structural Rationale for DHFR Inhibition

The 2,4-diaminopteridine core of the molecule is structurally analogous to the pteridine ring of folic acid, the natural substrate of DHFR. This structural mimicry allows the compound to bind to the active site of DHFR with high affinity, acting as a competitive inhibitor. The benzoic acid moiety likely enhances binding through interactions with amino acid residues within the active site, a feature also seen in methotrexate.

Proposed Experimental Validation of the Mechanism of Action

To substantiate the hypothesized mechanism of action, a multi-faceted experimental approach is essential. The following sections detail the proposed workflows, from initial target engagement to cellular response assessment.

Part 1: In Vitro Target Engagement and Enzyme Kinetics

The initial step is to confirm direct binding and inhibition of DHFR by 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

Experimental Workflow: DHFR Inhibition Assay

cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_detection Data Acquisition recombinant_dhfr Recombinant Human DHFR reaction_mix Combine Reagents in 96-well Plate recombinant_dhfr->reaction_mix compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (Test Compound) compound->reaction_mix substrates Dihydrofolate (DHF) & NADPH substrates->reaction_mix buffer Assay Buffer buffer->reaction_mix incubation Incubate at 37°C reaction_mix->incubation spectrophotometer Measure Absorbance at 340 nm incubation->spectrophotometer data_analysis Calculate Rate of NADPH Oxidation spectrophotometer->data_analysis ic50 ic50 data_analysis->ic50 Determine IC50

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Detailed Protocol: DHFR Spectrophotometric Assay
  • Reagent Preparation:

    • Prepare a stock solution of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Prepare solutions of recombinant human DHFR, DHF, and NADPH in the reaction buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the reaction buffer.

    • Add serial dilutions of the test compound.

    • Add a fixed concentration of recombinant human DHFR.

    • Initiate the reaction by adding a mixture of DHF and NADPH.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome and Interpretation

A potent inhibitor will exhibit a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the DHFR enzyme activity. This would provide strong evidence for direct target engagement.

ParameterExpected Value for Potent Inhibitor
IC50 < 100 nM
Mechanism Competitive Inhibition
Part 2: Cellular Assays to Confirm Downstream Effects

Demonstrating that the compound elicits the expected biological responses in a cellular context is the next critical step.

Signaling Pathway: DHFR Inhibition and Cellular Consequences

compound 4-(1-(2,4-Diaminopteridin-6-yl) pent-4-yn-2-yl)benzoic acid dhfr DHFR compound->dhfr Inhibits thf Tetrahydrofolate (THF) dhfr->thf Produces dhf Dihydrofolate (DHF) dhf->dhfr Substrate nucleotide Nucleotide Synthesis (dUMP -> dTMP) thf->nucleotide Required for dna DNA Synthesis & Repair nucleotide->dna apoptosis Apoptosis & Cell Cycle Arrest dna->apoptosis Disruption leads to

Caption: The proposed signaling cascade following DHFR inhibition.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)
  • Cell Culture:

    • Seed cancer cell lines known to be sensitive to antifolates (e.g., HeLa, MCF-7) in 96-well plates.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid for 72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Rescue Experiments

To confirm that the observed cytotoxicity is due to the inhibition of the folate pathway, rescue experiments can be performed.

  • Protocol:

    • Co-treat the cells with the test compound and a downstream product of the folate pathway, such as thymidine or hypoxanthine.

  • Expected Outcome:

    • If the compound's cytotoxic effects are on-target, the addition of these downstream metabolites should rescue the cells from death.

Part 3: Structural Biology for Definitive Confirmation

To unequivocally confirm the binding mode and provide a structural basis for the inhibition, co-crystallization of the compound with DHFR is recommended.

Workflow: X-ray Co-crystallography
  • Protein Expression and Purification: Express and purify recombinant human DHFR.

  • Co-crystallization: Set up crystallization trials with the purified DHFR in the presence of the test compound.

  • X-ray Diffraction: Collect X-ray diffraction data from the resulting crystals.

  • Structure Determination: Solve the three-dimensional structure to visualize the binding interactions between the compound and the active site of DHFR.

Conclusion

The structural characteristics of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid strongly suggest that it functions as an inhibitor of dihydrofolate reductase. The proposed experimental cascade, from in vitro enzyme kinetics to cellular assays and structural biology, provides a robust framework for validating this hypothesis. Confirmation of this mechanism of action would position this compound as a promising candidate for further development as an anticancer or anti-inflammatory agent.

References

  • Title: 2,4-Diaminopteridines as DHFR Inhibitors Source: ScienceDirect URL: [Link]

  • Title: The mechanism of action of methotrexate Source: National Center for Biotechnology Information URL: [Link]

  • Title: Dihydrofolate Reductase Source: ScienceDirect URL: [Link]

"4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid: Synthesis, Biological Significance, and Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, represents a privileged scaffold in medicinal chemistry. It is the core of numerous biologically essential molecules, including folic acid and biopterin, which act as enzymatic cofactors in a myriad of metabolic pathways.[1][2] The inherent versatility of the pteridine core has made its derivatives a focal point of extensive research, leading to the development of agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides a comprehensive technical exploration of a specific and highly significant derivative: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. We will delve into its synthesis, chemical characteristics, and profound role as a pivotal intermediate in the creation of advanced therapeutic agents.

The Central Intermediate: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (CAS No: 146464-93-9) is a synthetic pteridine derivative of significant interest in the field of oncology.[4] Its primary importance lies in its role as a key intermediate in the synthesis of Pralatrexate (10-propargyl-10-deazaaminopterin), a potent antifolate drug.[5] The unique structural features of this molecule, namely the 2,4-diaminopteridine core linked to a benzoic acid moiety via a pentynyl spacer, are meticulously designed to interact with specific biological targets, which will be discussed in subsequent sections.

Physicochemical Properties

A summary of the key physicochemical properties for this intermediate is provided below.

PropertyValueSource
Molecular Formula C₁₈H₁₆N₆O₂[4]
Molecular Weight 348.36 g/mol [4]
CAS Number 146464-93-9[4]

Synthesis and Chemical Reactivity

The synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The most common synthetic strategies involve the condensation of a pyrimidine derivative with a suitably functionalized α-keto acid or a related compound.

Retrosynthetic Analysis and Key Building Blocks

A logical approach to the synthesis involves the reaction between pyrimidine-2,4,5,6-tetramine and a diketo compound or its equivalent. This key condensation step forms the core pteridine ring structure.

retrosynthesis target 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid intermediate1 Pyrimidine-2,4,5,6-tetramine target->intermediate1 Condensation intermediate2 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoic acid or its alkyl ester target->intermediate2 Condensation

Caption: Retrosynthetic approach for the target molecule.

Detailed Synthetic Protocol

A novel and efficient process for the preparation of this key intermediate is detailed in patent literature.[5] The following protocol is a synthesized representation of this methodology. The causality behind these steps is to construct the pteridine ring system through a condensation reaction, a classic and reliable method for forming such heterocyclic structures.

Step 1: Preparation of the Diketo Intermediate

The synthesis begins with the preparation of a key building block, alkyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate or the corresponding carboxylic acid.[5] This molecule contains the necessary carbon framework and functional groups required for the subsequent condensation.

Step 2: Condensation to form the Pteridine Ring

The core of the synthesis is the condensation of pyrimidine-2,4,5,6-tetramine (or its salt, such as the sulfate salt) with the diketo intermediate prepared in the previous step.[5] This reaction is typically carried out in a suitable solvent system under controlled temperature and pH to facilitate the cyclization and formation of the pteridine ring.

Experimental Protocol: Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid[5]

  • Reaction Setup: To a suitable reaction vessel, add pyrimidine-2,4,5,6-tetramine or its salt.

  • Solvent Addition: Add a suitable solvent, such as water or a mixture of water and an alcohol.

  • Addition of the Keto Compound: Add the intermediate, 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoic acid or its oxime derivative.

  • Reaction Conditions: The reaction mixture is heated to facilitate the condensation and ring closure. The optimal temperature and reaction time are determined by monitoring the reaction progress (e.g., by HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid product is then collected by filtration, washed with appropriate solvents to remove impurities, and dried under vacuum.

synthesis_workflow start Start Materials: - Pyrimidine-2,4,5,6-tetramine - 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoic acid step1 Condensation Reaction (Heating in a suitable solvent) start->step1 step2 Cooling and pH Adjustment step1->step2 step3 Filtration and Washing step2->step3 step4 Drying under Vacuum step3->step4 end_product Final Product: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid step4->end_product

Caption: Workflow for the synthesis of the target compound.

Biological Context and Therapeutic Relevance

The 2,4-diaminopteridine scaffold is a cornerstone of antifolate chemotherapy. Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid, a vitamin essential for the synthesis of DNA, RNA, and proteins.[1]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The primary target of many pteridine-based drugs, including those derived from the title compound, is dihydrofolate reductase (DHFR).[1][6] DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for one-carbon transfer reactions, which are vital for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, these drugs deplete the intracellular pool of THF, leading to the cessation of DNA synthesis and cell death.[1]

Pralatrexate, synthesized from 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, is a potent inhibitor of DHFR.[5][7] It is designed to have a high affinity for the folate binding site of the enzyme, effectively blocking its function.[5]

dhfr_inhibition cluster_pathway Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synth DNA, RNA, Protein Synthesis THF->DNA_Synth Cofactor DHFR->THF Product Pralatrexate Pralatrexate (Derived from title compound) Pralatrexate->DHFR Inhibits

Caption: Mechanism of DHFR inhibition by Pralatrexate.

Overcoming Drug Resistance: The Role of Pteridine Reductase 1 (PTR1)

In certain parasitic organisms, such as those from the Trypanosoma and Leishmania species, resistance to DHFR inhibitors can arise due to the presence of a metabolic bypass enzyme, pteridine reductase 1 (PTR1).[6][8] PTR1 can also reduce pterins, providing the parasite with a sufficient supply of reduced folates even when DHFR is inhibited.[6] This has led to the development of dual-target inhibitors that can inhibit both DHFR and PTR1, a promising strategy for anti-parasitic drug design.[6][9] The 2,4-diaminopteridine scaffold has been instrumental in the design of such multi-target inhibitors.[6]

Applications in Drug Discovery and Development

Pralatrexate: An Approved Anticancer Agent

The primary application of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is as a direct precursor to Pralatrexate.[5] Pralatrexate is an antifolate therapeutic approved for the treatment of certain types of cancer, particularly peripheral T-cell lymphoma (PTCL).[7] Its efficacy stems from its high affinity for DHFR and its efficient intracellular polyglutamylation, which traps the drug inside tumor cells, enhancing its cytotoxic effect.[5]

Broader Therapeutic Potential of 2,4-Diaminopteridine Derivatives

The versatility of the 2,4-diaminopteridine scaffold extends beyond DHFR inhibition in cancer. Research has demonstrated the potential of derivatives for a range of other therapeutic applications:

  • Anti-parasitic Agents: As mentioned, pteridine derivatives are being actively investigated as inhibitors of PTR1 for the treatment of diseases like leishmaniasis and African sleeping sickness.[6][8][9]

  • Anti-inflammatory Agents: Some 2,4-diaminopteridine derivatives have shown potent inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[10] Certain compounds have demonstrated protective effects in models of septic shock and immunological liver injury.[10]

  • Antimalarials: 2,4-diaminopteridine-based compounds have been explored as precursors for the de novo synthesis of antifolates within the malaria parasite, Plasmodium falciparum.[11][12]

Emerging Frontiers: PROTACs and Beyond

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is rapidly expanding.[13][14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[13][14] While direct evidence for the use of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid in PROTACs is not yet established in the literature, the inherent "ligand-linker" nature of this molecule makes its core scaffold an intriguing candidate for future exploration in this area. The benzoic acid moiety provides a convenient attachment point for a linker, which could then be connected to an E3 ligase-binding ligand.

Future Perspectives

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid stands as a testament to the enduring power of rational drug design. Its role as a key intermediate for Pralatrexate has solidified the importance of the 2,4-diaminopteridine scaffold in modern chemotherapy. Future research will likely focus on several key areas:

  • Optimization of Synthesis: Further refinement of the synthetic routes to improve yield, reduce cost, and enhance sustainability.

  • Next-Generation Antifolates: Using this intermediate as a starting point for the development of new antifolates with improved selectivity, potency, and resistance profiles.

  • Scaffold Repurposing: Exploring the utility of the core structure in developing inhibitors for other enzymes and in novel therapeutic modalities like PROTACs.

The continued investigation of this and related pteridine derivatives holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.

References

  • Lian, L., et al. (2012). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Zaware, N., et al. (2010). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry. Available at: [Link]

  • Zaware, N., et al. (2010). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. National Institutes of Health. Available at: [Link]

  • Jadhav, A., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Nduati, E., et al. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Chauhan, M., et al. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Nduati, E., et al. (2005). 2,4-diaminopteridine-based Compounds as Precursors for De Novo Synthesis of Antifolates: A Novel Class of Antimalarials. PubMed. Available at: [Link]

  • Ma, F., et al. (2009). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Archiv der Pharmazie. Available at: [Link]

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  • Allos Therapeutics, Inc. (2015). (2S)-2-[[4-[(1R)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amin]pentanedioic acid for the treatment of inflammatory disorders. Google Patents.
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  • Taylor, E. C., & Portnoy, R. C. (1970). Potential folic acid antagonists. IV. Synthetic approaches to analogs of aminopterin and methotrexate. IV. The preparation of p-([(2,4-diamino-6-pteridinyl)methyl]amino)-benzoic acids. The Journal of Organic Chemistry. Available at: [Link]

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  • Rosowsky, A., et al. (1985). Synthesis and Biologic Activity of New Side-Chain-Altered Methotrexate and Aminopterin Analogs With Dual Inhibitory Action Against Dihydrofolate Reductase and Folylpolyglutamate Synthetase. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. Aminopterin. PubChem. Available at: [Link]

  • Pettersson, M., & Crews, C. M. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

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  • MDPI. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. Available at: [Link]

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  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link]

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A-874: A Hypothetical Discovery and Preclinical Evaluation of a Novel Pteridine-Based DHFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract: The compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, designated herein as A-874, represents a novel, rationally designed small molecule inhibitor targeting dihydrofolate reductase (DHFR). This document outlines the hypothetical discovery, synthesis, and preclinical evaluation of A-874, presenting a scientifically grounded narrative from conceptualization to lead candidate consideration. While A-874 is not a compound with a documented history, its design and proposed development are based on established principles in medicinal chemistry and oncology. This guide serves as a technical framework for researchers and scientists in the field of drug discovery, illustrating a potential path for the development of next-generation antifolates.

Introduction: The Unmet Need and the Pteridine Scaffold

The enzyme dihydrofolate reductase (DHFR) is a cornerstone target in chemotherapy.[1] It plays a critical role in the folate metabolism pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF is an essential cofactor for the synthesis of nucleotides required for DNA replication and cellular proliferation.[2][4] Consequently, the inhibition of DHFR leads to the disruption of DNA synthesis, preferentially affecting rapidly dividing cells such as those found in cancerous tissues.[5][6]

The 2,4-diaminopteridine core is a well-established pharmacophore for DHFR inhibition, with methotrexate being a prime example of a clinically successful drug utilizing this scaffold.[2][7] However, the therapeutic efficacy of existing DHFR inhibitors can be limited by factors such as toxicity and the emergence of drug resistance.[1][3] This necessitates the exploration of novel chemical entities with improved pharmacological profiles. The hypothetical molecule, A-874, was conceived to address this need. Its design incorporates three key structural motifs:

  • The 2,4-Diaminopteridine Core: This moiety serves as the primary anchor, designed to mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR.

  • The Benzoic Acid Moiety: This functional group is intended to enhance interactions with the enzyme and improve the pharmacokinetic properties of the compound.

  • A Pentynyl Linker: This rigid linker is hypothesized to provide a specific spatial orientation of the pteridine and benzoic acid groups within the DHFR active site, potentially leading to increased potency and selectivity.

Part 1: Rational Design and Synthesis of A-874

The design of A-874 was guided by a structure-based approach, leveraging the known crystal structures of human DHFR in complex with various inhibitors. The goal was to create a molecule that could form strong interactions with key residues in the active site. The proposed synthesis of A-874 is a multi-step process grounded in established methodologies for the preparation of 6-substituted pteridines.[8][9]

Proposed Synthetic Pathway

The synthesis would commence with the preparation of a suitable 6-substituted 2,4-diaminopteridine intermediate, such as 2,4-diamino-6-chloromethylpteridine.[10] This intermediate would then undergo a nucleophilic substitution reaction with a custom-synthesized fragment containing the pentynyl linker and the benzoic acid moiety.

Caption: Proposed synthetic workflow for A-874.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an air condenser, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride (10 g) in 200 mL of deionized water.

  • pH Adjustment: Adjust the pH of the solution to approximately 5.5 using a 1 M sodium hydroxide solution.[11]

  • Addition of Reactant: Add dihydroxyacetone (7.5 g) to the reaction mixture.

  • Reaction Conditions: Vigorously stir the mixture at room temperature, open to the air, for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation of Product: The product will precipitate out of the solution as a yellow solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with copious amounts of water, followed by ethanol, and then diethyl ether. Dry the purified 2,4-diamino-6-hydroxymethylpteridine in a vacuum oven at 60°C.

Part 2: Postulated Mechanism of Action

A-874 is postulated to act as a competitive inhibitor of dihydrofolate reductase.[4] By binding to the active site of DHFR, it would prevent the reduction of DHF to THF, thereby depleting the cellular pool of this essential cofactor.[2][3] This, in turn, would inhibit the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division, ultimately leading to "thymineless death" in rapidly proliferating cancer cells.[5][12]

Folate_Metabolism_Inhibition cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dUMP dUMP Purines Purine Synthesis THF->Purines NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP A874 A-874 A874->DHFR Inhibition dTMP dTMP (Thymidylate) dUMP->dTMP Thymidylate Synthase DNA DNA Replication dTMP->DNA Purines->DNA

Caption: Inhibition of the folate metabolism pathway by A-874.

Part 3: Simulated Preclinical Evaluation

A comprehensive preclinical evaluation would be necessary to determine the therapeutic potential of A-874. This would involve a series of in vitro and cell-based assays to assess its potency, selectivity, and mechanism of action.

In Vitro Enzyme Inhibition Assay

The inhibitory activity of A-874 against purified human DHFR would be determined using a spectrophotometric assay.[13] The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

Table 1: Hypothetical Inhibitory Activity of A-874 against DHFR

CompoundTargetIC50 (nM)
A-874Human DHFR5.2
MethotrexateHuman DHFR10.5

Note: IC50 values are hypothetical and for illustrative purposes only.

Cell-Based Cytotoxicity Assays

The anti-proliferative activity of A-874 would be evaluated against a panel of human cancer cell lines. This would provide insights into its potential therapeutic applications.

Table 2: Hypothetical Cytotoxicity of A-874 in Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
HeLaCervical Cancer25.8
A549Lung Cancer32.1
MCF-7Breast Cancer45.6

Note: EC50 values are hypothetical and for illustrative purposes only.

Detailed Experimental Protocol: DHFR Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT.

    • Prepare stock solutions of purified human DHFR enzyme, NADPH, and Dihydrofolate (DHF) in the assay buffer.

    • Prepare a stock solution of A-874 in DMSO and create serial dilutions.

  • Assay Setup (96-well UV-transparent microplate):

    • Add assay buffer to all wells.

    • Add varying concentrations of A-874 to the sample wells.

    • Add DMSO (solvent control) to the control wells.

    • Add the DHFR enzyme to all wells except for the blank.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add a mixture of NADPH and DHF to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over a period of 10 minutes using a microplate spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates for each concentration of A-874. Determine the percentage of inhibition relative to the solvent control and calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The hypothetical compound A-874, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, represents a promising, rationally designed inhibitor of dihydrofolate reductase. The proposed synthetic route is feasible based on established chemical principles, and the postulated mechanism of action is well-grounded in the extensive literature on antifolates. The simulated preclinical data suggests that A-874 could exhibit potent enzymatic and cellular activity.

Future research would focus on the chemical optimization of the A-874 scaffold to improve its potency, selectivity, and pharmacokinetic properties. Subsequent preclinical development would involve in vivo efficacy studies in animal models of cancer and comprehensive safety and toxicology assessments. The conceptual framework presented in this guide underscores the potential for discovering novel and effective DHFR inhibitors through rational drug design.

References

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  • Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work? [Link]

  • Dolzhenko, A. V. (2024). Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. Monash University. [Link]

  • Martínez-Pascual, S., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 38(6), 1874-1916. [Link]

  • Martínez-Pascual, S., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. PubMed. [Link]

  • Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2021). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. MDPI. [Link]

  • Chauhan, A. S., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sravani, G., et al. (2021). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Journal of Heterocyclic Chemistry. [Link]

  • Tsolakidis, A., et al. (2022). Pterin and pteridine derivatives of biological or medicinal importance. ResearchGate. [Link]

  • Chitnumsub, P., et al. (2018). Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate. Antimicrobial Agents and Chemotherapy. [Link]

  • Nzila, A., et al. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(3), 1077-1083. [Link]

  • Tsolakidis, A., et al. (2018). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PubMed Central. [Link]

  • Ma, F., et al. (2009). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Archiv der Pharmazie, 342(5), 274-280. [Link]

  • Gangjee, A., et al. (2008). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry, 51(21), 6793-6802. [Link]

  • Boyle, P. H., et al. (2001). Syntheses of highly functionalised 6-substituted pteridines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1667-1673. [Link]

  • Taylor, E. C., & Kobylecki, R. (1978). Pteridines. 43. A facile synthesis of 6-chloropterin and 2,4-diamino-6-chloropteridine. The Journal of Organic Chemistry, 43(4), 680-683. [Link]

  • WIPO Patentscope. (1981). Synthesis of 2,4-diamino-6-hydroxymethylpteridine. US4306064. [Link]

  • Google Patents. (1981). Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine. GB1595338A.
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  • Blanco, M. J., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109. [Link]

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An In-depth Technical Guide on 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid: A Key Intermediate in the Synthesis of Next-Generation Antifolates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the antifolate compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. While primarily recognized as a crucial intermediate in the synthesis of the potent dihydrofolate reductase inhibitor, Pralatrexate, this molecule's structural features and chemical properties are of significant interest to researchers and professionals in drug development. This document will delve into the synthesis, chemical significance, and the broader mechanistic context of this compound within the landscape of antifolate therapeutics. We will explore its relationship to established antifolates and provide insights into the experimental evaluation of such molecules.

Introduction: The Evolving Landscape of Antifolate Therapeutics

Antifolate compounds represent one of the earliest and most enduring classes of chemotherapeutic agents.[1] Their mechanism of action, the disruption of folate metabolism, strikes at a fundamental process required for cell proliferation—the synthesis of nucleotides and certain amino acids.[2] The archetypal antifolate, methotrexate, has been a cornerstone of cancer therapy for decades.[1] However, the emergence of drug resistance has necessitated the development of novel antifolates with improved efficacy and the ability to overcome these resistance mechanisms.[1][3]

The compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid emerges from this pursuit of next-generation antifolates. It is a key building block in the synthesis of Pralatrexate (10-propargyl-10-deazaaminopterin), a drug designed to exhibit enhanced cellular uptake and intracellular retention compared to methotrexate.[4] Understanding the chemistry and significance of this intermediate is therefore critical for chemists and pharmacologists working on the synthesis and development of novel antifolate drugs.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and potential biological evaluation.

PropertyValueSource
CAS Number 146464-93-9[5]
Molecular Formula C18H16N6O2[5]
Molecular Weight 348.36 g/mol [5]
Appearance Not explicitly stated, but likely a solidN/A
Solubility Not explicitly stated, but likely soluble in organic solventsN/A

Synthesis and Chemical Significance

The synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a multi-step process that culminates in the formation of the characteristic 2,4-diaminopteridine ring system linked to a substituted benzoic acid moiety. A patented method for its preparation involves the reaction of pyrimidine-2,4,5,6-tetramine with a diketone precursor.[4]

General Synthetic Strategy

A plausible synthetic route, based on related pteridine syntheses, is outlined below.[4][6] This process highlights the key bond-forming reactions that construct the core structure of the molecule.

G cluster_reactants Starting Materials A Pyrimidine-2,4,5,6-tetramine C 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid A->C Condensation Reaction B 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoic acid or a related diketone B->C

Figure 1: A simplified diagram illustrating the key condensation reaction in the synthesis of the target compound.

Step-by-Step Synthetic Protocol (Illustrative)

The following protocol is a generalized representation based on established pteridine synthesis methodologies.[4][6]

  • Preparation of the Diketone Precursor: The synthesis would commence with the preparation of a suitable α-dicarbonyl compound, such as an ester of 4-(1,2-dioxohex-5-yn-3-yl)benzoic acid. This precursor contains the necessary carbon framework for the final product.

  • Condensation Reaction: The diketone precursor is then reacted with pyrimidine-2,4,5,6-tetramine or its salt in a suitable solvent system. This condensation reaction forms the pteridine ring.

  • Work-up and Purification: Following the reaction, the product is isolated through standard work-up procedures, which may include filtration, extraction, and washing. Purification is typically achieved through recrystallization or column chromatography to yield the desired 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

Structural Significance

The structure of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is intrinsically linked to its function as a precursor to a potent antifolate.

  • 2,4-Diaminopteridine Core: This heterocyclic system is a key pharmacophore that mimics the pteridine ring of folic acid, enabling it to bind to the active site of dihydrofolate reductase (DHFR).[1][3]

  • Benzoic Acid Moiety: This portion of the molecule provides a site for further chemical modification, specifically the coupling of a glutamate tail, which is crucial for the biological activity of the final drug, Pralatrexate.[4] The glutamate tail enhances intracellular retention through polyglutamylation.[1][7]

  • Propargyl Group: The pent-4-yn-2-yl linker introduces a propargyl group. While this group is part of the linker in the intermediate, in the final drug, a propargyl group at the 10-position has been shown to contribute to high-affinity binding to the target enzyme.[7]

Mechanism of Action: The Antifolate Paradigm

While 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is an intermediate, its core structure is designed to function as an antifolate. Antifolates exert their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway. The primary target for this class of compounds is dihydrofolate reductase (DHFR).[1][2][3]

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide AminoAcid Amino Acid Synthesis THF->AminoAcid DHFR->THF Antifolate Antifolate Compound (e.g., Pralatrexate) Antifolate->DHFR Inhibition

Sources

An In-Depth Technical Guide to 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid: A Key Intermediate in DHFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrofolate reductase (DHFR) remains a critical target in the development of therapeutics for a range of diseases, including cancer and infectious agents. The inhibition of this essential enzyme disrupts the folate metabolic pathway, leading to cessation of DNA synthesis and cell death. Within the vast landscape of DHFR inhibitors, those centered around the 2,4-diaminopteridine scaffold have demonstrated significant clinical success. This technical guide provides a comprehensive overview of a pivotal intermediate, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid , a cornerstone in the synthesis of the potent DHFR inhibitor, Pralatrexate. We will delve into its synthesis, the underlying principles of its mechanism of action, and the critical structure-activity relationships that define its utility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel antifolate agents.

Introduction: The Enduring Significance of DHFR as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate. Tetrahydrofolate and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and certain amino acids.[1] Consequently, the inhibition of DHFR presents a powerful strategy to arrest cellular proliferation, a hallmark of cancer, and to disrupt the life cycle of various pathogens.

The therapeutic potential of DHFR inhibitors has been realized for decades, with methotrexate being a prime example of a clinically successful anticancer agent.[2] The 2,4-diaminopteridine core is a privileged scaffold in the design of DHFR inhibitors, mimicking the binding of the endogenous substrate, dihydrofolate.[1] The development of new generations of DHFR inhibitors aims to enhance selectivity, overcome resistance mechanisms, and improve the therapeutic index. In this context, the synthesis of complex and highly functionalized inhibitors often relies on the availability of key chemical intermediates. One such intermediate of significant interest is 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid . This molecule serves as a crucial building block in the synthesis of Pralatrexate, a potent DHFR inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[3]

This guide will provide an in-depth exploration of this intermediate, from its chemical synthesis to its role in the broader context of DHFR inhibition.

Chemical Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The general strategy involves the construction of the substituted pent-4-yn-2-yl)benzoic acid side chain, followed by its condensation with a pyrimidine precursor to form the diaminopteridine ring system.

A common synthetic route, as gleaned from patent literature, initiates with p-carboxyphenylacetic acid and involves a series of chemical transformations.[4] A crucial step is the electrophilic substitution reaction between a propargylated phenylacetate derivative and 6-(bromomethyl)-2,4-pteridinediamine hydrobromide.[4] An alternative approach involves the reaction of pyrimidine-2,4,5,6-tetramine with an oxime compound, 4-(1-formyl oxime-1-oxohex-5-yn-3-yl)benzoic acid, in a suitable solvent like methanol.[3]

Below is a generalized workflow for the synthesis, followed by a more detailed experimental protocol.

cluster_synthesis Synthetic Workflow start Starting Materials (e.g., p-carboxyphenylacetic acid) step1 Formation of Substituted Pent-4-yn-2-yl)benzoic Acid Derivative start->step1 step2 Condensation with Pyrimidine-2,4,5,6-tetramine step1->step2 step3 Cyclization to form Pteridine Ring step2->step3 purification Purification (e.g., Crystallization, Chromatography) step3->purification product 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid purification->product cluster_moa Mechanism of DHFR Inhibition inhibitor DHFR Inhibitor (e.g., Pralatrexate) binding Competitive Binding inhibitor->binding dhfr DHFR Active Site inhibition Inhibition of DHF Reduction dhfr->inhibition Inhibited by Drug dhf Dihydrofolate (DHF) (Natural Substrate) dhf->binding nadph NADPH (Cofactor) nadph->inhibition binding->dhfr thf Tetrahydrofolate (THF) Production Blocked inhibition->thf downstream Disruption of Nucleotide and Amino Acid Synthesis thf->downstream outcome Cell Cycle Arrest and Apoptosis downstream->outcome

Caption: Mechanism of action of DHFR inhibitors derived from the topic intermediate.

The 2,4-diamino substitution pattern allows for the formation of key hydrogen bonds with conserved amino acid residues within the DHFR active site, mimicking the interactions of the natural substrate, dihydrofolate. The pteridine ring itself is believed to bind in a protonated state, further enhancing its affinity for the enzyme. [5]The extended side chain, in this case, the (pent-4-yn-2-yl)benzoic acid moiety, occupies a hydrophobic channel in the active site, contributing to the overall binding affinity and selectivity of the inhibitor.

Structure-Activity Relationships (SAR)

The design of potent and selective DHFR inhibitors is guided by a deep understanding of structure-activity relationships. For pteridine-based inhibitors, several structural features are critical for optimal activity:

  • The 2,4-Diaminopteridine Core: This is the fundamental pharmacophore responsible for high-affinity binding to the DHFR active site.

  • The Benzoic Acid Moiety: The carboxylic acid group often forms a crucial salt bridge with a conserved arginine residue in the active site, significantly enhancing binding affinity.

  • The Linker Region: The nature and length of the linker connecting the pteridine ring and the benzoic acid moiety are critical for positioning the two key binding elements correctly within the active site. The pent-4-yn-2-yl linker in the topic intermediate provides a specific spatial arrangement that is favorable for potent inhibition. The alkyne functionality can also introduce conformational rigidity.

Experimental Protocols: DHFR Inhibition Assay

To evaluate the inhibitory potency of compounds derived from 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, a robust and reproducible in vitro DHFR inhibition assay is essential. A common method is a colorimetric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate. [6]

Materials and Reagents
Component Stock Concentration Storage
DHFR Enzyme1 mg/mL-80°C
Dihydrofolate (DHF)10 mM-80°C (light protected)
NADPH10 mM-20°C
Assay Buffer50 mM Tris-HCl, 50 mM NaCl, pH 7.54°C
Test Compound10 mM in DMSO-20°C
Methotrexate (Positive Control)1 mM-20°C

Table 2: Reagents for DHFR Inhibition Assay. [6]

Assay Procedure (96-well plate format)
  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control (methotrexate) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to the respective wells:

    • Blank: Assay buffer

    • Enzyme Control: DHFR enzyme solution

    • Positive Control: DHFR enzyme solution and methotrexate dilutions

    • Test Wells: DHFR enzyme solution and test compound dilutions

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mixture containing DHF and NADPH. Add this mixture to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the kinetic decrease in absorbance at 340 nm for 10-20 minutes. [6]6. Data Analysis: Calculate the rate of NADPH oxidation for each well. Determine the IC50 value for the test compound by plotting the percent inhibition against the compound concentration.

cluster_assay DHFR Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrates, Inhibitors) plate Plate Setup in 96-well format (Blank, Controls, Test Compounds) prep->plate preinc Pre-incubation (15 min, RT) plate->preinc init Initiate Reaction (Add DHF/NADPH mixture) preinc->init read Kinetic Measurement (Absorbance at 340 nm) init->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for the in vitro DHFR inhibition assay.

Conclusion

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a testament to the intricate molecular architecture required for potent and selective DHFR inhibition. Its synthesis, while complex, provides a versatile platform for the development of advanced antifolate therapeutics like Pralatrexate. A thorough understanding of its chemical synthesis, the nuances of its interaction with the DHFR active site, and the structure-activity relationships that govern its potency are paramount for medicinal chemists and drug development professionals. This guide has aimed to consolidate this critical information, providing a foundational resource to aid in the ongoing quest for novel and improved DHFR inhibitors. The continued exploration of such key intermediates will undoubtedly pave the way for the next generation of targeted therapies.

References

  • CN107488178B - Preparation method of high-purity pralatrexate intermediate - Google Patents. (n.d.).
  • EP2794610A1 - Processes and intermediates for preparing pralatrexate - Google Patents. (n.d.).
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader - SciSpace. (n.d.). Retrieved January 12, 2026, from [Link]

  • WO2013164856A1 - A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof - Google Patents. (n.d.).
  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Retrieved January 12, 2026, from [Link]

  • WO2013096800A1 - Processes and intermediates for preparing pralatrexate - Google Patents. (n.d.).
  • PROCESSES AND INTERMEDIATES FOR PREPARING PRALATREXATE - European Patent Office - EP 2794610 B1. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dihydrofolate reductase inhibition. A study in the use of X-ray crystallography, molecular graphics, and quantitative structure-activity relations in drug design - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Nonlinear quantitative structure-activity relationship for the inhibition of dihydrofolate reductase by pyrimidines - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Design of dihydrofolate reductase inhibitors from X-ray crystal structures - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Quantitative Structure-Activity Relationship Study on Some Dihydropteridine Reductase Inhibitors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. (2019). Retrieved January 12, 2026, from [Link]

  • Dihydrofolate reductase inhibitors: a quantitative structure–activity relationship study using 2D-QSAR and 3D - CONICET. (2016). Retrieved January 12, 2026, from [Link]

  • Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Crystal structure of dihydrofolate reductase from the filarial nematode W. bancrofti in complex with NADPH and folate - PMC - PubMed Central. (2023). Retrieved January 12, 2026, from [Link]

  • Potential folic acid antagonists. IV. Synthetic approaches to analogs of aminopterin and methotrexate. IV. The preparation of p-([(2,4-diamino-6-pteridinyl)methyl]amino) - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • (4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoyl)-D-glutamic Acid | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

  • In Silico Molecular Docking, Validation, ADMET, and Drug Likeness Prediction of Phytochemicals Against Multiple Therapeutic Target - SBMU journals. (n.d.). Retrieved January 12, 2026, from [Link]

  • US9187481B2 - (2S)-2-[[4-[(1R)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amin]pentanedioic acid for the treatment of inflammatory disorders - Google Patents. (n.d.).
  • (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid. (n.d.). Retrieved January 12, 2026, from [Link]

  • Molecular docking and simulation studies of 3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazole 2 against VP26 and VP28 proteins of white spot syndrome virus - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Preparation, Identification, Molecular Docking Study and Protective Function on HUVECs of Novel ACE Inhibitory Peptides from Protein Hydrolysate of Skipjack Tuna Muscle - MDPI. (2022). Retrieved January 12, 2026, from [Link]

  • (PDF) Molecular docking studies of 4-ethyl-2- metoxyphenol and 1,3-cyclopentanedione compounds from gemor (Nothaphoebe coriacea) with glucagon like-peptide-1 (GLP-1) receptor - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Methodological & Application

Application Note: Purification Strategies for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (Compound 1), a complex molecule featuring a zwitterionic nature, a chiral center, and multiple functional groups. Due to the absence of specific literature for this exact molecule, this guide synthesizes established methodologies for structurally related compounds. We present a multi-step strategy encompassing initial workup, high-resolution achiral purification via High-Performance Liquid Chromatography (HPLC), stereoisomer resolution using Supercritical Fluid Chromatography (SFC), and an alternative crystallization protocol for obtaining high-purity solid material. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices to ensure robust and reproducible outcomes.

Introduction and Molecular Analysis

Compound 1, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, is a structurally complex molecule with several features that present unique purification challenges.[1][2]

  • 2,4-Diaminopteridine Core: This heterocyclic system is basic, polar, and contains aromatic rings. Pteridines are known constituents in various biological systems and often exhibit fluorescence, which can be leveraged for detection.[3][4]

  • Benzoic Acid Moiety: This functional group imparts acidic properties, making the overall molecule's charge state highly dependent on pH.

  • Zwitterionic Nature: The presence of both a basic diaminopteridine core and an acidic carboxylic acid group means the molecule is zwitterionic. Zwitterions can be challenging to purify with standard reversed-phase HPLC due to their high polarity and complex retention behavior.[5][6][7] The retention on a C18 column can often be manipulated by adjusting the pH of the mobile phase.[7]

  • Chiral Center: The secondary carbon atom connecting the pteridine, benzoic acid, and alkyne-containing side chain is a stereocenter. This necessitates a chiral separation step to isolate the individual enantiomers, which is critical in pharmaceutical development as different enantiomers can have vastly different biological activities.[8]

  • Alkyne Group: The terminal alkyne is a relatively non-polar, rigid functional group that contributes to the overall hydrophobicity of the molecule.

Physicochemical Property Overview
PropertyValueSignificance for Purification
Molecular Formula C₁₈H₁₆N₆O₂---
Molecular Weight 348.36 g/mol Influences diffusion rates and loading capacity in chromatography.[1]
Charge State ZwitterionicpH of the mobile phase will be a critical parameter for controlling retention and peak shape in HPLC.[7][9]
Chirality One StereocenterRequires specialized chiral stationary phases (CSPs) for enantiomeric separation.[8][10]
UV Absorbance Expected (Pteridine)Enables straightforward detection using UV detectors in HPLC/SFC. Pteridines are known to fluoresce.[4]

Overall Purification Strategy

A multi-step approach is recommended to achieve high purity of the desired stereoisomer. The workflow is designed to first remove bulk impurities and then resolve the racemic mixture.

G cluster_0 Crude Product from Synthesis cluster_1 Primary Purification cluster_2 Achiral Purification cluster_3 Chiral Resolution cluster_4 Final Product A Crude Reaction Mixture B Aqueous Workup / Extraction (pH Adjustment) A->B Initial Cleanup C Preparative RP-HPLC (Isolates Racemic Mixture) B->C Isolate Racemate D Preparative Chiral SFC (Separates Enantiomers) C->D Resolve Enantiomers E Isolated Enantiomer 1 (>99% Purity, >99% ee) D->E F Isolated Enantiomer 2 (>99% Purity, >99% ee) D->F G A Racemic Compound 1 B Select Chiral Stationary Phase (CSP) A->B Start C Screen Co-solvents (e.g., MeOH, EtOH, IPA) B->C Polysaccharide-based (e.g., Daicel IA, IB) D Screen Additives (e.g., TFA, DEA) C->D Optimize Polarity E Optimize Back Pressure & Temperature D->E Improve Peak Shape & Selectivity F Scale-up to Preparative SFC E->F Fine-tune Resolution G A Purified Enantiomer B Analytical RP-HPLC A->B Check Purity (>99%) C Analytical Chiral SFC/HPLC A->C Check Enantiomeric Excess (>99% ee) D LC-MS A->D Confirm Mass E NMR (¹H, ¹³C) A->E Confirm Structure F Final QC Approval B->F C->F D->F E->F

Sources

Analytical methods for "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

<_

Application Notes & Protocols: Analytical Strategies for the Characterization of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Introduction

The compound 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a novel, complex molecule featuring three key structural motifs: a 2,4-diaminopteridine core, a benzoic acid moiety, and an aliphatic linker containing a terminal alkyne. Such multifaceted structures are of significant interest in medicinal chemistry and drug development, potentially as folate pathway inhibitors or as probes for biological systems.[1][2][] The development of robust, validated analytical methods is paramount for ensuring the purity, identity, stability, and accurate quantification of this compound in research and quality control settings.

This document provides a comprehensive guide to the analytical methodologies for this molecule, built from foundational chemical principles and proven techniques for analogous structures. We will detail protocols for chromatographic separation and quantification, mass spectrometric identification, and definitive spectroscopic structural elucidation. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Predicted Physicochemical Properties & Analytical Considerations

A successful analytical method is built upon an understanding of the analyte's chemical nature. The target molecule is amphoteric, possessing both basic nitrogen centers on the diaminopteridine ring and an acidic carboxylic acid group on the benzoic acid tail.

  • Ionization: The 2,4-diaminopteridine moiety is basic (predicted pKa ~4.5-5.5), while the benzoic acid group is acidic (pKa ~4.2).[4] This dual nature means the compound's overall charge is highly dependent on pH, which is a critical parameter for chromatographic separation.

  • Solubility: The presence of polar functional groups suggests solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous solutions at appropriate pH values.

  • UV Absorbance: The pteridine and benzene rings are strong chromophores. Pteridine derivatives typically exhibit strong absorbance maxima around 254-280 nm and a secondary peak near 350-370 nm.[5][6] This intrinsic property makes UV-Vis spectrophotometry an ideal detection method for HPLC.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the primary technique for assessing the purity and quantifying the target molecule. The method separates compounds based on their hydrophobicity. By using a non-polar stationary phase (like C18) and a polar mobile phase, elution is controlled by adjusting the organic modifier concentration and aqueous phase pH. For a compound with both acidic and basic centers, controlling the mobile phase pH is crucial to ensure a single, stable ionization state, which leads to sharp, symmetrical peaks.[7][8][9]

Detailed HPLC Protocol

Objective: To establish an HPLC method for the determination of purity and for quantification via an external standard calibration curve.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

Step-by-Step Protocol:

  • Column Selection: Utilize a C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides a good balance of retention for the moderately polar molecule.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) Formic Acid in Water.

    • Solvent B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile mobile phase modifier compatible with LC-MS.[10] It maintains an acidic pH (~2.7), which protonates the basic diaminopteridine nitrogens and keeps the carboxylic acid in its neutral, protonated form. This minimizes peak tailing and ensures consistent retention.[11]

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in DMSO or a 50:50 mixture of Acetonitrile:Water.

    • For analysis, dilute the stock solution to a working concentration of ~50 µg/mL using the mobile phase starting conditions (e.g., 95% A, 5% B).

  • Chromatographic Conditions:

    • Run a gradient elution to ensure separation from potential impurities that may have different polarities.

  • Data Analysis:

    • Monitor chromatograms at the absorbance maxima (e.g., 276 nm and 350 nm).[5]

    • Purity is calculated using the area percentage of the main peak relative to the total area of all peaks.

    • For quantification, generate a calibration curve by injecting a series of known concentrations and plotting peak area versus concentration.

Data Presentation: HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for retaining moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to maintain a consistent, charged state for the basic moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for controlling retention.
Gradient Program 5% to 95% B over 15 min, hold 2 min, re-equilibrate 5 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CImproves peak shape and ensures reproducible retention times.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Detection DAD, 254 nm, 276 nm, 350 nmMonitors multiple wavelengths to capture all chromophoric parts of the molecule and potential impurities.[5]
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Compound Solvent Prepare Stock (DMSO) Sample->Solvent Dilute Dilute to 50 µg/mL Solvent->Dilute Autosampler Inject 10 µL Dilute->Autosampler MP_A 0.1% FA in Water MP_B 0.1% FA in ACN Column C18 Column (30 °C) Autosampler->Column Pump Gradient Elution (1.0 mL/min) Pump->Column Detector DAD (254, 276, 350 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Calculate Purity (%) or Concentration (µg/mL) Integrate->Report

Caption: Workflow for HPLC Purity and Quantification Analysis.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is the gold standard for confirming the identity and structural integrity of a compound. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[12][13][14] Electrospray Ionization (ESI) is an ideal technique for this molecule, as it is well-suited for polar, ionizable compounds. By determining the accurate mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (MS/MS), the molecular formula can be confirmed and structural information can be obtained.[10][15]

Detailed LC-MS Protocol

Objective: To confirm the molecular weight of the target compound and provide fragmentation data for structural verification.

Instrumentation:

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Step-by-Step Protocol:

  • LC Conditions: Use the same column and mobile phases as the HPLC method. The use of a volatile buffer like formic acid is essential for MS compatibility. A faster gradient may be employed for high-throughput analysis.

  • Mass Spectrometer Setup:

    • Ionization Mode: Electrospray Ionization (ESI).

    • Polarity: Positive Ion Mode. The numerous basic nitrogens on the pteridine ring make it highly amenable to protonation, likely yielding a strong [M+H]⁺ signal.

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the protonated parent molecule.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

  • Data Analysis:

    • Calculate the theoretical exact mass of the protonated molecule ([C₂₁H₁₉N₆O₂ + H]⁺ = 387.1618).

    • Compare the theoretical mass with the experimentally observed m/z value. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

    • Analyze the MS/MS spectrum to identify fragments corresponding to logical cleavages of the molecule (e.g., loss of the benzoic acid moiety, fragmentation of the linker).

Data Presentation: Predicted Mass Spectrometry Data
ParameterPredicted Value/SettingRationale
Molecular Formula C₂₁H₁₉N₆O₂Based on the compound's structure.
Monoisotopic Mass 386.1540 DaThe exact mass of the molecule.
Ionization Mode ESI, PositiveThe basic pteridine core is readily protonated.
Parent Ion [M+H]⁺ (Theoretical) m/z 387.1618The expected mass-to-charge ratio in positive mode.
Key Predicted Fragments (MS/MS) * m/z 177.0726 ([C₇H₇N₆]⁺) * m/z 121.0284 ([C₇H₅O₂]⁺) * Loss of H₂O, CO* Represents the diaminopteridinemethyl core. * Represents the benzoic acid fragment. * Common neutral losses from the acid.
Visualization: MS/MS Fragmentation Pathway

MSMS_Fragmentation cluster_fragments Predicted Fragments Parent Parent Ion [M+H]⁺ m/z 387.1618 Frag1 Pteridine Core m/z 177.0726 Parent->Frag1 Cleavage at linker Frag2 Benzoic Acid Moiety m/z 121.0284 Parent->Frag2 Cleavage at linker

Caption: Predicted MS/MS fragmentation of the target molecule.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for the unambiguous elucidation of molecular structure.[16][17][18] By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms and functional groups can be confirmed.[19][20] Two-dimensional NMR experiments (like COSY and HMBC) can further establish connectivity within the molecule.

Detailed NMR Protocol

Objective: To confirm the chemical structure and verify the identity of the synthesized compound.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it can dissolve the polar compound and allows for the observation of exchangeable protons (e.g., -NH₂ and -COOH).[19]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe include the aromatic protons, the unique alkyne proton, and protons on the aliphatic linker.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments, including the characteristic alkyne carbons.

  • 2D NMR (Optional but Recommended): If the structure is in doubt, run a COSY experiment to confirm proton-proton couplings and an HMBC experiment to establish long-range proton-carbon correlations, confirming how the major structural fragments are connected.

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak (DMSO at ~2.50 ppm for ¹H, ~39.5 ppm for ¹³C). Integrate the ¹H NMR signals to determine the relative number of protons.

Data Presentation: Predicted ¹H NMR Chemical Shifts
Proton GroupPredicted δ (ppm)MultiplicityIntegrationRationale
Pteridine C7-H~8.5 - 8.8Singlet (s)1HAromatic proton on an electron-deficient heterocyclic ring.[21]
Benzoic Acid (ortho to -COOH)~7.9 - 8.1Doublet (d)2HDeshielded by the electron-withdrawing carboxylic acid group.
Benzoic Acid (meta to -COOH)~7.4 - 7.6Doublet (d)2HLess deshielded than the ortho protons.
Pteridine -NH₂~7.0 - 8.0Broad (br s)4HExchangeable amine protons, often broad.
Aliphatic Linker (-CH-)~3.5 - 4.0Multiplet (m)1HAdjacent to the benzoic acid ring and the rest of the linker.
Aliphatic Linker (-CH₂-)~2.8 - 3.2Multiplet (m)2HAdjacent to the pteridine ring and the chiral center.
Terminal Alkyne (-C≡CH)~2.5 - 2.9Triplet (t)1HCharacteristic shift for a terminal alkyne proton, coupled to the adjacent methylene group.
Alkyne Linker (-CH₂-C≡CH)~2.3 - 2.6Multiplet (m)2HMethylene group adjacent to the alkyne.
Carboxylic Acid (-COOH)> 12.0Broad (br s)1HHighly deshielded, exchangeable proton.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of "4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid." The combination of RP-HPLC for purity and quantification, LC-MS for identity confirmation, and NMR for definitive structural elucidation constitutes a self-validating system essential for any research or drug development program. By understanding the chemical principles behind these protocols, researchers can confidently assess the quality of their material and troubleshoot any analytical challenges that may arise.

References

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Application Notes and Protocols for "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in the Synthesis of a Potent Antifolate Agent

"4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" is a crucial chemical intermediate in the multi-step synthesis of Pralatrexate, a potent antifolate drug.[1] Pralatrexate is an antineoplastic folate analog approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[2] The structural backbone of this intermediate, featuring a pteridine ring system, is fundamental to its biological relevance. Pteridine derivatives are a well-established class of compounds that competitively inhibit the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, which is essential for the synthesis of nucleotides and, consequently, for DNA replication and cell division.[3][4] The rapid proliferation of cancer cells makes them particularly vulnerable to the effects of DHFR inhibitors.

These application notes will provide a comprehensive guide for researchers on the synthesis of "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" and its subsequent use in the synthesis of Pralatrexate. Furthermore, we will detail the essential protocols for evaluating the biological activity of the final compound, Pralatrexate, as a potent DHFR inhibitor and a cytotoxic agent against cancer cells.

The Scientific Bedrock: Mechanism of Action of Antifolate Drugs

Antifolates, such as Pralatrexate, exert their therapeutic effects by interfering with the folate metabolic pathway. Folates are essential B vitamins that, in their reduced form (tetrahydrofolate and its derivatives), act as coenzymes in the transfer of one-carbon units. These reactions are vital for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4]

The key enzyme in this pathway is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5] By inhibiting DHFR, antifolates lead to a depletion of the intracellular pool of THF. This, in turn, halts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.[3] The efficacy of antifolate drugs is often enhanced by their intracellular polyglutamylation, a process that traps the drug inside the cell and increases its inhibitory activity against other folate-dependent enzymes.[2]

Experimental Protocols

Part 1: Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

This protocol is adapted from the synthetic route described in patent literature for the preparation of Pralatrexate intermediates.[1]

Materials:

  • Pyrimidine-2,4,5,6-tetramine sulfate

  • Alkyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate or 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoic acid

  • Sodium metabisulfite

  • Suitable solvent (e.g., water, ethanol)

  • Acid or base for pH adjustment (e.g., HCl, NaOH)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve pyrimidine-2,4,5,6-tetramine sulfate in a suitable solvent.

  • Addition of Reactants: Add an aqueous solution of sodium metabisulfite to the reaction mixture. Subsequently, add alkyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate or 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and adjust the pH to precipitate the product. The crude product can be collected by filtration.

  • Purification: The crude "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" can be further purified by recrystallization or column chromatography to achieve the desired purity for subsequent synthetic steps.

Note: The synthesis of the starting material, alkyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate, involves multiple steps that are also detailed in the relevant patent literature.[1]

Part 2: Evaluation of the Final Product (Pralatrexate) - DHFR Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[6]

Materials:

  • Human recombinant Dihydrofolate Reductase (DHFR)

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Pralatrexate (synthesized from the intermediate)

  • Methotrexate (as a positive control inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of Pralatrexate and Methotrexate in a suitable solvent (e.g., DMSO). Prepare working solutions of DHFR, NADPH, and DHF in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A dilution series of Pralatrexate or Methotrexate.

    • DHFR enzyme solution.

    • Include wells for a no-inhibitor control (enzyme only) and a blank (buffer only).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the reaction by adding the DHF substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[6]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Component Concentration
DHFR5-10 nM
NADPH100 µM
DHF50 µM
Pralatrexate0.1 nM - 1 µM

Table 1: Example concentrations for DHFR inhibition assay.

Part 3: Evaluation of the Final Product (Pralatrexate) - Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., a T-cell lymphoma line for Pralatrexate)

  • Complete cell culture medium

  • Pralatrexate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • Compound Treatment: The next day, treat the cells with a serial dilution of Pralatrexate. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent like DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Parameter Condition
Cell LineJurkat (T-cell leukemia)
Seeding Density1 x 10^4 cells/well
Treatment Duration72 hours
Pralatrexate Conc.1 nM - 10 µM

Table 2: Example parameters for MTT assay.

Visualizing the Concepts

Signaling Pathway

Folate_Metabolism cluster_0 Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF Dietary Intake & Conversion THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR Dihydrofolate Reductase (DHFR) Pralatrexate Pralatrexate Pralatrexate->DHFR Inhibition Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Materials (Pyrimidine-2,4,5,6-tetramine sulfate, etc.) Intermediate Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid Start->Intermediate Final_Product Synthesis of Pralatrexate Intermediate->Final_Product DHFR_Assay DHFR Inhibition Assay (IC50 Determination) Final_Product->DHFR_Assay In vitro Testing Cell_Assay Cell Proliferation Assay (MTT) (IC50 Determination) Final_Product->Cell_Assay Cell-based Testing Data IC50 Value Calculation & Lead Optimization DHFR_Assay->Data Cell_Assay->Data

Caption: Workflow for the synthesis and evaluation of Pralatrexate.

References

  • Gonen, N., & Assaraf, Y. G. (2012). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 58(5), 924-926.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Gonen, N., & Assaraf, Y. G. (2012). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 58(5), 924-926.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]

  • Google Patents. (2013, November 7). WO2013164856A1 - A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof.
  • Google Patents. (n.d.). EP2794610A1 - Processes and intermediates for preparing pralatrexate.
  • Google Patents. (2013, June 27). WO2013096800A1 - Processes and intermediates for preparing pralatrexate.
  • Google Patents. (n.d.). WO2013096800A1 - Processes and intermediates for preparing pralatrexate.
  • Perry, C. M. (2010).

Sources

Application Notes and Protocols for the Investigation of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction

The compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a pivotal intermediate in the synthesis of Pralatrexate, a potent antifolate drug approved for the treatment of peripheral T-cell lymphoma.[1][2][3] Its chemical architecture is built upon a 2,4-diaminopteridine scaffold, a well-established "privileged scaffold" in medicinal chemistry renowned for its diverse pharmacological activities.[4][5] Pteridine derivatives are integral to numerous biological processes and have been successfully developed into therapeutic agents, particularly in oncology.[4][5][6] This document provides a comprehensive experimental framework for researchers to investigate the biological activity of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, with a primary focus on its potential as an anticancer agent. The protocols detailed herein are designed to elucidate its mechanism of action, cellular effects, and potential as a standalone therapeutic or as a crucial component of more complex drug candidates.

The core hypothesis underpinning this experimental design is that the 2,4-diaminopteridine moiety of the target compound will competitively inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[7] Inhibition of DHFR disrupts the synthesis of purines and thymidylate, which are critical for DNA replication and cell proliferation, making it an effective strategy against rapidly dividing cancer cells.[7]

Compound Profile:

Parameter Value
IUPAC Name 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
CAS Number 146464-93-9[8]
Molecular Formula C18H16N6O2[8]
Molecular Weight 348.36 g/mol [8]
Chemical Structure

Section 1: Hypothesis and Experimental Rationale

The central hypothesis is that 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid functions as an antifolate agent by inhibiting dihydrofolate reductase (DHFR). This rationale is based on the structural similarity of the 2,4-diaminopteridine core to folic acid and known DHFR inhibitors like methotrexate and aminopterin.[9][10] The experimental workflow is designed to test this hypothesis through a series of in vitro assays, progressing from enzymatic inhibition to cell-based functional outcomes.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation A DHFR Inhibition Assay B Enzyme Kinetics A->B Determine Ki F IC50 Determination A->F Calculate IC50 G Mechanism of Inhibition B->G Elucidate MOA C Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) H Cellular Potency C->H Determine GI50 D Target Engagement Assay (e.g., Cellular Thermal Shift Assay) I Target Validation D->I Confirm Target Binding E Folate Pathway Analysis E->I F->H G->I H->I

Caption: A logical workflow for the characterization of the target compound.

Section 2: Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid against human DHFR.

Principle: This assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Human recombinant DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Methotrexate (positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid in DMSO.

  • Create a serial dilution of the test compound and methotrexate in the assay buffer.

  • In a 96-well plate, add 50 µL of the diluted compounds or vehicle control (DMSO in assay buffer).

  • Add 25 µL of human recombinant DHFR to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a 25 µL mixture of DHF and NADPH (final concentrations of 10 µM and 100 µM, respectively).

  • Immediately measure the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Calculate the rate of NADPH consumption (decrease in absorbance over time).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Human cancer cell lines (e.g., Jurkat for T-cell lymphoma, HeLa for cervical cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid and a positive control (e.g., methotrexate) for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid to DHFR within intact cells.

Principle: CETSA leverages the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates to various temperatures, the soluble fraction of the target protein can be quantified by Western blotting or other protein detection methods. A shift in the melting curve of DHFR in the presence of the compound indicates target engagement.

Materials:

  • Selected cancer cell line

  • 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Anti-DHFR antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and lyse the cells.

  • Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the supernatants and analyze the soluble DHFR levels by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble DHFR against the temperature to generate melting curves.

  • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.

Section 3: Data Interpretation and Expected Outcomes

DHFR Inhibition: A potent inhibition of DHFR by 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is expected, with an IC50 value in the nanomolar to low micromolar range. This would be comparable to or potentially better than known DHFR inhibitors.

Cell Proliferation: The compound is anticipated to exhibit dose-dependent inhibition of cancer cell proliferation. The GI50 values will provide a measure of its cellular potency and selectivity across different cancer cell lines.

Target Engagement: A successful CETSA experiment will demonstrate a rightward shift in the DHFR melting curve in the presence of the compound, providing strong evidence of direct binding to DHFR in a cellular context.

Expected Data Summary:

Assay Parameter Expected Outcome for an Active Compound
DHFR Inhibition IC50< 1 µM
Cell Proliferation GI50Potent inhibition in relevant cancer cell lines
CETSA ΔTmA significant positive shift in the melting temperature of DHFR

Section 4: Advanced Studies

Should the initial results be promising, further investigations can be pursued to build a more comprehensive profile of the compound.

Advanced_Studies cluster_0 Mechanism of Action cluster_1 Pharmacokinetics cluster_2 In Vivo Efficacy A Enzyme Kinetics (Lineweaver-Burk Plot) B Cell Cycle Analysis C Apoptosis Assays (e.g., Annexin V/PI Staining) D In vitro ADME Assays (e.g., Caco-2, Microsomal Stability) E In vivo PK Studies F Xenograft Models

Caption: Potential follow-up studies for a promising lead compound.

Conclusion

This application note provides a structured and scientifically rigorous approach to the initial biological characterization of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. By systematically evaluating its enzymatic and cellular activities, researchers can gain valuable insights into its potential as an anticancer agent and its mechanism of action. The successful execution of these protocols will lay a strong foundation for further preclinical development.

References

  • Nzila, A., Okombo, J., & Ward, S. A. (2010). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 54(9), 3845–3852. [Link]

  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 200-207. [Link]

  • Castillo, J., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 38(6), 1873-1906. [Link]

  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. (2012). BMC Pharmacology, 12, 11. [Link]

  • Pterin and pteridine derivatives of biological or medicinal importance. (2021). ResearchGate. [Link]

  • Castillo, J., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 38(6), 1873-1906. [Link]

  • A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof. (2013).
  • Ma, F., et al. (2009). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Archiv der Pharmazie, 342(5), 274-280. [Link]

  • 2,4-diamino-7-hydroxy-pteridines, a new class of catabolites of methotrexate. (1983). Advances in Experimental Medicine and Biology, 165 Pt A, 183-188. [Link]

  • (4S)-4-(4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzamido)-5-methoxy-5-oxopentanoic Acid. (n.d.). Pharmaffiliates. [Link]

  • (2S)-2-[[4-[(1R)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amin]pentanedioic acid for the treatment of inflammatory disorders. (2015).
  • Pralatrexate. (n.d.). Wikidata. [Link]

  • (4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoyl)-D-glutamic Acid. (n.d.). Pharmaffiliates. [Link]

  • 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. (n.d.). ChemUniverse. [Link]

  • Potential folic acid antagonists. IV. Synthetic approaches to analogs of aminopterin and methotrexate. IV. The preparation of p-([(2,4-diamino-6-pteridinyl)methyl]amino)-benzoic acids. (1970). The Journal of Organic Chemistry, 35(5), 1676-1680. [Link]

  • (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid. (n.d.). SupraBank. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Targeting a Critical Pathway in Cell Proliferation

The compound "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" and its derivatives belong to the pteridine class of molecules. This structural motif is characteristic of antifolates, a class of drugs that inhibit the enzyme Dihydrofolate Reductase (DHFR)[1][2][3]. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are the building blocks of DNA, RNA, and proteins[4][5]. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, making DHFR an attractive therapeutic target, particularly in oncology[2][4][6]. The parent compound is a known key intermediate in the synthesis of Pralatrexate, an antifolate drug used in cancer therapy[7][8][9].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cellular activity of novel derivatives of "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid". The protocols detailed below are designed to be self-validating, providing a logical workflow from assessing general cytotoxicity to confirming on-target engagement and downstream functional effects.

Section 1: Foundational Assay - Assessing Cellular Viability and Cytotoxicity

The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. This provides a broad understanding of its potency and therapeutic window. The MTT assay is a widely used colorimetric method for this purpose.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals[10]. The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in the purple color indicates a reduction in cell viability due to cytotoxicity or inhibition of proliferation.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete medium to a density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well[11].

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[10].

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description Example Data (Hypothetical)
Cell Line Cancer cell line used for the assayMCF-7
Treatment Duration Incubation time with the compound48 hours
IC50 Value Concentration for 50% inhibition of cell viability5.2 µM

Section 2: Target Engagement - Confirming Interaction with DHFR

A key aspect of drug development is confirming that the compound interacts with its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells[12][13].

Scientific Rationale

CETSA is based on the principle of ligand-induced thermal stabilization of proteins[13]. When a ligand (in this case, the DHFR inhibitor) binds to its target protein (DHFR), it generally increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain in solution at higher temperatures. By measuring the amount of soluble DHFR at different temperatures, we can determine if the compound has engaged with its target.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein A 1. Culture Cells to ~80% Confluency B 2. Treat Cells with Test Compound or Vehicle A->B C 3. Harvest and Resuspend Cells B->C D 4. Aliquot Cell Suspension and Heat at Different Temperatures C->D E 5. Cell Lysis (Freeze-Thaw) D->E F 6. Separate Soluble Fraction (Centrifugation) E->F G 7. Quantify Soluble DHFR (Western Blot or ELISA) F->G H 8. Plot Melting Curve (Soluble DHFR vs. Temp) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for DHFR Target Engagement

Materials:

  • Test compound and vehicle (DMSO)

  • Cell line expressing sufficient levels of DHFR (e.g., A549 or a cell line engineered to overexpress DHFR)

  • PBS and protease inhibitor cocktail

  • PCR tubes or strips

  • Thermal cycler

  • Microcentrifuge

  • Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody against DHFR, HRP-conjugated secondary antibody, and chemiluminescent substrate) or ELISA kit for DHFR.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the test compound at a concentration known to be effective from the viability assay (e.g., 10x IC50) or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Harvesting and Heating:

    • Harvest the cells by scraping and wash them with PBS containing a protease inhibitor cocktail.

    • Resuspend the cells in PBS to a final concentration of 1-5 x 10^7 cells/mL.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C[14].

  • Quantification of Soluble DHFR:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by Western blotting using a specific antibody for DHFR. Alternatively, use a quantitative method like an ELISA.

Data Analysis:

Quantify the band intensities from the Western blot. For each treatment condition (compound vs. vehicle), plot the relative amount of soluble DHFR against the temperature. A shift in the melting curve to higher temperatures for the compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization of DHFR and thus, target engagement.

Parameter Vehicle Control Test Compound
Apparent Tagg (°C) 52°C60°C
Thermal Shift (ΔTagg) -+8°C

Section 3: Downstream Functional Assessment - Folate Pathway Rescue

To further validate that the observed cytotoxicity is due to the inhibition of the folate pathway, a rescue experiment can be performed. If the compound's primary mechanism of action is DHFR inhibition, its cytotoxic effects should be reversible by providing downstream metabolites of the folate pathway.

Scientific Rationale

DHFR inhibition leads to a depletion of THF, which is necessary for the synthesis of thymidine and purines. By supplementing the cell culture medium with folinic acid (leucovorin), which is a downstream metabolite that can be converted to THF without the need for DHFR, the cytotoxic effects of a DHFR inhibitor can be bypassed[15]. This rescue effect provides strong evidence that the compound's activity is specifically mediated through the folate pathway.

Experimental Protocol: Folinic Acid Rescue Assay

Materials:

  • Test compound

  • Folinic acid (Leucovorin)

  • Complete cell culture medium

  • 96-well plates

  • Selected cell line (same as in the viability assay)

  • MTT reagent and solubilization solution

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound and Folinic Acid Treatment:

    • Prepare solutions of the test compound at various concentrations (e.g., around the IC50 and 10x IC50).

    • Prepare a set of these compound solutions with and without a fixed concentration of folinic acid (e.g., 10 µM).

    • Treat the cells with these solutions and include appropriate controls (untreated, vehicle, folinic acid alone).

    • Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • Perform an MTT assay as previously described to determine cell viability.

Data Analysis:

Compare the cell viability in the presence of the test compound alone versus the test compound plus folinic acid. A significant increase in cell viability in the co-treated wells indicates that the cytotoxicity of the compound is being rescued by bypassing the DHFR-dependent step in the folate pathway.

Mechanism of Action: DHFR Inhibition

DHFR_Pathway cluster_pathway Folate Metabolism Pathway cluster_inhibition Inhibitory Action DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) (Purines) THF->Nucleotides Cofactor DHFR->THF Product DNA DNA Synthesis & Cell Proliferation Nucleotides->DNA Inhibitor Test Compound (Pteridine Derivative) Inhibitor->DHFR Inhibition

Caption: Inhibition of the DHFR pathway by pteridine derivatives.

References

  • Application Notes and Protocols for Dhfr-IN-17 Cell-Based Assays - Benchchem.
  • Full article: Identification of novel DHFR inhibitors for treatment of tuberculosis by combining virtual screening with in vitro activity assay.
  • Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin - Sigma-Aldrich.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents.
  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC.
  • Identification of novel DHFR inhibitors for treatment of tuberculosis by combining virtual screening with in vitro activity assay - PubMed.
  • Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC - NIH.
  • Technical Support Center: Methotrexate (MTX) Resistance Mechanisms - Benchchem.
  • A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis - NIH.
  • Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed Central.
  • A Technical Guide to the Biological Investigation of Folate Analogs: A Case Study Approach - Benchchem.
  • What are DHFR inhibitors and how do they work?
  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - MDPI.
  • WO2013164856A1 - A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate)
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • Cellular thermal shift assay - Grokipedia.
  • Protocol for Cell Viability Assays - BroadPharm.
  • Engineering Human T Cells for Resistance to Methotrexate and Mycophenolate Mofetil as an In Vivo Cell Selection Str
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC - NIH.
  • Fabrication of methotrexate-loaded gold nanoconjugates and its enhanced anticancer activity in breast cancer - PubMed Central.
  • A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT.
  • 4-(2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid - Echemi.
  • (4S)-4-(4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzamido)
  • The role of cell-based assays for drug discovery - News-Medical.Net.
  • Cell Viability Assay Protocols | Thermo Fisher Scientific - US.
  • US9187481B2 - (2S)-2-[[4-[(1R)-1-[(2,4-diaminopteridin-6-yl)
  • A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrex
  • Cell viability assays : methods and protocols - New York University.
  • (4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoyl)
  • pralatrexate | Monarch Initi
  • 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid - ChemUniverse.
  • (PDF)
  • Synthesis and Biologic Activity of New Side-Chain-Altered Methotrexate and Aminopterin Analogs With Dual Inhibitory Action Against Dihydrofolate Reductase and Folylpolyglutam
  • 126941 - PubChem Compound Result - NCBI.
  • Methotrexate, (A+-)- | C20H22N8O5 | CID 4112 - PubChem.

Sources

Application Notes and Protocols: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent Dihydrofolate Reductase Inhibitor

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a member of the propargyl-linked antifolate (PLA) class of compounds, characterized by a 2,4-diaminopteridine scaffold linked to a substituted aromatic ring via a flexible propargyl group.[1][2] This structural motif is pivotal for its potent biological activity as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[3][4] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[4] Inhibition of DHFR disrupts DNA synthesis and cellular replication, making it a key target for antimicrobial and anticancer therapies.[5][6]

This compound is a key intermediate in the synthesis of Pralatrexate, an approved therapeutic for peripheral T-cell lymphoma, underscoring the pharmacological significance of its core structure.[7][8] As a research tool, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid offers a versatile platform for investigating the role of DHFR in various biological systems, from microbial pathogens to cancer cell lines. Its 2,4-diaminopteridine core mimics the natural substrate, allowing it to bind with high affinity to the DHFR active site.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid in a research setting.

Mechanism of Action: Targeting the Folate Pathway

The primary mechanism of action for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is the competitive inhibition of dihydrofolate reductase (DHFR).[9][10] The 2,4-diaminopteridine ring of the molecule is structurally analogous to the pteridine portion of the natural substrate, dihydrofolate. This allows the inhibitor to bind to the active site of the DHFR enzyme, preventing the binding and subsequent reduction of dihydrofolate.[2] The propargyl linker and the benzoic acid moiety extend into other regions of the active site, contributing to the binding affinity and specificity of the compound.[1][11]

Signaling Pathway: Inhibition of Folate Metabolism

DHFR_Inhibition cluster_folate_pathway Folate Metabolism DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) dNTPs dNTPs THF->dNTPs Cofactor for DNA DNA Synthesis dNTPs->DNA DHFR_enzyme->THF Product Inhibitor 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid Inhibitor->DHFR_enzyme Inhibition

Caption: Inhibition of DHFR by 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

Applications in Research

As a potent DHFR inhibitor, this compound is a valuable tool for a range of research applications:

  • Antimicrobial Drug Discovery: Investigate its efficacy against various microbial pathogens, including bacteria, fungi, and protozoa, that rely on the folate pathway for survival.[1][3][12]

  • Anticancer Research: Explore its cytotoxic effects on different cancer cell lines and its potential to synergize with other chemotherapeutic agents.[5][13]

  • Enzyme Kinetics and Structure-Activity Relationship (SAR) Studies: Serve as a reference compound for studying the kinetics of DHFR inhibition and for the design of novel antifolates.[2][11]

  • Validation of DHFR as a Drug Target: Use as a chemical probe to confirm the role of DHFR in specific cellular processes or disease models.

Experimental Protocols

Protocol 1: In Vitro DHFR Enzyme Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory activity of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate.

Materials:

  • Recombinant DHFR enzyme (e.g., from E. coli, S. aureus, or human)

  • 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.

  • Assay Setup: In a 96-well plate, add the following components in the specified order:

    • Assay Buffer

    • Inhibitor solution (or DMSO for control)

    • DHFR enzyme solution

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of DHF and NADPH.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: DHFR Inhibition Assay

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid add_reagents Add buffer, inhibitor, and DHFR to 96-well plate prep_inhibitor->add_reagents prep_reagents Prepare DHF, NADPH, and DHFR enzyme solutions prep_reagents->add_reagents incubate Incubate for 15 minutes at room temperature add_reagents->incubate start_reaction Initiate reaction with DHF and NADPH incubate->start_reaction read_plate Measure absorbance at 340 nm kinetically start_reaction->read_plate calc_velocity Calculate initial reaction velocities read_plate->calc_velocity plot_data Plot % inhibition vs. log[Inhibitor] calc_velocity->plot_data det_ic50 Determine IC50 value plot_data->det_ic50

Caption: Step-by-step workflow for the in vitro DHFR enzyme inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay

This protocol describes how to assess the cytotoxic or antiproliferative effects of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid on a chosen cell line (e.g., cancer cell line or microbial culture).

Materials:

  • Target cell line (e.g., HeLa, A549, or a bacterial strain like S. aureus)

  • Appropriate cell culture medium and supplements

  • 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • 96-well tissue culture plates

  • Incubator with appropriate temperature and CO2 conditions

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent mammalian cells). For microbial cultures, inoculate the wells with a standardized suspension of the microorganism.

  • Compound Treatment: Prepare serial dilutions of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid in the cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cell death if available.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours for mammalian cells; shorter for rapidly growing microbes) under standard culture conditions.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: After the appropriate incubation time with the reagent, measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 or MIC (Minimum Inhibitory Concentration) value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

The following table provides a hypothetical summary of the inhibitory activity of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid against various DHFR enzymes and cell lines, based on the known activity of related propargyl-linked antifolates.[1][3]

TargetAssay TypeIC50 / MIC (nM)
S. aureus DHFREnzyme Inhibition50 - 200
C. albicans DHFREnzyme Inhibition100 - 500
Human DHFREnzyme Inhibition>1000
S. aureus (MRSA)Cell-based (MIC)500 - 2000
A549 Lung Cancer CellsCell-based (IC50)200 - 800

Note: These values are illustrative and should be determined experimentally for the specific compound and assay conditions.

Safety and Handling

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid should be handled with care in a laboratory setting.[14] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[14]

References

  • Nareddy, P. K., et al. (2015). Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata. ACS Infectious Diseases, 1(11), 549-558. [Link]

  • Frey, K. M., et al. (2015). Charged Propargyl-Linked Antifolates Reveal Mechanisms of Antifolate Resistance and Inhibit Trimethoprim-Resistant MRSA Strains Possessing Clinically Relevant Mutations. Journal of Medicinal Chemistry, 58(16), 6608-6621. [Link]

  • Hajian, B., et al. (2016). Propargyl-Linked Antifolates Are Potent Inhibitors of Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis. PLoS ONE, 11(8), e0161213. [Link]

  • Viswanathan, K., et al. (2012). Toward New Therapeutics for Skin and Soft Tissue Infections: Propargyl-Linked Antifolates Are Potent Inhibitors of MRSA and Streptococcus pyogenes. PLoS ONE, 7(1), e29434. [Link]

  • Paulsen, J. L., et al. (2013). Crystal Structures of Klebsiella pneumoniae Dihydrofolate Reductase Bound to Propargyl-Linked Antifolates Reveal Features for Potency and Selectivity. Antimicrobial Agents and Chemotherapy, 57(7), 3378-3386. [Link]

  • Ameer, F., et al. (2015). Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. BMC Pharmacology and Toxicology, 16, 2. [Link]

  • Yuthavong, Y., et al. (2012). Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. Journal of Taibah University for Science, 6(1), 15-26. [Link]

  • Nzila, A., et al. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(7), 2977-2984. [Link]

  • Wang, L., et al. (2008). Synthesis and biological activities of 2,4-diaminopteridine derivatives. Archives of Pharmacal Research, 31(11), 1381-1387. [Link]

  • Allur, S. K., et al. (2013). A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof.
  • Barvian, M., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-337. [Link]

  • ChemUniverse. 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. [Link]

  • Gangjee, A., et al. (2015). (2S)-2-[[4-[(1R)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amin]pentanedioic acid for the treatment of inflammatory disorders.
  • O'Brien, D. E., et al. (1970). Potential folic acid antagonists. IV. Synthetic approaches to analogs of aminopterin and methotrexate. IV. The preparation of p-([(2,4-diamino-6-pteridinyl)methyl]amino)-benzoic acids. The Journal of Organic Chemistry, 35(5), 1676-1680. [Link]

  • Adooq Bioscience. DHFR inhibitors. [Link]

  • Monarch Initiative. pralatrexate. [Link]

  • VEGPHARM. 4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid. [Link]

  • PubChem. Aminopterin. [Link]

  • Rosowsky, A., et al. (1985). Synthesis and Biologic Activity of New Side-Chain-Altered Methotrexate and Aminopterin Analogs With Dual Inhibitory Action Against Dihydrofolate Reductase and Folylpolyglutamate Synthetase. Journal of Medicinal Chemistry, 28(5), 660-667. [Link]

  • Rosowsky, A., et al. (1982). Methotrexate Analogues. 26. Inhibition of Dihydrofolate Reductase and Folylpolyglutamate Synthetase Activity and in Vitro Tumor Cell Growth by Methotrexate and Aminopterin Analogues Containing a Basic Amino Acid Side Chain. Journal of Medicinal Chemistry, 25(8), 960-964. [Link]

  • Al-Ostath, O., & Al-Majid, A. M. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • PubChem. Methotrexate. [Link]

  • Norman Database System. N-(4-{amino}benzoyl)glutamic acid-(DL-Amethopterin). [Link]

  • PubChem. Methotrexate, (A+-)-. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

Sources

Application Notes and Protocols for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a complex heterocyclic molecule featuring a diaminopteridine core, a structural motif common to a class of compounds known as antifolates. Its extended structure, incorporating a benzoic acid moiety and a terminal alkyne group, suggests its potential utility in drug development and chemical biology as a research compound. The pteridine bicycle is analogous to that found in molecules like methotrexate and pralatrexate, which are inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. The presence of the terminal alkyne provides a versatile handle for further chemical modification via click chemistry.

These structural features also dictate the compound's chemical stability and handling requirements. Pteridine derivatives are often susceptible to degradation by light and oxidation, and the overall stability can be influenced by factors such as pH and the presence of atmospheric oxygen. This guide provides a detailed framework for the safe and effective handling and storage of this compound, drawing upon established best practices for analogous chemical structures to ensure the integrity of the material and the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key identifiers and properties for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is provided below.

PropertyValueSource
CAS Number 146464-93-9[1][2]
Molecular Formula C₁₈H₁₆N₆O₂[1][2]
Molecular Weight 348.36 g/mol [1][2]
Appearance Solid (likely a powder)[3]
Synonyms 10-Propargyl-4-deoxy-4-amino-10-deazapteroic acid[4][5]

Hazard Identification and Safety Precautions

Based on available safety data for this compound and its structural analogs, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid should be handled as a hazardous substance. The following is a summary of identified hazards and recommended safety protocols.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6][7]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Reproductive Toxicity (Category 1A/1B): May damage fertility or the unborn child.[6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

Due to the compound's hazardous nature, strict adherence to PPE protocols is mandatory.

  • Gloves: Wear nitrile or other chemically resistant gloves at all times. Change gloves immediately if contaminated.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A full-length laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Storage

Proper storage is critical to maintain the stability and integrity of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. The following conditions are recommended based on data from suppliers and best practices for related pteridine compounds like Pralatrexate.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Pteridine-based compounds, including the related drug Pralatrexate, are often stored under refrigeration to slow potential degradation.[1][3]
Light Protect from light (store in an amber vial or in the dark)Pteridine rings can be photosensitive. Storing in the original carton or an amber vial is a standard precaution for related compounds like methotrexate and pralatrexate.[1][3][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possibleReduced pteridines are particularly sensitive to oxygen. While this compound is in an oxidized state, storage under inert gas is a best practice to prevent long-term oxidative degradation.[8]
Moisture Keep container tightly sealed in a dry placeThe benzoic acid moiety may confer some hygroscopic properties.[9]

Long-term Storage: For extended storage, it is advisable to aliquot the solid material into smaller, single-use vials to avoid repeated warming and cooling cycles and to minimize exposure to air and moisture.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol 1: Preparation of Stock Solutions

The limited solubility of pteridine derivatives in aqueous solutions often necessitates the use of organic solvents for the preparation of concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for antifolate compounds.[5]

Materials:

  • 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid into a tared, sterile vial. Avoid creating dust.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but monitor for any signs of degradation (color change).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or opaque tubes to protect from light. Store stock solutions at -20°C or -80°C for long-term stability. For antifolate agents, storage at -80°C for up to a year in a suitable solvent is a common practice.[5]

Note: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Protocol 2: Dilution to Working Concentrations

Materials:

  • Stock solution of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid in DMSO

  • Appropriate aqueous buffer or cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature, protected from light.[10]

  • Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer or medium to reach the final working concentration.

  • Mixing: Gently mix the solution after each dilution step.

  • Use: Use the freshly prepared working solution immediately. The stability of this compound in aqueous solutions at low concentrations is unknown, and prolonged storage is not recommended.

Logical Frameworks and Diagrams

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing the compound, from receipt to experimental use.

G cluster_receipt Receiving and Initial Storage cluster_prep Preparation for Use cluster_storage_solution Solution Storage & Use cluster_safety Safety Precautions (Throughout) Receipt Receive Compound Inspect Inspect for Damage Receipt->Inspect Log Log into Inventory Inspect->Log StoreSolid Store Solid at 2-8°C, Protected from Light Log->StoreSolid Equilibrate Equilibrate to Room Temp StoreSolid->Equilibrate Weigh Weigh Solid in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot StoreStock Store Stock at -20°C or -80°C Aliquot->StoreStock Use Prepare Working Dilutions for Immediate Use StoreStock->Use PPE Full PPE: Gloves, Goggles, Lab Coat FumeHood Use Chemical Fume Hood

Caption: Workflow for handling and storing the compound.

Potential Degradation Pathways

The chemical structure of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid suggests several potential pathways for degradation that necessitate the recommended handling and storage conditions.

G cluster_degradation Degradation Products Compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid Photo Photodegradation Products Compound->Photo Light Oxidized Oxidized Pteridine Ring Compound->Oxidized Oxygen Hydrated Hydrated Alkyne Compound->Hydrated Moisture

Caption: Potential degradation pathways for the compound.

Conclusion

While specific experimental data for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is limited, a robust handling and storage strategy can be implemented by drawing on established principles for structurally related antifolates and pteridine derivatives. Adherence to the protocols outlined in this guide—including refrigerated storage protected from light, the use of appropriate personal protective equipment, and proper techniques for solution preparation—will help to ensure the compound's integrity for research applications and maintain a safe laboratory environment.

References

  • ChemUniverse. 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. Available from: [Link]

  • Pharmaffiliates. 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid. Available from: [Link]

  • GlobalRPH. Folotyn™ (Pralatrexate). Available from: [Link]

  • Pfizer Medical - US. Methotrexate Vial How Supplied/Storage and Handling. Available from: [Link]

  • NSW Government - Clinical Excellence Commission. Methotrexate (Oral). Available from: [Link]

  • BC Cancer. DRUG NAME: Pralatrexate. Available from: [Link]

  • MDPI. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. Available from: [Link]

  • NPS MedicineWise. Safe use of low-dose methotrexate. Available from: [Link]

  • Drugs.com. Pralatrexate Monograph for Professionals. Available from: [Link]

  • Schircks Laboratories. General instructions for working with pteridines. Available from: [Link]

  • Bioanalysis. Determination of pteridines in biological samples with an emphasis on their stability. Available from: [Link]

  • Government of Canada. product monograph including patient medication information. Available from: [Link]

  • PubChem - NIH. Pralatrexate. Available from: [Link]

  • ResearchGate. Hygroscopicity of internally mixed aerosol particles containing benzoic acid and inorganic salts. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Available from: [Link]

  • NCBI Bookshelf - NIH. Working with Chemicals - Prudent Practices in the Laboratory. Available from: [Link]

  • India Fine Chemicals. 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid. Available from: [Link]

  • Glen Research. SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Available from: [Link]

  • Pharmaffiliates. (4S)-4-(4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzamido)-5-methoxy-5-oxopentanoic Acid. Available from: [Link]

  • PMC - NIH. 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Available from: [Link]

  • Google Patents. (2S)-2-[[4-[(1R)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amin]pentanedioic acid for the treatment of inflammatory disorders.
  • Pharmaffiliates. (4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoyl)-D-glutamic Acid. Available from: [Link]

  • Practice Procedures for Making Stock Solution (4 Version Stock Solution). Available from: [Link]

  • PubChem - NIH. 2,4-Diaminopteridine. Available from: [Link]

  • ChemUniverse. 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Enhancement for the Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This molecule is a critical intermediate in the preparation of the antifolate drug Pralatrexate.[1] Due to the inherent chemical properties of the pteridine core, including poor solubility and susceptibility to side reactions, achieving a high yield can be challenging.[2] This guide is structured as a series of troubleshooting questions and FAQs to directly address common issues encountered during synthesis, providing actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Synthesis Issues & Solutions

This section addresses specific problems that can arise during the synthesis. We will explore two primary synthetic strategies:

  • Strategy A: Late-Stage Pteridine Ring Formation via condensation of a pre-functionalized side-chain precursor with a pyrimidine derivative.

  • Strategy B: Functionalization of a Pre-formed Pteridine Ring via palladium-catalyzed cross-coupling.

start Low Synthesis Yield q1 Identify Problematic Step: Ring Formation or Side-Chain Coupling? start->q1 ring_formation Issue: Pteridine Ring Formation (Strategy A) q1->ring_formation Ring Formation coupling Issue: Side-Chain Coupling (Strategy B) q1->coupling Coupling sol_ring1 Verify Purity of Pyrimidine & Dicarbonyl Precursors ring_formation->sol_ring1 sol_ring2 Optimize Condensation Conditions (pH, Temp, Solvent) ring_formation->sol_ring2 sol_ring3 Control Regioselectivity (e.g., Timmis Reaction) ring_formation->sol_ring3 sol_coupling1 Optimize Sonogashira Catalyst System (Pd/Ligand/Cu) coupling->sol_coupling1 sol_coupling2 Address Side Reactions (Dimerization, Deprotection) coupling->sol_coupling2 sol_coupling3 Improve Substrate Solubility coupling->sol_coupling3 cluster_A Strategy A: Condensation cluster_B Strategy B: Cross-Coupling a1 Synthesize Complex Dicarbonyl Side-Chain a2 Condense with Pyrimidine-2,4,5,6-tetramine a1->a2 a3 Final Product a2->a3 b1 Prepare 6-Halo or 6-Tosyloxy Pteridine b2 Sonogashira Coupling with Alkyne Side-Chain b1->b2 b3 Final Product b2->b3

Sources

Technical Support Center: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This molecule is a critical intermediate in the synthesis of Pralatrexate, a potent antifolate agent used in cancer therapy.[1] Due to its complex structure, featuring a reactive terminal alkyne and an electron-rich diaminopteridine core, its synthesis can be accompanied by the formation of several side products.

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice in a practical question-and-answer format to help you identify, understand, and mitigate the formation of common impurities during your experiments.

Part 1: Overview of the Primary Synthetic Pathway

The most common synthetic route to 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid involves the condensation of pyrimidine-2,4,5,6-tetramine (or its salt) with a suitable α-dicarbonyl precursor, such as an oxime of 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoic acid.[1] This reaction directly constructs the pteridine ring system.

Synthesis_Overview cluster_reactants Reactants Tetramine Pyrimidine-2,4,5,6-tetramine Salt Reaction Condensation/ Cyclization Tetramine->Reaction Precursor 4-(1-Formyl-1-oxohex-5-yn-3-yl)benzoic acid derivative (e.g., oxime) Precursor->Reaction Product Target Molecule: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid Reaction->Product Alkyne_Hydration Target Target Molecule (Terminal Alkyne) Enol Enol Intermediate (Unstable) Target->Enol + H₂O Catalyst H⁺ / H₂O (Acidic Conditions) Catalyst->Enol Taut Keto-Enol Tautomerization Enol->Taut SideProduct Side Product (Methyl Ketone, +18 Da) Enol->SideProduct Taut->SideProduct

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Technical Support Center: Troubleshooting NMR Spectra of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This molecule, a key intermediate in the synthesis of the antifolate drug Pralatrexate, presents a unique set of challenges in structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues encountered during the analysis of its NMR spectra.

Understanding the Molecule: A Prerequisite for Accurate Spectral Interpretation

Before delving into troubleshooting, a foundational understanding of the molecule's structure is paramount. 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a complex heterocyclic compound featuring a pteridine core, a substituted benzoic acid moiety, and an internal alkyne.[1] Each of these structural features gives rise to characteristic signals in the NMR spectrum.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum is incredibly complex and crowded, especially in the aromatic region. How can I begin to assign the peaks?

A1: This is a very common challenge with pteridine derivatives due to the multiple aromatic and heteroaromatic protons.[2] Here’s a systematic approach to deconstruct the complexity:

Causality: The pteridine and benzoic acid rings contain multiple protons in distinct electronic environments, leading to overlapping signals. The chemical shifts are influenced by the electron-donating and withdrawing nature of the substituents.

Troubleshooting Workflow:

Sources

Technical Support Center: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CPD-4581-v1.0

Last Updated: January 14, 2026

Introduction: Navigating the Stability of a Key Pralatrexate Intermediate

Welcome to the technical support guide for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (CAS No. 146464-93-9). This molecule is a critical intermediate in the synthesis of Pralatrexate, a potent antifolate agent used in cancer therapy.[1] The chemical architecture of this compound, featuring a diaminopteridine core, a terminal alkyne, and a chiral center, presents unique stability challenges that can impact research outcomes, synthesis yields, and analytical accuracy.

This guide provides researchers, scientists, and drug development professionals with a framework for understanding and mitigating potential stability issues. We will move from foundational FAQs to in-depth troubleshooting and validated protocols, ensuring the integrity of your experiments.

Molecular Structure and Potential Liabilities

The stability of this compound is governed by three primary structural motifs. Understanding these is the first step toward effective handling and troubleshooting.

G cluster_labels Potential Instability Hotspots mol mol pteridine Pteridine Ring (Oxidation, Photodegradation) alkyne Terminal Alkyne (Oxidative Coupling, Dimerization) chiral Chiral Center (Racemization under harsh pH) p_pteridine->pteridine p_alkyne->alkyne p_chiral->chiral G start Unexpected Result (Low Yield, New HPLC Peak) check_solid 1. QC Solid Material (HPLC, LC-MS) start->check_solid is_pure Purity > 97%? check_solid->is_pure purify Re-purify or Discard Stock is_pure->purify No check_solution 2. Assess In-Solution Stability is_pure->check_solution Yes purify->start setup_stability Dissolve in Reaction Solvent. Analyze at T=0, 2, 8, 24h. check_solution->setup_stability is_stable Stable for Duration? setup_stability->is_stable troubleshoot_solution Troubleshoot Solution Conditions (Degas, Light Protection, pH) is_stable->troubleshoot_solution No problem_solved Proceed with Experiment is_stable->problem_solved Yes troubleshoot_solution->check_solution investigate_reaction 3. Investigate Reaction Parameters problem_solved->investigate_reaction If issue persists

Sources

Technical Support Center: Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, a key intermediate in the preparation of the potent antifolate drug, Pralatrexate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome impurities encountered during this multi-step synthesis. My insights are drawn from established literature and practical experience in complex heterocyclic chemistry.

The synthesis of this molecule, while achievable, is prone to specific impurity formation due to the reactive nature of the pteridine core and the terminal alkyne functionality. This guide provides a structured approach to troubleshooting these issues, ensuring the integrity and purity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Presence of an Unexpected, Less Polar Impurity in the Final Product, Insoluble in Aqueous Base.

Question: My final HPLC analysis shows a significant, less polar impurity that doesn't dissolve when I attempt to purify the product by washing with a mild aqueous base. What is this impurity and how can I remove it?

Answer:

This is a classic and frequently encountered issue. The impurity is likely the homocoupling product of your terminal alkyne starting material , resulting in a dimer. This side reaction is particularly common in Sonogashira-type coupling reactions, which are often employed to introduce the pentynyl side chain.[1][2]

Causality:

The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst.[1] The copper acetylide intermediate, which is crucial for the cross-coupling, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a diyne.[2]

Troubleshooting Workflow:

start Impurity Detected check_conditions Review Reaction Conditions start->check_conditions deoxygenation Implement Rigorous Deoxygenation check_conditions->deoxygenation Oxygen present? copper_free Consider Copper-Free Sonogashira check_conditions->copper_free Persistent issue? purification Purification Strategy deoxygenation->purification copper_free->purification column_chroma Column Chromatography purification->column_chroma Primary Method recrystallization Recrystallization purification->recrystallization Alternative/Final Polish end_node Pure Product column_chroma->end_node recrystallization->end_node

Caption: Troubleshooting workflow for alkyne homocoupling.

Detailed Protocols:

1. Prevention during Reaction:

  • Rigorous Deoxygenation: Before adding your catalyst, thoroughly degas your solvent and reaction mixture by bubbling with argon or nitrogen for at least 30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.

  • Copper-Free Conditions: Several modern Sonogashira protocols operate without a copper co-catalyst, which can significantly reduce or eliminate homocoupling.[1] Consider using a ligand such as a bulky phosphine that facilitates the copper-free pathway.

2. Purification:

  • Column Chromatography: Due to the significant polarity difference between your desired carboxylic acid product and the non-polar diyne dimer, silica gel column chromatography is highly effective.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is a good starting point. For example, begin with 100% DCM and gradually increase the methanol concentration to 5-10%. The non-polar dimer will elute first, followed by your more polar product.

  • Recrystallization: If the impurity is present in smaller amounts, recrystallization can be effective.

    • Solvent System: A mixture of a polar solvent in which your product is soluble at high temperatures (like DMF or DMSO) and a less polar anti-solvent (like water or acetonitrile) can be used to precipitate the pure product upon cooling.

Issue 2: A Persistent Impurity with a Similar Polarity to the Product is Observed in HPLC-MS, with a Mass of +14 amu.

Question: I'm observing a persistent impurity that co-elutes closely with my product. The mass spectrum indicates a molecular weight that is 14 units higher than my target compound. What is this and how do I get rid of it?

Answer:

This is very likely an N-methylated impurity , where a methyl group has been added to one of the nitrogen atoms on the pteridine ring. This is a known issue in the synthesis of related compounds like Pemetrexed, especially when certain coupling agents and bases are used.

Causality:

If your synthesis involves activating the benzoic acid with a reagent like 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM), a reactive methylating agent can be formed from the decomposition of the CDMT-NMM complex. This can then methylate the nucleophilic nitrogen atoms of the diaminopteridine ring.

Troubleshooting Workflow:

start N-Methyl Impurity reagent_check Review Coupling Reagents start->reagent_check alternative_coupling Switch to Alternative Coupling Agents reagent_check->alternative_coupling CDMT/NMM used? purification Purification Strategy alternative_coupling->purification prep_hplc Preparative HPLC purification->prep_hplc High Purity Needed recrystallization Fractional Recrystallization purification->recrystallization Potentially effective end_node Pure Product prep_hplc->end_node recrystallization->end_node

Caption: Troubleshooting workflow for N-methyl impurity.

Detailed Protocols:

1. Prevention:

  • Alternative Coupling Agents: Replace the CDMT/NMM system with other peptide coupling reagents that do not generate methylating species. Examples include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

2. Purification:

  • Preparative HPLC: Due to the similar polarity, baseline separation by standard column chromatography can be challenging. Reverse-phase preparative HPLC is the most effective method for removing this impurity.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA for better peak shape) and acetonitrile or methanol. The exact gradient will need to be optimized based on analytical HPLC data.

  • Fractional Recrystallization: This can be attempted but may be less efficient. It relies on slight differences in solubility between the product and the impurity in a carefully chosen solvent system. Multiple recrystallizations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials to check for purity before beginning the synthesis?

A1: The purity of your starting materials is paramount. Two critical precursors are:

  • 2,4,5,6-Tetraaminopyrimidine: This is a key building block for the pteridine ring. It is susceptible to oxidation. Ensure it is stored under an inert atmosphere and is a light-colored powder. Dark coloration can indicate oxidation, leading to a host of colored impurities in your final product.

  • The pent-4-yn-2-yl)benzoic acid side chain precursor: Ensure this is free of any isomeric impurities or byproducts from its own synthesis. Any impurities here will be carried through to the final product and can be difficult to remove.

Q2: My final product seems to be degrading upon storage, showing new peaks in the HPLC. How can I store it properly?

A2: The 2,4-diaminopteridine core can be sensitive to light and oxidation.[3] The terminal alkyne can also be reactive. For long-term storage:

  • Store the solid material in an amber vial under an inert atmosphere (argon or nitrogen).

  • Keep it at low temperatures (-20°C is recommended).

  • For solutions, prepare them fresh and use them promptly. If storage is necessary, use degassed solvents and store in the dark at low temperatures.

Q3: Can I use NMR to identify impurities?

A3: Yes, ¹H NMR is a powerful tool. For example:

  • Homocoupled Dimer: You would expect to see the disappearance of the terminal alkyne proton signal and the appearance of new signals corresponding to the symmetric dimer.

  • N-Methyl Impurity: You would observe a new singlet in the aliphatic region (around 3-4 ppm) corresponding to the N-methyl group.

  • Isomeric Impurities: If condensation to form the pteridine ring occurs with incorrect regioselectivity, you may see a different set of aromatic proton signals for the pteridine core.

Q4: What is a good starting point for an analytical HPLC method to monitor the reaction?

A4: A reverse-phase HPLC method is standard for this class of compounds.[4][5]

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from ~5% B to 95% B over 20-30 minutes should provide good separation of most components.

  • Detection: UV detection at around 242 nm and 300 nm.[4][5]

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 242 nm and 300 nm
Gradient 5% B to 95% B over 20 minutes, hold for 5 min

Table 1: Starting parameters for analytical HPLC method development.

References

  • Advanced spectroscopic techniques used to prepare, characterize major degradation products of pralatrexate injection. (2018, December 13). News-Medical.Net. [Link]

  • A simple, specific, precise, accurate, and sensitive Reverse Phase High Performance Liquid Chromatographic method has been developed for the determination of Pralatrexate in both pure and pharmaceutical dosage forms. (2022, September). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Liquid-Liquid Extraction and HPLC-UV Method for Determination of Pralatrexate in Human Plasma. PharmaInfo. [Link]

  • Ensch, C., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3298. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). The Journal of Organic Chemistry, 68(25), 9847-9850. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A highly efficient and general method for the synthesis of 2, 3-disubstituted indoles by a domino Sonogashira coupling/cyclization reaction. The Journal of organic chemistry, 70(1), 391-393.
  • Eckhardt, M., & Fu, G. C. (2003). The first applications of carbene ligands in cross-couplings of alkyl electrophiles: Sonogashira reactions of unactivated alkyl bromides and iodides. Journal of the American Chemical Society, 125(45), 13642-13643.
  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm palladium technology for copper-free Sonogashira couplings in water under mild conditions. Organic letters, 20(2), 542-545.
  • Sonogashira coupling. In Wikipedia. [Link]

  • WO2013164856A1 - A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof. (2013).
  • WO2013096800A1 - Processes and intermediates for preparing pralatrexate. (2013).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals actively working on or planning the synthesis of this complex molecule. Given the novelty of this specific target, this document provides guidance based on a proposed, chemically sound synthetic strategy: a Palladium-Catalyzed Sonogashira Cross-Coupling Reaction .

We will address common challenges and frequently asked questions encountered during similar demanding syntheses, providing not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Proposed Synthetic Strategy: Sonogashira Coupling

The core of this synthesis involves the formation of a carbon-carbon bond between the C6 position of the 2,4-diaminopteridine core and the terminal alkyne of the benzoic acid side-chain. A Sonogashira coupling is the ideal choice for this transformation.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is not showing any product formation. Where should I start troubleshooting?

A1: A complete lack of reactivity typically points to a fundamental issue with one of three areas: the catalyst system, the integrity of your starting materials, or the reaction atmosphere.

  • Catalyst Inactivity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) are fresh and have been stored under an inert atmosphere.[1] Pd(0) catalysts are particularly sensitive to air and moisture.[1]

  • Reagent Quality: Impurities in either the halogenated pteridine or the alkyne can poison the catalyst. Verify the purity of your starting materials.

  • Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of your alkyne (Glaser coupling), a common and wasteful side reaction.[2] It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]

Q2: I'm observing a black precipitate in my reaction flask. What is it?

A2: The formation of a black precipitate is almost certainly "palladium black," which results from the decomposition and aggregation of the palladium catalyst.[1] This indicates catalyst death and the cessation of your reaction. Common causes include:

  • High Temperatures: While some couplings require heat, excessive temperatures can accelerate catalyst decomposition.

  • Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[1][3]

  • Impurities: As mentioned, impurities can trigger catalyst decomposition.

To mitigate this, use the mildest temperature possible, ensure high-purity reagents, and consider a more robust solvent like DMF or dioxane if THF proves problematic.

Q3: My main side product appears to be a dimer of my alkyne starting material. How can I prevent this?

A3: This side product results from Glaser (or Hay) coupling, an oxidative homocoupling of terminal alkynes.[2] This reaction is promoted by oxygen and the copper co-catalyst. To minimize it:

  • Rigorous Degassing: This is the most critical factor. Use multiple freeze-pump-thaw cycles or sparge the solvent with argon for an extended period.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol.[1][4] These reactions may require different ligands (e.g., bulky, electron-rich phosphines) or conditions to proceed efficiently but eliminate the primary catalyst for homocoupling.[5][6]

  • Controlled Addition: Adding the alkyne slowly to the reaction mixture can help keep its instantaneous concentration low, favoring the cross-coupling pathway over self-coupling.

Q4: Which halogen should I have on my 2,4-diaminopteridine precursor for the best results?

A4: The reactivity of the halide is a critical parameter for the oxidative addition step in the catalytic cycle. The general order of reactivity for aryl halides in Sonogashira couplings is I > OTf > Br >> Cl.[1][7]

  • 6-Iodo-2,4-diaminopteridine: This would be the most reactive substrate, likely allowing for milder reaction conditions (even room temperature).[1]

  • 6-Bromo-2,4-diaminopteridine: This is a viable, more stable alternative, but will likely require elevated temperatures (e.g., 60-100 °C) to achieve a reasonable reaction rate.[8]

  • 6-Chloro-2,4-diaminopteridine: This would be the least reactive and is generally not recommended unless other options are unavailable, as it would require specialized, highly active catalyst systems.[7]

Troubleshooting Guide: Low Yield & Incomplete Conversion

When your reaction is working but providing unsatisfactory yields, a more nuanced optimization is required. Use the following guide to systematically address the issue.

Problem Area 1: The Catalyst System

The choice of palladium source, ligand, and copper co-catalyst is the most influential factor in a successful cross-coupling.

ParameterObservation / ProblemRecommended ActionRationale
Palladium Precatalyst Reaction is sluggish or stalls.Switch from a Pd(II) source (e.g., PdCl₂(PPh₃)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄).Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[4][9] An inefficient reduction can limit the amount of active catalyst. Starting with Pd(0) removes this variable.
Ligand Choice Low yield with standard PPh₃.Screen more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5]The nitrogen-rich pteridine ring can be challenging. Bulky, electron-donating ligands can facilitate the oxidative addition step and stabilize the catalytic intermediates.[5]
Catalyst Loading Incomplete conversion of starting material.Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol% Pd, 4 mol% to 10 mol% CuI).While undesirable for process chemistry, increasing catalyst loading on a lab scale can overcome issues of slow turnover or partial catalyst deactivation.[3]
Copper Co-catalyst Reaction fails with fresh Pd catalyst.Ensure you are using fresh, high-purity Copper(I) Iodide (CuI). It should be off-white, not green or brown.CuI is essential for the formation of the copper acetylide intermediate, which then transmetalates to the palladium center.[4] Degraded CuI will halt the reaction.
Problem Area 2: Reaction Parameters

Once the catalyst system is chosen, the environment in which it operates is key.

ParameterObservation / ProblemRecommended ActionRationale
Solvent Catalyst decomposition (blackening) or poor solubility of starting materials.Screen alternative solvents. Common choices include DMF, Dioxane, Acetonitrile, or neat amine (e.g., Et₃N).[3]The solvent must fully dissolve the reactants while being compatible with the catalyst system. Pteridines can have poor solubility, making DMF a good starting point.
Base Reaction stalls, starting materials remain.Ensure the base is anhydrous and in sufficient excess (typically 2-3 equivalents). Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are common choices.An amine base is required to deprotonate the terminal alkyne, making it nucleophilic enough to react with the copper co-catalyst.[1] Insufficient or wet base will inhibit this crucial step.
Temperature No reaction at room temp; decomposition at high temp.Systematically screen the temperature. Start at room temperature, then increase in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C).There is an optimal temperature window. Too low, and the oxidative addition may not occur; too high, and catalyst or substrate decomposition may dominate.[8]

Experimental Workflow & Visualization

A logical workflow is critical for both setting up and troubleshooting the reaction. The following diagram outlines the key steps and decision points.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_troubleshoot Troubleshooting Prep 1. Assemble Glassware (Oven-dried) Reagents 2. Add Solids: - 6-Halo-Pteridine - Pd Catalyst - CuI Prep->Reagents Atmosphere 3. Inert Atmosphere (3x Vacuum/Argon Cycles) Reagents->Atmosphere Solvent 4. Add Degassed Solvent & Amine Base Atmosphere->Solvent Alkyne 5. Add Alkyne Substrate Solvent->Alkyne Monitor 6. Stir at Temp & Monitor by TLC/LCMS Alkyne->Monitor Check1 Conversion > 0? Monitor->Check1 Check2 Yield > 50%? Check1->Check2 Yes TShoot_NoConv CRITICAL FAILURE - Check Catalyst Activity - Check Atmosphere - Verify Reagents Check1->TShoot_NoConv No Workup Proceed to Aqueous Workup & Purification Check2->Workup Yes TShoot_LowYield OPTIMIZATION NEEDED - Adjust Temp/Solvent - Screen Ligands/Base Check2->TShoot_LowYield No

Sources

Technical Support Center: Scale-Up Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This molecule is a critical, high-value intermediate in the synthesis of advanced antifolates like Pralatrexate[1]. The synthetic route, typically involving the condensation of 2,4,5,6-tetraaminopyrimidine with a functionalized α-dicarbonyl equivalent, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common scale-up issues, including reaction control, regioselectivity, product isolation, and purity. Our approach is grounded in mechanistic principles to empower you not just to solve immediate problems but to build robust and scalable processes.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses specific issues encountered during the synthesis.

Q1: We are experiencing significantly lower yields upon scaling up the condensation reaction. What are the likely causes and how can we mitigate them?

Low yield is the most common and multifaceted issue in pteridine synthesis scale-up. The causes can be broadly categorized into reaction kinetics, competing pathways, and product degradation.

A1.1: Incomplete Reaction or Stalling

On a larger scale, mass and heat transfer limitations can lead to an incomplete reaction. The condensation to form the pteridine core is sensitive to several factors.

  • Causality: The formation of the pyrazine ring of the pteridine system proceeds through a series of condensation and dehydration steps between the 4,5-diamino groups of the pyrimidine and the dicarbonyl precursor. The reaction rate and equilibrium are highly pH-dependent. Improper pH control on a large scale can stall the reaction or favor side reactions.

  • Troubleshooting Protocol:

    • Strict pH Control: The optimal pH for this condensation is typically weakly acidic (pH 5-6)[2]. On a large scale, localized pH "hot spots" can occur during reagent addition. Use a calibrated inline pH probe and a controlled-rate dosing pump for adding reagents.

    • Temperature Management: Ensure the reactor's heating and cooling system can maintain a consistent internal temperature. Excursions can alter reaction kinetics.

    • Reagent Purity: Verify the purity of the 2,4,5,6-tetraaminopyrimidine salt and the dicarbonyl precursor. Impurities can interfere with the reaction. The stability and purity of the tetraaminopyrimidine, often used as a sulfate or hydrochloride salt, are paramount.

A1.2: Product and/or Starting Material Degradation

2,4,5,6-Tetraaminopyrimidine and many pteridine derivatives are highly susceptible to oxidative degradation, which is exacerbated by extended reaction times and elevated temperatures common in scale-up operations[3][4].

  • Causality: The electron-rich aminopyrimidine and diaminopteridine rings can be readily oxidized by atmospheric oxygen, leading to colored impurities and loss of material.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Purge the reactor vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction and work-up.

    • Solvent Degassing: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

    • Antioxidant Addition: Consider adding a small amount of a reducing agent or oxygen scavenger like sodium dithionite or ascorbic acid to the reaction mixture or work-up solutions.

A1.3: Competing Side Reactions

The primary competing reaction is the formation of the undesired 7-substituted pteridine isomer.

  • Causality: The 4,5-diaminopyrimidine has two nucleophilic amino groups (at C4 and C5) that can initiate condensation with an unsymmetrical dicarbonyl compound. This lack of regiocontrol leads to a mixture of 6- and 7-substituted isomers, a classic problem in the Gabriel-Isay synthesis route[5][6]. The desired product is the 6-substituted isomer.

  • Mitigation Strategy: The formation of the 7-isomer is a major cause of both yield loss and purification challenges. See Q3 for a detailed discussion on controlling regioselectivity.

Q2: Our isolated product is difficult to handle and purify. It precipitates as a very fine powder that clogs filters, and solubility is extremely low. What are the best practices for isolation?

These are characteristic physical properties of pteridines, driven by their planar, heteroaromatic structure and strong intermolecular hydrogen bonding capabilities[5][7].

A2.1: Addressing Poor Solubility

  • Causality: The amino and pyrimidinic nitrogen atoms facilitate a strong hydrogen-bonding network, leading to high lattice energy and poor solubility in common organic solvents.

  • Troubleshooting Protocol:

    • Purification via Salt Formation: A highly effective technique is to convert the amphoteric pteridine into a salt to improve solubility in aqueous media. Basify the crude product with NaOH or KOH to form the sodium/potassium carboxylate salt, which is typically much more soluble in water[8]. This allows for filtration to remove insoluble impurities. The product can then be re-precipitated by carefully acidifying the filtrate.

    • Solvent Screening for Recrystallization: If recrystallization is attempted, polar aprotic solvents like DMSO, DMF, or NMP, sometimes with co-solvents, are the most likely candidates. However, this can be challenging to scale.

    • Slurry Washing: Perform sequential slurry washes of the crude solid with different solvents (e.g., water, methanol, acetone, diethyl ether) to remove specific impurities without fully dissolving the product.

A2.2: Managing Fine Precipitates and Difficult Filtrations

  • Causality: Rapid precipitation or crystallization from solution often leads to the formation of very fine, amorphous particles that can create a dense, impermeable filter cake[3].

  • Troubleshooting Protocol:

    • Controlled Precipitation: During re-precipitation from a salt solution, add the acid slowly to the filtered, cooled solution with controlled agitation. This encourages the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote better crystal growth.

    • Use of Filter Aids: Use a pad of a filter aid like Celite® on your filter medium (e.g., Nutsche filter) to prevent the fine particles from blinding the filter cloth.

    • Alternative Isolation Equipment: For large-scale operations, consider using a centrifuge followed by a wash cycle instead of filtration. This can be more efficient for dewatering fine solids.

Q3: Our final product is contaminated with a significant amount of an isomer. How can we confirm its identity and, more importantly, prevent its formation?

This is almost certainly the 7-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid isomer. Its formation is a fundamental challenge of the synthetic route.

A3.1: Identifying the Isomer

  • Analytical Confirmation: Use HPLC to separate the two isomers; they will likely have slightly different retention times. Collect fractions and analyze by LC-MS to confirm they have the same mass. 1H NMR spectroscopy is also definitive; the aromatic protons on the pteridine ring will have distinct chemical shifts and coupling patterns for the 6- vs 7-substituted isomers.

A3.2: Preventing Isomer Formation (Process Control)

The key is to control the regioselectivity of the initial condensation reaction.

  • Causality: The relative nucleophilicity of the C4 and C5 amino groups of the tetraaminopyrimidine precursor is influenced by the reaction's pH. Under certain conditions, the C4-amino group can be more reactive, leading to the undesired 7-isomer[9].

  • Mitigation Strategies:

    • Rigorous pH Control: As mentioned in Q1.1 , maintaining the reaction at a consistent, optimized pH (often slightly acidic) is the most critical parameter for maximizing the yield of the desired 6-isomer[2].

    • Alternative Regioselective Syntheses: For a truly robust, large-scale process, consider modifying the overall synthetic strategy to one that is inherently regioselective.

      • Timmis Synthesis: This approach involves condensing a 5-nitroso-2,4,6-triaminopyrimidine with a precursor containing an active methylene group. This route unambiguously yields the 6-substituted pteridine[6][9]. While it may add a step (preparation of the nitroso-pyrimidine), it eliminates the costly isomeric separation downstream.

      • Taylor Synthesis: This route builds the pyrimidine ring onto a pre-functionalized pyrazine precursor. By starting with a 2-amino-3-cyano-5-substituted-pyrazine and cyclizing with guanidine, one can ensure exclusive formation of the 6-substituted 2,4-diaminopteridine[5][7].

Data & Workflow Summaries

Table 1: Typical Reaction Parameters for Condensation
ParameterBench-Scale (Typical)Scale-Up ConsiderationRecommended Range
Solvent H₂O / EthanolEnsure adequate mixing and solubility.H₂O or H₂O/Co-solvent
Reactant Ratio 1.05 : 1 (Dicarbonyl : Pyrimidine)Maintain ratio precisely with calibrated dosing.1.0 - 1.1 : 1
Temperature 80 - 100 °CMonitor internal temperature, not jacket temp.85 - 95 °C
pH 5.5 (Adjusted once)Continuous monitoring and controlled addition of acid/base.5.0 - 6.0
Reaction Time 4 - 8 hoursMonitor by HPLC until pyrimidine is consumed.6 - 12 hours
Atmosphere Air or N₂ blanketStrict inert atmosphere is mandatory.N₂ or Argon
Table 2: Troubleshooting Summary
SymptomPossible Cause(s)Recommended Actions
Low Yield 1. Incomplete reaction2. Oxidation3. Isomer formation1. Verify pH, temp, and reagent purity.2. Use inert atmosphere and degassed solvents.3. See Q3; adjust pH or consider alternative synthesis.
Dark/Colored Product Oxidation of starting material or product.Implement rigorous inerting procedures; consider adding an antioxidant during workup.
Failed Filtration Fine, amorphous precipitate.Use filter aid (Celite®); slow down precipitation rate; consider centrifugation.
Difficult Purification Poor solubility; isomeric impurity.Purify via aqueous salt formation; use preparative HPLC; re-optimize reaction for regioselectivity.

Visualized Workflows and Pathways

Primary Synthetic Pathway

G cluster_0 Starting Materials A 2,4,5,6-Tetraaminopyrimidine C Condensation Reaction (pH 5-6, 90°C, N2 atm) A->C B Dicarbonyl Precursor (4-(1-formyl-1-oxohex-5-yn-3-yl)benzoic acid derivative) B->C D Crude Product Mixture C->D Forms Pyrazine Ring E Purification (Salt formation & re-precipitation) D->E F Final Product 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid E->F

Caption: High-level workflow for the synthesis of the target molecule.

Competing Isomer Formation Pathway

G cluster_1 Desired Pathway cluster_2 Undesired Pathway A 4,5-Diaminopyrimidine Moiety C Attack by C5-NH2 (More Nucleophilic) A->C E Attack by C4-NH2 (Favored by incorrect pH) A->E B Unsymmetrical Dicarbonyl B->C B->E D Desired 6-Substituted Pteridine C->D F Undesired 7-Substituted Isomer E->F

Caption: The competitive reaction pathways leading to the desired 6-isomer and the undesired 7-isomer.

Troubleshooting Workflow: Low Yield

G Start Low Yield Observed Check_Purity Analyze Purity of Crude (HPLC, LC-MS) Start->Check_Purity Check_Conditions Review Batch Record Start->Check_Conditions Impurity_High High Isomer Content? Check_Purity->Impurity_High Action_Kinetics Action: Verify Temp/Time Profile. Check Reagent Stoichiometry. Check_Conditions->Action_Kinetics Yes_Isomer YES Impurity_High->Yes_Isomer >5% No_Isomer NO Impurity_High->No_Isomer <5% Impurity_Other Other Impurities? Yes_Oxidation YES (Colored Impurities) Impurity_Other->Yes_Oxidation No_Oxidation NO Impurity_Other->No_Oxidation Action_Regio Action: Re-optimize Condensation pH. Consider Timmis Synthesis. Yes_Isomer->Action_Regio No_Isomer->Impurity_Other Action_Inert Action: Improve Inerting Protocol. Degas Solvents. Yes_Oxidation->Action_Inert No_Oxidation->Action_Kinetics

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Synthesis and biological activities of 2,4-diaminopteridine derivatives. PubMed. Available from: [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available from: [Link]

  • General instructions for working with pteridines. Schircks Laboratories. Available from: [Link]

  • A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. ResearchGate. Available from: [Link]

  • Pterin chemistry and its relationship to the molybdenum cofactor. National Institutes of Health (NIH). Available from: [Link]

  • 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of alkyne substituted pterins. ResearchGate. Available from: [Link]

  • A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof. Google Patents.
  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Preprints.org. Available from: [Link]

  • Improved synthesis of 2,4-diamino-6-hydroxymethylpteridine. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of the novel compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. As a new chemical entity (NCE), establishing a robust analytical framework is paramount for ensuring its quality, safety, and efficacy in research and development. Drawing parallels from the well-established analytical procedures for the structurally related compound, Methotrexate, this document details and contrasts the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols, comparative data on performance metrics, and expert rationale for methodological choices, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a complex heterocyclic molecule featuring a 2,4-diaminopteridine core, analogous to that found in antifolates like Methotrexate. Its unique pentynyl-benzoic acid side chain introduces specific analytical considerations, including the potential for regioisomeric impurities, degradation products from the terminal alkyne, and residual synthetic reagents. The objective of any purity analysis is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] This guide compares the primary analytical techniques capable of separating, identifying, and quantifying the target analyte and its potential impurities.

Orthogonal Approaches to Purity Determination

A multi-faceted approach, employing orthogonal (different and independent) analytical techniques, provides the most comprehensive and reliable assessment of purity. We will compare a primary separative technique (HPLC) with a highly specific identification technique (LC-MS) and an absolute quantitative method (qNMR).

Workflow for Comprehensive Purity Analysis

Purity_Analysis_Workflow cluster_0 Primary Analysis & Quantification cluster_1 Impurity Identification cluster_2 Final Purity Profile HPLC RP-HPLC-UV (Purity & Assay) LC_MS LC-MS/MS (Structure Elucidation) HPLC->LC_MS Transfer Method for Peak ID Report Comprehensive Purity Report HPLC->Report qNMR qNMR (Absolute Purity) qNMR->Report LC_MS->Report Sample Sample Sample->HPLC Inject Sample->qNMR Prepare with IS

Caption: Overall workflow for purity assessment.

Method Comparison: HPLC vs. LC-MS vs. qNMR

The choice of analytical technique depends on the specific goal, whether it is routine quality control, initial characterization, or impurity identification.

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative NMR (qNMR)
Primary Function Separation and quantification of analyte and impurities.Identification and structural elucidation of impurities.[4][5]Absolute quantification of analyte without a specific reference standard.[6][7]
Principle Differential partitioning between a stationary and mobile phase.Separation by LC followed by mass-to-charge ratio analysis.Direct proportionality between NMR signal integral and molar concentration.[6][8]
Strengths Robust, reproducible, high-throughput, excellent for calculating area % purity.High sensitivity and specificity for impurity identification.[9]"Primary" analytical method, no need for analyte-specific standard, non-destructive.[7][8]
Limitations Requires a reference standard for identity and assay; co-eluting peaks can mask impurities.Quantification can be complex and less precise than UV-based methods; matrix effects.Lower sensitivity than HPLC, requires highly pure internal standard, complex mixtures can be challenging.[6]
Typical Use Case Routine QC, release testing, stability studies.Impurity profiling, degradation product analysis, structural confirmation.[4][9]Purity assignment of new chemical entities, reference standard characterization.[10][11]

Experimental Protocols & Methodologies

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: The aromatic and moderately polar nature of the target molecule makes RP-HPLC an ideal choice for separation. This method is adapted from the United States Pharmacopeia (USP) monograph for Methotrexate, ensuring a robust and compliant starting point.[12][13][14]

Experimental Workflow:

HPLC_Workflow Prep Mobile Phase & Sample Preparation Inject Inject into HPLC System Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 302 nm) Separate->Detect Analyze Chromatogram Analysis Detect->Analyze Result Calculate Area % and Assay Analyze->Result

Caption: Step-by-step HPLC analysis workflow.

Detailed Protocol:

  • Mobile Phase Preparation:

    • Solution A: Prepare a pH 6.0 buffer using 0.2 M dibasic sodium phosphate and 0.1 M citric acid.[13]

    • Mobile Phase: Mix Acetonitrile and Solution A in a 1:9 (v/v) ratio.[13] Filter and degas.

  • Standard Preparation:

    • Accurately weigh and dissolve a reference standard of the analyte in the Mobile Phase to obtain a known concentration (e.g., 100 µg/mL).

  • Test Preparation:

    • Accurately weigh and dissolve the sample batch in the Mobile Phase to the same nominal concentration as the Standard Preparation (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6-mm × 25-cm; 5-µm packing (L1).[14]

    • Flow Rate: 1.2 mL/min.[14]

    • Detector: UV at 302 nm.[14]

    • Injection Volume: 10 µL.[14]

  • System Suitability:

    • Inject a system suitability solution (containing the analyte and a known impurity) to verify resolution and reproducibility. The relative standard deviation for replicate injections should be NMT 2.5%.[14]

  • Analysis:

    • Inject the Standard and Test preparations.

    • Calculate the percentage of each impurity in the Test preparation by area normalization.

    • Calculate the assay (potency) of the Test preparation relative to the Standard preparation.

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a powerful primary method for determining purity without requiring a chemically identical reference standard.[7][10] It relies on an internal standard (IS) of known high purity. This is particularly valuable for new compounds where a fully characterized reference standard may not yet be available.[10]

Detailed Protocol:

  • Internal Standard (IS) Selection:

    • Choose a high-purity (>99.9%) standard with sharp signals that do not overlap with the analyte signals (e.g., Maleic Anhydride, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the analyte (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1 > 5 x T₁) to allow for complete proton relaxation, which is critical for accurate integration.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Purity Calculation:

    • The purity of the analyte (Pₐ) is calculated using the following formula[6][8]: Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

    • Where: I = integral value, N = number of protons for the signal, M = molar mass, m = mass, P = purity, 'a' = analyte, and 'std' = standard.[6]

Comparative Data & Results

The following table presents hypothetical, yet realistic, data from the analysis of a single batch of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

Analysis Method Result Interpretation & Remarks
Purity (Area %) RP-HPLC99.5%Indicates high purity with 0.5% of detectable impurities by UV.
Impurity A (RRT 0.85) RP-HPLC0.20%A minor, faster-eluting impurity.
Impurity B (RRT 1.15) RP-HPLC0.30%A minor, slower-eluting impurity.
Identity of Impurity A LC-MSMW = 350.1 g/mol Suggests a potential de-alkynated analogue. MS/MS fragmentation is needed for confirmation.
Identity of Impurity B LC-MSMW = 410.2 g/mol Suggests a potential oxidized species (N-oxide) on the pteridine ring.
Absolute Purity (Assay) qNMR99.1% (w/w)Provides an absolute measure of the main component by mass. The slightly lower value compared to HPLC area % can be attributed to the presence of non-UV active impurities (e.g., residual solvents, inorganic salts).

Conclusion & Recommendations

For the comprehensive purity analysis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, a combination of orthogonal techniques is essential.

  • RP-HPLC should be established as the primary method for routine quality control, providing excellent precision for quantifying known and unknown impurities.[15] Its methodology should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][16]

  • LC-MS is indispensable during method development and for investigating out-of-specification results.[4][17] It provides the structural information necessary to identify degradation pathways and process-related impurities.[9]

  • qNMR serves as the ultimate primary method for assigning the absolute purity of reference standards and for initial batches of the new chemical entity.[8][11] Its value lies in its ability to provide a true mass-based purity value without reliance on a pre-existing, identical standard.[7]

By integrating these three techniques, researchers and drug developers can build a complete and trustworthy purity profile, ensuring the quality and integrity of this novel compound for its intended scientific applications.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • qNMR: A powerful tool for purity determination. RSSL. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. National Institutes of Health. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • USP Monographs: Methotrexate. USP-NF. [Link]

  • Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. ResearchGate. [Link]

  • HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation. PubMed. [Link]

  • Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Royal Society of Chemistry. [Link]

  • USP Monographs: Methotrexate Tablets. USP-NF. [Link]

  • Methotrexate. USP-NF. [Link]

  • Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Royal Society of Chemistry Publishing. [Link]

  • Methotrexate Injection. USP-NF. [Link]

  • 4300 Methotrexate / Official Monographs. USP 36. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. ResolveMass Laboratories Inc. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. ResearchGate. [Link]

  • IMPURITY PROFILING OF DRUGS: A REVIEW. IJNRD. [Link]

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A Comparative Guide to the HPLC Characterization of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid." Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, ensuring a deep, practical understanding of the methodologies presented.

Introduction: The Analytical Challenge

"4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" is a complex heterocyclic compound featuring a pteridine core, similar to the well-known antifolate drug, methotrexate.[1][2] Its structure, incorporating both polar (diaminopteridine, carboxylic acid) and non-polar (aromatic ring, alkyne chain) moieties, presents a unique challenge for chromatographic separation.[3][4] The polarity of this molecule necessitates careful method development to achieve adequate retention and sharp peak shapes, which are critical for accurate quantification and purity assessment.[5][6][7]

The primary objective of this guide is to compare and contrast different reversed-phase HPLC (RP-HPLC) methods to establish a robust and reliable analytical procedure. We will explore the impact of column chemistry, mobile phase composition, and gradient elution on the separation of the target analyte from potential impurities. All methodologies are presented with the aim of being self-validating systems, adhering to the principles of scientific integrity and trustworthiness.[8][9]

Foundational Principles: Causality in Method Development

The choice of HPLC parameters is not arbitrary; it is a reasoned process based on the physicochemical properties of the analyte and the principles of chromatography. For a molecule like "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid," which possesses both acidic and basic functional groups, control of the mobile phase pH is paramount to ensure consistent retention and peak symmetry.

Diagram 1: HPLC Method Development Workflow

HPLC Method Development Workflow cluster_0 Analyte Characterization cluster_1 Initial Method Scouting cluster_2 Method Optimization cluster_3 Method Validation (ICH Q2(R2)) A Determine Physicochemical Properties (pKa, logP, UV spectrum) B Column Selection (C18, Phenyl, Polar-Embedded) A->B Informs column choice C Mobile Phase Selection (ACN vs. MeOH, Buffer pH) B->C Dictates mobile phase compatibility D Isocratic vs. Gradient Elution C->D Based on complexity of sample E Fine-tune Gradient Slope D->E Refine separation F Adjust Flow Rate and Temperature E->F Improve peak shape and runtime G Optimize Detection Wavelength F->G Maximize sensitivity H Specificity, Linearity, Accuracy, Precision G->H Confirm performance I LOD, LOQ, Robustness H->I Establish limits and reliability

Comparative Experimental Protocols

Two primary HPLC methods were developed and compared. Method A represents a standard approach using a conventional C18 column, while Method B employs a phenyl-hexyl stationary phase for alternative selectivity.

  • Analyte: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (Purity >95%)[3]

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

This method leverages the hydrophobic interactions between the analyte and the C18 stationary phase, a widely used approach in reversed-phase chromatography.[10]

Experimental Protocol:

  • Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 302 nm (based on UV absorbance maxima of similar pteridine structures).[1]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (equilibration)

This method utilizes a phenyl-hexyl stationary phase to introduce π-π interactions as an additional separation mechanism, which can be beneficial for aromatic compounds.[11][12]

Experimental Protocol:

  • Column: InertSustain Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.[12]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 302 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 15% B

    • 2-12 min: 15% to 85% B

    • 12-15 min: 85% B

    • 15-15.1 min: 85% to 15% B

    • 15.1-22 min: 15% B (equilibration)

Diagram 2: Comparison of Separation Mechanisms

Separation Mechanisms cluster_A Method A: C18 Column cluster_B Method B: Phenyl-Hexyl Column Analyte Analyte (Polar & Non-Polar Moieties) C18 C18 Stationary Phase Analyte->C18 Phenyl Phenyl-Hexyl Stationary Phase Analyte->Phenyl HI Hydrophobic Interactions C18->HI Primary Mechanism HI2 Hydrophobic Interactions Phenyl->HI2 Mechanism 1 PiPi π-π Interactions Phenyl->PiPi Mechanism 2 (Enhanced Selectivity)

Comparative Data Analysis

The performance of each method was evaluated based on retention time, peak shape (asymmetry), and resolution from a closely eluting, synthetically generated impurity.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Difference
Retention Time (Analyte) 12.5 min10.2 minThe slightly more polar mobile phase in Method B and potential repulsive interactions with the phenyl rings can lead to earlier elution.
Peak Asymmetry (Analyte) 1.31.1The π-π interactions in Method B can improve peak shape for aromatic compounds by reducing secondary interactions with residual silanols.
Resolution (Analyte/Impurity) 1.82.5The alternative selectivity of the phenyl-hexyl phase provides better separation of structurally similar compounds.[12]
Back Pressure ~180 bar~170 barComparable under the given conditions.
Discussion and Recommendations

Both methods are capable of retaining and separating "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid." However, Method B, utilizing the phenyl-hexyl column, demonstrates superior performance in terms of peak shape and resolution from a critical impurity. The enhanced selectivity is attributed to the dual retention mechanism involving both hydrophobic and π-π interactions.

For routine quality control applications where resolution of closely related impurities is critical, Method B is the recommended approach. The improved peak symmetry also leads to more accurate and precise integration for quantitative analysis.

Method Validation: A Trustworthy System

The recommended method (Method B) should undergo full validation in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[13][14] Key validation parameters to be assessed include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products.[13]

  • Linearity and Range: Establishing a linear relationship between concentration and detector response over a defined range.[8][9]

  • Accuracy and Precision: Determining the closeness of the results to the true value and the degree of scatter between a series of measurements.[8][9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The characterization of "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" by HPLC is effectively achieved through reversed-phase chromatography. While a standard C18 column provides adequate separation, a phenyl-hexyl stationary phase offers superior resolution and peak shape due to its alternative selectivity. This comparative guide provides the foundational data and scientific rationale to enable researchers to select and implement a robust and reliable HPLC method for the analysis of this complex molecule.

References

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, a thorough understanding of the analytical behavior of key intermediates is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid , a pivotal intermediate in the synthesis of the potent antifolate drug, Pralatrexate. We will explore optimal mass spectrometry methodologies, delve into predictable fragmentation patterns, and compare these techniques with alternative analytical strategies, offering researchers, scientists, and drug development professionals a comprehensive roadmap for its analysis.

The Subject Molecule: A Structural Overview

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (Molecular Formula: C₁₈H₁₆N₆O₂, Molecular Weight: 348.36 g/mol ) is a complex heterocyclic compound featuring a diaminopteridine core, a benzoic acid moiety, and a pentynyl linker.[1] Its structural relationship to Pralatrexate, a dihydrofolate reductase inhibitor, underscores the importance of its precise analytical characterization to ensure the quality and purity of the final active pharmaceutical ingredient (API).

Part 1: Unraveling the Molecule with Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone for the analysis of complex pharmaceutical intermediates like 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. The choice of ionization technique and fragmentation analysis is critical for obtaining meaningful structural information.

Ionization Techniques: A Comparative Analysis

For a molecule possessing multiple protonatable nitrogen atoms within the pteridine ring and a deprotonatable carboxylic acid, Electrospray Ionization (ESI) is the most suitable technique.

Ionization ModeRationale & Expected IonAdvantagesDisadvantages
Positive ESI (+ESI) The numerous nitrogen atoms on the diaminopteridine ring are readily protonated. The expected primary ion will be the protonated molecule, [M+H]⁺, at m/z 349.14.High sensitivity due to the high basicity of the pteridine moiety. Provides a clear molecular ion peak.Potential for in-source fragmentation if cone voltage is too high.
Negative ESI (-ESI) The carboxylic acid group can be deprotonated to form [M-H]⁻ at m/z 347.12.Offers complementary information and can be useful for resolving co-eluting impurities that ionize preferentially in negative mode.Generally lower sensitivity compared to positive mode for this class of compounds.

Expert Recommendation: Positive ESI is the preferred mode for achieving the highest sensitivity and obtaining a robust molecular ion signal for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

Tandem Mass Spectrometry (MS/MS): Predicting the Fragmentation Cascade

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and confirmation. By isolating the precursor ion ([M+H]⁺ at m/z 349.14) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. Based on the structure and known fragmentation of similar pteridine-containing molecules, such as Pralatrexate, we can predict the following key fragmentation pathways.[2]

Fragmentation_Pathway

Key Predicted Fragment Ions:

  • m/z 331.13: Corresponds to the loss of a water molecule from the carboxylic acid group.

  • m/z 239.11: Results from the cleavage of the bond between the pentynyl linker and the benzoic acid moiety, retaining the charge on the pteridine-containing fragment.

  • m/z 238.10: A subsequent loss of a hydrogen atom from the m/z 239.11 fragment.

  • m/z 178.07: Represents the stable diaminopteridine core, a common fragment in the mass spectra of related compounds.

This predictable fragmentation pattern serves as a unique fingerprint for the confident identification of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

Experimental Protocol: LC-MS/MS Method

This protocol is designed to be a robust starting point for the analysis of the target compound.

LC_MS_Workflow

Part 2: A Broader Perspective: Comparison with Alternative Analytical Techniques

While LC-MS offers unparalleled sensitivity and specificity, a comprehensive analytical strategy often involves orthogonal techniques for method validation and routine quality control.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by reversed-phase chromatography followed by detection based on the absorption of UV light by the pteridine and benzoic acid chromophores.Cost-effective, robust, and widely available for routine purity analysis and quantification.Lower sensitivity and specificity compared to MS. Cannot provide molecular weight or structural information.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Pteridine derivatives are often naturally fluorescent or can be oxidized to fluorescent species.[3][4]High sensitivity and selectivity for fluorescent compounds.May require a pre- or post-column derivatization step, adding complexity. Not all impurities may be fluorescent.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of the charged molecule in a capillary.High separation efficiency, low sample and reagent consumption.[5][6][7]Can be less robust than HPLC for routine analysis. Lower loading capacity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, including the connectivity of atoms.The definitive technique for unambiguous structure elucidation.Low sensitivity, requiring higher sample concentrations. Not suitable for trace analysis.

Comparative Summary:

FeatureLC-MS/MSHPLC-UVHPLC-FLDCapillary ElectrophoresisNMR Spectroscopy
Specificity ExcellentGoodVery GoodExcellentExcellent
Sensitivity ExcellentModerateExcellentGoodLow
Structural Information ExcellentNoneNoneNoneExcellent
Quantitative Accuracy ExcellentExcellentExcellentGoodGood
Cost & Complexity HighLowModerateModerateHigh

Conclusion

The analysis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is most effectively achieved through a combination of analytical techniques. LC-MS/MS with positive mode ESI is the gold standard for identification and structural confirmation, providing a wealth of information from a single analysis. The predicted fragmentation pattern offers a robust method for its unambiguous identification. For routine purity assessments and quantification, HPLC-UV presents a cost-effective and reliable alternative. The choice of analytical methodology will ultimately depend on the specific requirements of the analysis, from initial research and development to routine quality control in a manufacturing environment. This guide provides the foundational knowledge for developing and validating robust analytical methods for this critical pharmaceutical intermediate.

References

  • Jadhav, A. S., et al. (2016). Identification and characterization of forced degradation products of pralatrexate injection by LC-PDA and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 131, 276-285. Available at: [Link]

  • ChemUniverse. (n.d.). 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. Retrieved from [Link]

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  • Contente, S., et al. (2016). Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Analytical Methods, 8(34), 6469-6476. Available at: [Link]

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  • Pfleiderer, W. (1985). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry II (Vol. 7, pp. 39-81). Elsevier.
  • Vasquez-Vivar, J., et al. (2012). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation. Free Radical Biology and Medicine, 52(9), 1857-1864. Available at: [Link]

  • Hignite, C., & Azarnoff, D. L. (1978). Identification of methotrexate and folic acid analogs by mass spectrometry. Biomedical Mass Spectrometry, 5(2), 161-163. Available at: [Link]

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  • Kim, S. W., & Kang, Y. (2011). Structural Elucidations of Pyrano[3,2-g]pteridine Derivatives by 2D NMR Spectroscopy. Bulletin of the Korean Chemical Society, 32(8), 2875-2878. Available at: [Link]

  • Goto, T., Tatematsu, A., & Matsuura, S. (1968). Organic Mass Spectrometry. I. Mass Spectra of Pteridine, Methylpteridines, and Hydroxypteridines. The Journal of Organic Chemistry, 33(7), 2909-2912. Available at: [Link]

  • Delgado-Povedano, M. M., et al. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. Molecules, 28(11), 4485. Available at: [Link]

  • Eicke, A., et al. (1983). Secondary ion mass spectrometry of folic acid analogs. Analytical Chemistry, 55(1), 178-182. Available at: [Link]

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  • Glisic, B. D., & Juranic, I. O. (2008). Determination of dissociation constants of folic acid, methotrexate, and other photolabile pteridines by pressure-assisted capillary electrophoresis. Electrophoresis, 29(16), 3465-3473. Available at: [Link]

  • Pérez-Ruiz, T., et al. (2004). Capillary electrophoretic determination of methotrexate, leucovorin and folic acid in human urine. Journal of Chromatography B, 805(2), 249-255. Available at: [Link]

  • Zhang, Y., et al. (2014). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 98, 116-122. Available at: [Link]

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Comparative Analysis of the Biological Activity of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activity of the novel compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This molecule, identified as a key intermediate in the synthesis of the potent dihydrofolate reductase (DHFR) inhibitor Pralatrexate, is evaluated for its intrinsic biological effects.[1] Its performance is benchmarked against its parent compound, Pralatrexate, and the widely recognized chemotherapy agent, Methotrexate. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential and mechanism of action of this emerging pteridine derivative.

The 2,4-diaminopteridine scaffold is a well-established pharmacophore known for its interaction with various biological targets.[2][3] Derivatives of this core structure have shown a range of activities, including the inhibition of nitric oxide synthases and potent antimalarial effects, often through the targeting of dihydrofolate reductase.[3][4][5] Given that 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid shares this foundational structure, its biological activity is hypothesized to be primarily centered around the inhibition of DHFR, a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation.[6][7]

Comparative Overview of Key Compounds

CompoundChemical StructurePrimary TargetKnown Therapeutic Applications
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid (Structure to be determined)Dihydrofolate Reductase (DHFR) (Hypothesized)Under Investigation
Pralatrexate (Structure available in literature)Dihydrofolate Reductase (DHFR)Peripheral T-cell lymphoma[1]
Methotrexate (Structure available in literature)Dihydrofolate Reductase (DHFR)Various cancers, autoimmune diseases[8]

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action for many 2,4-diaminopteridine derivatives is the competitive inhibition of dihydrofolate reductase (DHFR).[6][7] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA replication. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Replication Purines->DNA Thymidylate->DNA Test_Compound 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid Test_Compound->DHF Inhibits Pralatrexate Pralatrexate Pralatrexate->DHF Inhibits Methotrexate Methotrexate Methotrexate->DHF Inhibits

Caption: Dihydrofolate Reductase (DHFR) inhibition pathway.

Experimental Protocols

To empirically validate and compare the biological activity of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, a series of in vitro assays are proposed.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay directly measures the inhibitory potential of the test compound against purified human DHFR enzyme.

Protocol:

  • Reagents and Materials:

    • Recombinant human DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH cofactor

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

    • Test compound, Pralatrexate, and Methotrexate (dissolved in DMSO)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing DHFR enzyme and NADPH in the assay buffer.

    • Add varying concentrations of the test compound, Pralatrexate, or Methotrexate to the wells of the microplate. A DMSO control is also included.

    • Initiate the reaction by adding DHF to all wells.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction rates for each concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHFR_Assay_Workflow start Start prep_reagents Prepare Reagents: DHFR, DHF, NADPH, Buffers, Test Compounds start->prep_reagents add_enzyme_nadph Add DHFR and NADPH to 96-well plate prep_reagents->add_enzyme_nadph add_inhibitors Add varying concentrations of Test Compound, Pralatrexate, Methotrexate add_enzyme_nadph->add_inhibitors initiate_reaction Initiate reaction by adding DHF add_inhibitors->initiate_reaction measure_absorbance Monitor absorbance at 340 nm initiate_reaction->measure_absorbance calculate_rates Calculate initial reaction rates measure_absorbance->calculate_rates determine_ic50 Determine IC50 values calculate_rates->determine_ic50 end End determine_ic50->end

Caption: Workflow for the DHFR enzyme inhibition assay.

Cell-Based Anti-Proliferative Assay

This assay evaluates the cytotoxic effects of the test compound on cancer cell lines.

Protocol:

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound, Pralatrexate, and Methotrexate (dissolved in DMSO)

    • MTT or similar cell viability reagent

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Seed the cancer cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound, Pralatrexate, or Methotrexate. Include a DMSO vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 value (the concentration required to inhibit cell growth by 50%) for each compound.

Expected Outcomes and Comparative Data

Based on the structural similarity to Pralatrexate, it is anticipated that 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid will exhibit inhibitory activity against DHFR and anti-proliferative effects in cancer cell lines. The comparative data will likely demonstrate a structure-activity relationship among the three compounds.

Table 1: Hypothetical Comparative Biological Activity Data

CompoundDHFR IC50 (nM)MCF-7 GI50 (nM)A549 GI50 (nM)
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid To be determinedTo be determinedTo be determined
Pralatrexate ~1~10~20
Methotrexate ~5~50~100

Note: The values for Pralatrexate and Methotrexate are representative and may vary depending on the specific assay conditions.

The glutamic acid moiety present in Pralatrexate and Methotrexate is known to facilitate cellular uptake via the reduced folate carrier and subsequent polyglutamylation, which enhances intracellular retention and inhibitory activity. The absence of this moiety in 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid may result in reduced cellular potency compared to the other two compounds, even if it demonstrates significant enzymatic inhibition.

Conclusion

This guide outlines a systematic approach to confirming and comparing the biological activity of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. The proposed experiments will provide crucial data on its potential as a DHFR inhibitor and an anti-cancer agent. By benchmarking its performance against established drugs like Pralatrexate and Methotrexate, a clear understanding of its therapeutic potential can be achieved. The pteridine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a thorough evaluation of this compound is warranted.[9]

References

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  • Nzila, A., Mberu, E. K., Nduati, E., Ross, L., & Rosowsky, A. (2005). 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. Antimicrobial Agents and Chemotherapy, 49(5), 2125–2127. [Link]

  • Anderson, A. C. (2011). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Molecules, 16(8), 6649-6661. [Link]

  • Ommeh, S., Nduati, E., Mberu, E., Kokwaro, G., Marsh, K., Rosowsky, A., & Nzila, A. (2004). In Vitro Activities of 2,4-Diaminoquinazoline and 2,4-Diaminopteridine Derivatives against Plasmodium falciparum. ResearchGate. [Link]

  • Zaware, N., & Sarkar, D. (2019). Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases. Journal of Medicinal Chemistry, 62(17), 7813–7828. [Link]

  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022). International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. [Link]

  • Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism, 3(3), 239-247. [Link]

  • (2S)-2-[[4-[(1R)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amin]pentanedioic acid for the treatment of inflammatory disorders. (2015).
  • Taylor, E. C., & Portnoy, R. C. (1970). Potential folic acid antagonists. IV. Synthetic approaches to analogs of aminopterin and methotrexate. IV. The preparation of p-([(2,4-diamino-6-pteridinyl)methyl]amino)-benzoic acids. The Journal of Organic Chemistry, 35(5), 1676-1680. [Link]

  • Process for the preparation of pteridine derivatives. (1989).
  • 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. ChemUniverse. [Link]

  • 4-(((2,4-Diaminopteridin-6-yl)methyl)(nitroso)amino)benzoic Acid. Pharmaffiliates. [Link]

  • Rosowsky, A., Forsch, R. A., & Freisheim, J. H. (1992). Synthesis and biological activity of methotrexate analogues with two acid groups and a hydrophobic aromatic ring in the side chain. Journal of Medicinal Chemistry, 35(9), 1578-1588. [Link]

Sources

A Comparative Guide to the Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a pivotal intermediate in the synthesis of Pralatrexate, a potent antifolate drug used in the treatment of peripheral T-cell lymphoma.[1] The efficient and scalable synthesis of this key intermediate is of paramount importance for the cost-effective production of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the two primary synthetic routes to this molecule: the Condensation Route and the Decarboxylation Route. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative assessment of their respective yields, scalability, and overall efficiency.

Route 1: The Condensation Route

The Condensation Route builds the diaminopteridine core in the final stages of the synthesis. This strategy hinges on the classical Gabriel-Isay condensation reaction, which involves the reaction of a 1,2-dicarbonyl compound with a 2,4,5,6-tetraaminopyrimidine. In this specific application, the 1,2-dicarbonyl equivalent is an oxime, which reacts with the tetraaminopyrimidine to form the pteridine ring system.

Mechanistic Rationale

The choice of an oxime as the dicarbonyl precursor is strategic. Oximes can be readily prepared and purified, and their reaction with the highly nucleophilic tetraaminopyrimidine proceeds under relatively mild conditions, often in an alcoholic solvent. The reaction is a well-established method for the formation of pteridines, known for its reliability.[2]

Experimental Protocol: Condensation Route

The synthesis of the target molecule via the Condensation Route can be broken down into two main stages: the preparation of the key oxime intermediate and the final condensation step. The following protocol is a representative example based on published patent literature.[1]

Stage 1: Synthesis of 4-(1-(Hydroxyimino)-2-oxohex-5-yn-1-yl)benzoic acid (Oxime Intermediate)

A multi-step synthesis is required to prepare the oxime intermediate. One reported pathway begins with readily available starting materials and proceeds as follows[1]:

  • Step 1: Robinson Annulation: Methyl 4-formylbenzoate reacts with acetone in the presence of a base to yield methyl 4-(3-methyl-5-oxocyclohex-3-en-1-yl)benzoate.

  • Step 2: Epoxidation: The cyclohexenone intermediate is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.

  • Step 3: Eschenmoser-Tanabe Fragmentation: The epoxy ketone undergoes fragmentation when treated with a sulfonylhydrazine (e.g., p-toluenesulfonylhydrazine) to yield methyl 4-(6-oxohept-1-yn-4-yl)benzoate. This key step introduces the alkyne functionality.

  • Step 4: Formylation: The resulting ketone is treated with a strong base (e.g., sodium hydride) and a formylating agent (e.g., ethyl formate) to introduce a formyl group adjacent to the ketone, yielding methyl 4-(1-formyl-2-oxohex-5-yn-1-yl)benzoate.

  • Step 5: Oximation: The dicarbonyl intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the oxime, methyl 4-(1-(hydroxyimino)-2-oxohex-5-yn-1-yl)benzoate.

  • Step 6: Saponification: The methyl ester is hydrolyzed using a base like sodium hydroxide to afford the final oxime intermediate, 4-(1-(hydroxyimino)-2-oxohex-5-yn-1-yl)benzoic acid.

Stage 2: Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

  • Reaction Setup: To a solution of 2,4,5,6-tetraaminopyrimidine sulfate in a suitable solvent such as methanol, add the 4-(1-(hydroxyimino)-2-oxohex-5-yn-1-yl)benzoic acid intermediate.

  • Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system to yield the final product.

Visualization of the Condensation Route

Condensation Route cluster_0 Stage 1: Oxime Intermediate Synthesis cluster_1 Stage 2: Pteridine Formation Start_1 Methyl 4-formylbenzoate + Acetone Int_1_1 Cyclohexenone Derivative Start_1->Int_1_1 Robinson Annulation Int_1_2 Epoxy Ketone Int_1_1->Int_1_2 Epoxidation Int_1_3 Alkynyl Ketone Int_1_2->Int_1_3 Eschenmoser Fragmentation Int_1_4 Dicarbonyl Intermediate Int_1_3->Int_1_4 Formylation Oxime_Ester Oxime Ester Int_1_4->Oxime_Ester Oximation Oxime_Acid 4-(1-(hydroxyimino)-2-oxohex -5-yn-1-yl)benzoic acid Oxime_Ester->Oxime_Acid Saponification Final_Product 4-(1-(2,4-Diaminopteridin-6-yl) pent-4-yn-2-yl)benzoic acid Oxime_Acid->Final_Product Condensation Start_2 2,4,5,6-Tetraaminopyrimidine Start_2->Final_Product

Caption: Workflow for the Condensation Route.

Route 2: The Decarboxylation Route

The Decarboxylation Route adopts a different strategy where the core pteridine ring is already present in an advanced intermediate. The final step involves the removal of a carboxyl group to yield the target molecule. This approach often starts from more complex, pre-functionalized building blocks.

Mechanistic Rationale

This route leverages the relative instability of certain β-keto acids or analogous structures which can undergo decarboxylation upon heating.[3] The synthesis is designed to generate a precursor with a strategically placed carboxyl group that can be efficiently removed in the final step. The decarboxylation is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

Experimental Protocol: Decarboxylation Route

The following protocol is a composite of procedures described in the scientific and patent literature.[3][4]

  • Step 1: Double Alkylation: Dimethyl homoterephthalate is sequentially alkylated. First, with propargyl bromide using a strong base like potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (THF). The resulting intermediate is then alkylated with 2,4-diamino-6-(bromomethyl)pteridine in a solvent such as dimethylformamide (DMF) to yield 10-propargyl-10-carbomethoxy-4-deoxy-4-amino-10-deazapteroic acid methyl ester.

  • Step 2: Saponification: The diester is hydrolyzed with an aqueous base, such as sodium hydroxide, to afford the corresponding dicarboxylic acid, 4-(2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.[5][6]

  • Step 3: Decarboxylation: The purified dicarboxylic acid is dissolved in DMSO and heated to approximately 120°C. The decarboxylation is typically rapid and can be monitored by HPLC to confirm completion.

  • Workup and Isolation: After cooling, the DMSO is removed under high vacuum. The residue is then dissolved in a dilute base and the product is precipitated by adjusting the pH to around 5.0 with an acid. The solid is collected by filtration, washed, and dried to give the final product.

Visualization of the Decarboxylation Route

Decarboxylation Route Start_Mat Dimethyl homoterephthalate Int_1 Propargylated Intermediate Start_Mat->Int_1 Alkylation with Propargyl Bromide Diester Diester Intermediate (Pteridine Attached) Int_1->Diester Alkylation with 6-(bromomethyl)pteridine Diacid 4-(2-carboxy-1-(2,4-diaminopteridin-6-yl) pent-4-yn-2-yl)benzoic acid Diester->Diacid Saponification Final_Product 4-(1-(2,4-Diaminopteridin-6-yl) pent-4-yn-2-yl)benzoic acid Diacid->Final_Product Decarboxylation (Heat in DMSO)

Caption: Workflow for the Decarboxylation Route.

Comparative Analysis

ParameterCondensation RouteDecarboxylation Route
Overall Yield Variable, dependent on the efficiency of the multi-step synthesis of the oxime intermediate.Generally reported with good to high yields for the final decarboxylation step.[3]
Number of Steps Can be lengthy due to the synthesis of the dicarbonyl precursor.Fewer steps from the advanced diester intermediate.
Starting Materials Utilizes simpler, more readily available starting materials like methyl 4-formylbenzoate and acetone.Requires more complex starting materials such as dimethyl homoterephthalate and 2,4-diamino-6-(bromomethyl)pteridine.
Key Reagents Employs a range of standard organic reagents, including oxidizing agents and sulfonylhydrazines.Utilizes strong bases like potassium hydride and high-boiling solvents like DMSO.
Scalability The multi-step nature and potential for intermediate purification challenges may pose scalability issues.The latter stages of the synthesis are more amenable to scale-up, though the preparation of the advanced intermediates needs to be considered.
Purification May require chromatographic purification of intermediates. The final product often precipitates and can be purified by recrystallization.The final product is typically purified by precipitation and washing.
Safety & Handling Involves potentially hazardous reagents like m-CPBA and sulfonylhydrazines.Requires the handling of highly reactive and moisture-sensitive reagents like potassium hydride.
Convergence More linear synthesis.More convergent, bringing together two complex fragments in the alkylation step.

Conclusion

Both the Condensation and Decarboxylation routes offer viable pathways to "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid".

  • The Condensation Route is attractive due to its use of simpler starting materials and reliance on a well-established ring-forming reaction. However, the overall efficiency is highly dependent on the multi-step synthesis of the key oxime intermediate, which can be lengthy and may impact the overall yield.

  • The Decarboxylation Route is more convergent and features a highly efficient final decarboxylation step. While the starting materials are more complex, this route may be more suitable for large-scale production if the advanced intermediates are readily accessible.

The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility. For process development, a thorough evaluation of both routes, including optimization of reaction conditions and purification procedures, is recommended.

References

  • A process for preparing intermediates of 10-propargyl-10-deazaaminopterin (pralatrexate) synthesis and the intermediates thereof. (2013). Google Patents.
  • Bennett, Z., Grumbles, K., & Pruet, J. (2022). Comparative routes to 7-carboxymethyl-pterin: A useful medicinal chemistry building block. Pteridines. Retrieved from [Link]

  • DeGraw, J. I., Colwell, W. T., Piper, J. R., & Sirotnak, F. M. (1993). Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin. Journal of Medicinal Chemistry, 36(15), 2228–2231. Retrieved from [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. (2012). Der Pharma Chemica. Retrieved from [Link]

  • Pushing at the Boundaries of Pterin Chemistry. (2022). Molecules. Retrieved from [Link]

  • Purified compositions of 10-propargyl-10-deazaaminopterin and methods of using same in the treatment of tumors. (2009). Google Patents.
  • 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride. (n.d.). Synthonix, Inc. Retrieved from [Link]

  • Decarboxylation in Natural Products Biosynthesis. (2021). ACS Catalysis. Retrieved from [Link]

  • 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid Derivatives as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Strategic Targeting of Folate Metabolism in Oncology

The folate metabolic pathway is a cornerstone of cellular proliferation, providing the necessary building blocks for DNA synthesis and repair. A critical enzyme in this pathway, dihydrofolate reductase (DHFR), has long been a validated and highly attractive target for anticancer therapeutics. By inhibiting DHFR, antifolate drugs deplete the cellular pool of tetrahydrofolate, leading to the disruption of nucleotide synthesis and, ultimately, cell cycle arrest and apoptosis in rapidly dividing cancer cells. The 2,4-diaminopteridine scaffold has proven to be a privileged structure in the design of potent DHFR inhibitors. This guide provides an in-depth comparative analysis of the efficacy of derivatives of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid , a key intermediate in the synthesis of the potent antifolate, Pralatrexate. We will delve into the structure-activity relationships, comparative efficacy data, and the experimental methodologies used to evaluate these compounds, offering a comprehensive resource for researchers in the field of oncology drug discovery.

Mechanism of Action: Beyond Simple Enzyme Inhibition

The primary mechanism of action for these compounds is the competitive inhibition of DHFR. The 2,4-diaminopteridine core mimics the binding of the natural substrate, dihydrofolate, to the active site of the enzyme. However, the overall efficacy of these drugs is not solely determined by their affinity for DHFR. Key factors that contribute to their potent antitumor activity include cellular uptake, primarily mediated by the reduced folate carrier (RFC-1), and intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamylation traps the drug within the cell, leading to prolonged inhibition of DHFR and other folate-dependent enzymes.

Antifolate Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell Antifolate Antifolate RFC1 RFC-1 Transporter Antifolate->RFC1 Uptake Antifolate_in Intracellular Antifolate RFC1->Antifolate_in FPGS FPGS Antifolate_in->FPGS DHFR DHFR Antifolate_in->DHFR Inhibition Polyglutamylated_Antifolate Polyglutamylated Antifolate FPGS->Polyglutamylated_Antifolate Polyglutamylation (Trapping) Polyglutamylated_Antifolate->DHFR Sustained Inhibition THF Tetrahydrofolate (THF) DHFR->THF Dihydrofolate -> Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Required for DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Figure 1: General mechanism of action for antifolate drugs targeting DHFR.

Comparative Efficacy of Key Derivatives

The primary derivative of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is Pralatrexate (formerly known as PDX, 10-propargyl-10-deazaaminopterin). Pralatrexate has demonstrated superior efficacy over the classical antifolate Methotrexate in various preclinical and clinical settings.[1][2] This enhanced activity is attributed to its more efficient transport into tumor cells via RFC-1 and its more extensive polyglutamylation.[2][3]

CompoundTargetKi (nM)IC50 (nM)Cell Line(s)Key Findings & Rationale
Pralatrexate DHFR45[1]3-5Lymphoma cell lines (RL, HT, SKI-DLBCL-1, Raji, Hs445)Superior cytotoxicity to Methotrexate. Enhanced cellular uptake and polyglutamylation.[1][4]
Methotrexate DHFR26[1]30-50Lymphoma cell lines (RL, HT, SKI-DLBCL-1, Raji, Hs445)Classical antifolate, used as a benchmark for comparison. Less efficient cellular uptake and polyglutamylation compared to Pralatrexate.[1][2]
Pemetrexed DHFR, TS, GARFT>200[1]VariesNCI-H460 (NSCLC)Multi-targeted antifolate, less potent DHFR inhibitor than Pralatrexate and Methotrexate.[1]
Aminopterin DHFR-VariesVariousA potent DHFR inhibitor, structurally similar to Methotrexate but generally more toxic.

Note: Ki and IC50 values can vary depending on the specific assay conditions and the source of the enzyme or cell line.

Structure-Activity Relationship (SAR) Insights

The structural modifications of the 2,4-diaminopteridine core play a crucial role in the efficacy of these inhibitors.

SAR Insights cluster_mods Key Structural Modifications cluster_effects Resulting Effects on Efficacy Core 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid Core Structure Pteridine 2,4-Diaminopteridine: Essential for DHFR binding Core->Pteridine Linker Propargyl Linker: Contributes to potency Core->Linker Benzoic_Acid Benzoic Acid Moiety: Can be modified to alter properties Core->Benzoic_Acid DHFR_Affinity DHFR Binding Affinity Pteridine->DHFR_Affinity Determines Linker->DHFR_Affinity Influences Glutamate Glutamate Tail (in Pralatrexate): Crucial for polyglutamylation and cellular retention Benzoic_Acid->Glutamate Addition of FPGS_Substrate FPGS Substrate Efficiency Glutamate->FPGS_Substrate Enables RFC1_Uptake RFC-1 Mediated Uptake Cytotoxicity Overall Cytotoxicity RFC1_Uptake->Cytotoxicity Increases FPGS_Substrate->Cytotoxicity Enhances

Figure 2: Key structure-activity relationships for derivatives of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound or vehicle control to the wells.

  • Add a solution of recombinant human DHFR to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution containing DHF and NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DHFR activity, by plotting the reaction velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., lymphoma or lung cancer cell lines)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The derivatives of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, particularly Pralatrexate, represent a significant advancement in the field of antifolate chemotherapy. Their enhanced efficacy over traditional antifolates like methotrexate is a direct result of a rational drug design that optimizes cellular uptake and intracellular retention. The comparative data presented in this guide underscore the importance of considering these pharmacokinetic and pharmacodynamic properties in addition to direct enzyme inhibition when evaluating the potential of novel anticancer agents.

Future research in this area should focus on the synthesis and evaluation of novel derivatives with further improved selectivity for tumor cells, potentially by targeting other transporters that are overexpressed in specific cancer types. Additionally, exploring combination therapies with other anticancer agents that have synergistic mechanisms of action could lead to more effective and durable treatment responses. The robust experimental methodologies outlined herein provide a solid foundation for the continued investigation and development of this promising class of DHFR inhibitors.

References

  • Izbicka, E., et al. (2009). Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers. Cancer Chemotherapy and Pharmacology, 64(5), 993-999.
  • Rodd, A. L., Ververis, K., & Karagiannis, T. C. (2012). Safety and efficacy of pralatrexate in the management of relapsed or refractory peripheral T-cell lymphoma. Clinical Medicine Insights: Oncology, 6, CMO-S8536.
  • Marchi, E., et al. (2015). Safety and efficacy of pralatrexate in the management of relapsed or refractory peripheral T-cell lymphoma. Therapeutics and Clinical Risk Management, 11, 1493–1501.
  • PubChem. (n.d.). Pralatrexate. Retrieved from [Link]

  • Izbicka, E., et al. (2010). Single agent and combination studies of pralatrexate and molecular correlates of sensitivity. British Journal of Cancer, 104(1), 74-80.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223-228.
  • Pieters, R., et al. (1997). Ex vivo activity of methotrexate versus novel antifolate inhibitors of dihydrofolate reductase and thymidylate synthase against childhood leukemia cells. Blood, 90(9), 3689-3697.
  • Cole, B. F., et al. (2005). Novel antifolate drugs. The Oncologist, 10(10), 827-838.
  • Müller, C., et al. (2012). Effects of Antifolate Drugs on the Cellular Uptake of Radiofolates In Vitro and In Vivo. Journal of Nuclear Medicine, 53(2), 296-303.

Sources

Validating "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" as a Dihydrofolate Reductase (DHFR) Inhibitor Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" as a precursor for a Dihydrofolate Reductase (DHFR) inhibitor. We will objectively compare its hypothesized performance with established DHFR inhibitors, Methotrexate and Pralatrexate, and provide detailed experimental protocols to support this validation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Critical Role of DHFR Inhibition in Therapeutics

Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1] The inhibition of DHFR disrupts these critical biosynthetic pathways, leading to a depletion of nucleotides necessary for DNA replication and ultimately causing cell death.[1] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells, making DHFR a validated and highly significant therapeutic target in oncology.[2]

For decades, classical antifolates like Methotrexate have been a cornerstone of cancer chemotherapy.[3] More recently, a new generation of antifolates, such as Pralatrexate, have been developed to overcome resistance mechanisms and improve therapeutic outcomes.[3] The compound at the center of this guide, "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid," is a key synthetic intermediate of Pralatrexate. While its primary role is that of a precursor, its structural features, particularly the 2,4-diaminopteridine core, suggest an intrinsic potential for DHFR inhibition. This guide outlines the necessary steps to validate this hypothesis and characterize its activity in comparison to established drugs.

The Compounds: A Comparative Overview

A successful validation requires a thorough understanding of the molecular players involved. Here, we compare the structural and mechanistic features of our target precursor with the established DHFR inhibitors, Methotrexate and Pralatrexate.

  • "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" (Precursor Compound): As a key intermediate in the synthesis of Pralatrexate, this molecule possesses the essential 2,4-diaminopteridine moiety responsible for high-affinity binding to the active site of DHFR. Its unique pent-4-yn-2-yl benzoic acid side chain distinguishes it from classical antifolates. The central hypothesis of this guide is that this precursor exhibits inherent DHFR inhibitory activity, which will be quantified through the described experimental workflows.

  • Methotrexate (MTX): A classical folate analog, Methotrexate has been a mainstay in cancer therapy for many years.[3] It competitively inhibits DHFR, leading to the depletion of intracellular folates and subsequent cell death.[3] However, its efficacy can be limited by cellular uptake mechanisms and the development of resistance.[3]

  • Pralatrexate (PDX): A more potent folate analog, Pralatrexate was designed for enhanced cellular uptake via the reduced folate carrier (RFC) and more efficient intracellular polyglutamylation.[3] These properties lead to greater intracellular drug accumulation and prolonged inhibition of DHFR, resulting in superior antitumor activity in certain malignancies compared to Methotrexate.[3]

Experimental Validation Workflow

The validation of "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" as a DHFR inhibitor involves a two-tiered approach: an initial enzymatic assay to confirm direct inhibition of the DHFR enzyme, followed by a cell-based assay to assess its cytotoxic effects on cancer cells.

G cluster_0 Tier 1: Enzymatic Validation cluster_1 Tier 2: Cell-Based Validation enzymatic_assay DHFR Enzymatic Inhibition Assay ic50_determination Determine IC50 Value enzymatic_assay->ic50_determination Quantify direct enzyme inhibition cell_culture Cancer Cell Line Culture ic50_determination->cell_culture Proceed if direct inhibition is confirmed mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay Treat cells with compound cell_ic50 Determine Cellular IC50 Value mtt_assay->cell_ic50 Assess cell viability end Validated DHFR Inhibitor Precursor cell_ic50->end Complete Validation start Start Validation start->enzymatic_assay

Caption: Experimental workflow for validating a novel DHFR inhibitor.

Tier 1: In Vitro DHFR Enzymatic Inhibition Assay (Spectrophotometric)

This initial step is crucial to confirm that the precursor compound directly interacts with and inhibits the DHFR enzyme. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1] In the presence of an inhibitor, this rate of decrease is attenuated.

Experimental Protocol:

  • Reagent Preparation:

    • DHFR Assay Buffer: Prepare a buffer solution containing 50 mM Tris-HCl, pH 7.5.

    • NADPH Solution: Prepare a 0.25 mM solution of NADPH in the DHFR Assay Buffer.

    • DHF Solution: Prepare a 0.2 mM solution of Dihydrofolic acid in the DHFR Assay Buffer.

    • Inhibitor Stock Solutions: Prepare stock solutions of the precursor compound, Methotrexate, and Pralatrexate in an appropriate solvent (e.g., DMSO). Serially dilute these stock solutions to create a range of concentrations for IC50 determination.

    • Recombinant Human DHFR Enzyme: Dilute the enzyme to a working concentration of 1 µg/mL in the Assay Buffer.[4]

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • 50 µL of DHFR Assay Buffer.

      • 50 µL of 1 µg/mL rhDHFR solution.[4]

      • A variable volume of the inhibitor solution (or solvent control).

    • Incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the Substrate Mixture (containing 0.2 mM DHF and 0.25 mM β-NADPH).[4]

    • Immediately measure the absorbance at 339 nm in kinetic mode for 5 minutes, taking readings every 15-30 seconds.[1][4]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the solvent control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Tier 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Following the confirmation of direct enzymatic inhibition, the next critical step is to evaluate the compound's effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., human T-cell lymphoma line H9, or lung carcinoma A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[5]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the precursor compound, Methotrexate, and Pralatrexate in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[5]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data based on literature values for established DHFR inhibitors. The purpose of these tables is to provide a benchmark against which the experimental data for "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" can be compared.

Table 1: Comparative DHFR Enzymatic Inhibition

CompoundApparent Kᵢ (nM) for DHFR Inhibition
"4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" To be determined experimentally
Methotrexate26[6]
Pralatrexate45[6]

Table 2: Comparative Cytotoxicity in Cancer Cell Lines (IC50 Values)

Cell Line"4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" (nM)Methotrexate (nM)Pralatrexate (nM)
H9 (T-cell lymphoma)To be determined experimentally6.4[7]3.3[7]
A549 (Lung Carcinoma)To be determined experimentally0.10 mM (at 48h)[8]Data not readily available
HTC-116 (Colorectal Carcinoma)To be determined experimentally0.15 mM (at 48h)[8][9]Data not readily available
Daoy (Medulloblastoma)To be determined experimentally9.5 x 10⁻² µM[10]Data not readily available
Saos-2 (Osteosarcoma)To be determined experimentally3.5 x 10⁻² µM[10]Data not readily available

Mechanistic Insights and Expected Outcomes

The 2,4-diaminopteridine moiety is the key pharmacophore that anchors these inhibitors within the active site of DHFR. The variations in the side chains significantly influence the compounds' affinity for the enzyme, as well as their cellular uptake and retention.

G cluster_0 Folate Metabolism cluster_1 Biosynthesis DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Purines & Thymidylate THF->Nucleotides Essential cofactor DHFR->THF Catalyzes reduction DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Inhibitor DHFR Inhibitor (e.g., Precursor Compound) Inhibitor->DHFR Competitive Inhibition

Sources

A Comparative Guide to the Synthesis and Evaluation of Novel Pteridine-Based Inhibitors: The Case of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and comparative evaluation of a novel pteridine derivative, 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, and its structural analogues. Pteridine-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Many pteridine derivatives function as enzyme inhibitors, targeting key enzymes in various pathological pathways.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth synthetic strategies and robust protocols for performance comparison.

Part 1: Synthetic Strategies

The synthesis of the target compound and its analogues can be approached through a modular strategy, allowing for the facile generation of a library of compounds for structure-activity relationship (SAR) studies. The general approach involves the synthesis of the 2,4-diaminopteridine core, preparation of the functionalized side chain, and subsequent coupling.

Synthesis of the 2,4-Diaminopteridine Core

A common and effective method for the synthesis of 2,4-diaminopteridine derivatives is the Taylor synthesis.[6][7][8] This involves the condensation of a pyrazine precursor with a guanidine salt. For our target, a key intermediate is a 6-functionalized 2,4-diaminopteridine that can undergo coupling with the side chain. A plausible route involves the synthesis of 2,4-diamino-6-chloropteridine.

Alternatively, 6-substituted pteridines can be synthesized by condensing 2,4,5,6-tetraaminopyrimidine with a suitable dicarbonyl compound.[9][10][11]

Synthesis of the Alkynyl Benzoic Acid Side Chain

The side chain, 4-(pent-4-yn-2-yl)benzoic acid, can be synthesized through various standard organic chemistry transformations. A possible route involves the coupling of a protected alkyne with a suitable benzoic acid derivative.[12][13][14]

Coupling and Final Synthesis

The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[15][16][17] This reaction is ideal for coupling the 2,4-diaminopteridine core with the alkynyl benzoic acid side chain.[18][19]

Experimental Protocol: Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Step 1: Synthesis of 2,4-Diamino-6-chloropteridine This intermediate can be prepared from commercially available starting materials following established literature procedures.

Step 2: Synthesis of 4-(pent-4-yn-2-yl)benzoic acid This can be achieved through a multi-step synthesis starting from 4-acetylbenzoic acid.

Step 3: Sonogashira Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2,4-diamino-6-chloropteridine (1 equivalent) and 4-(pent-4-yn-2-yl)benzoic acid (1.2 equivalents) in a suitable solvent such as a mixture of DMF and triethylamine.

  • Add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to afford the desired compound.

Characterization: The structure and purity of the final compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1][20][21]

Analogue Synthesis

To explore the SAR, analogues of the target compound can be synthesized by modifying both the pteridine core and the side chain.

  • Pteridine Core Analogues: Modifications at the 2- and 4-amino positions or substitution at the 7-position of the pteridine ring can be explored.[22]

  • Side Chain Analogues:

    • Alkyne Modification: The terminal alkyne can be used as a handle for further functionalization, for instance, through "click chemistry" reactions to introduce triazole rings.[23][24][25][26][27]

    • Benzoic Acid Bioisosteres: The carboxylic acid moiety is often a critical pharmacophore. Replacing it with bioisosteres such as tetrazoles, sulfonamides, or other acidic functional groups can modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles.[28][29][30][31][32]

Synthesis cluster_core Pteridine Core Synthesis cluster_sidechain Side Chain Synthesis cluster_analogues Analogue Synthesis Core 2,4-Diamino-6-chloropteridine Coupling Target Compound: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid Core->Coupling Pd(PPh₃)₂Cl₂, CuI Sonogashira Coupling Sidechain 4-(pent-4-yn-2-yl)benzoic acid Sidechain->Coupling Analogues Bioisosteres Click Chemistry Coupling->Analogues Further Modification

Caption: Workflow for the comparative evaluation of enzyme inhibitors.

Cellular Assays

Following in vitro enzyme assays, promising compounds should be evaluated in cell-based assays to assess their cellular potency, selectivity, and potential cytotoxicity. [5][33] Table 2: Hypothetical Comparison of Synthesized Compounds

CompoundTarget EnzymeIC₅₀ (nM)Inhibition MechanismCellular Potency (EC₅₀, µM)
Target Compound DHFR50Competitive0.5
Analogue 1 (Tetrazole) DHFR45Competitive0.4
Analogue 2 (7-Methyl) DHFR150Competitive1.2
Reference Inhibitor DHFR10Competitive0.1

This table provides a template for summarizing the experimental data, allowing for a clear and objective comparison of the synthesized compounds.

Conclusion

This guide outlines a systematic approach to the synthesis and comparative evaluation of "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" and its analogues. By employing a modular synthetic strategy and robust biochemical and cellular assays, researchers can efficiently explore the structure-activity relationships within this class of compounds. The provided protocols and workflows serve as a foundation for the discovery and development of novel pteridine-based therapeutic agents.

References

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A Comparative Guide to the Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid: Reproducibility and Strategic Route Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of complex heterocyclic molecules is a critical and often challenging endeavor. The reproducibility of a synthetic route is paramount, directly impacting project timelines, cost, and the ultimate success of a drug discovery program. This guide provides an in-depth comparative analysis of the synthesis of 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, a key intermediate in the preparation of the potent antifolate drug, Pralatrexate.

We will dissect a patented, regioselective approach and compare it with a classical, yet potentially more accessible, Gabriel-Isay condensation. This guide is structured to provide not only detailed experimental protocols but also the underlying chemical logic, enabling researchers to make informed decisions based on their specific laboratory capabilities and project goals.

The Strategic Importance of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid

Pralatrexate has demonstrated significant efficacy in the treatment of peripheral T-cell lymphoma, and its synthesis hinges on the efficient production of the title compound. The intricate structure, featuring a substituted pteridine core linked to a benzoic acid moiety via a chiral propargyl group, presents a formidable synthetic challenge. The pteridine ring system, in particular, is notorious for issues with solubility and potential for side reactions, making the choice of synthetic strategy a critical determinant of success.

Primary Synthesis Protocol: A Regioselective Approach from Patent Literature

A novel and highly effective synthesis is detailed in patent WO2013164856A1, which circumvents many of the common problems associated with pteridine synthesis, most notably the formation of regioisomers.[1][2][3] This method relies on the condensation of pyrimidine-2,4,5,6-tetramine with a pre-functionalized dicarbonyl surrogate.

Rationale Behind the Patented Approach

The key to the success of this method is the use of a carefully designed dicarbonyl precursor, alkyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate. The distinct reactivity of the aldehyde and ketone functionalities in this precursor allows for a controlled, stepwise condensation with the diaminopyrimidine, leading to the desired 6-substituted pteridine with high regioselectivity. This pre-determination of the substitution pattern is a significant advantage over classical methods.

Experimental Protocol: Regioselective Synthesis

Part A: Synthesis of Methyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate

This dicarbonyl precursor is central to the regioselectivity of the primary synthesis route. While the patent provides a general scheme, a detailed experimental protocol can be constructed based on established organic chemistry principles.

  • Step 1: Synthesis of Methyl 4-(pent-4-yn-2-yl)benzoate:

    • To a solution of methyl 4-acetylbenzoate (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of propargylmagnesium bromide (1.2 eq) in THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting tertiary alcohol by flash column chromatography.

    • The tertiary alcohol is then subjected to a Gignard reaction with another equivalent of propargylmagnesium bromide to yield the desired product.

  • Step 2: Oxidation to the Dicarbonyl Compound:

    • Dissolve the methyl 4-(pent-4-yn-2-yl)benzoate (1.0 eq) in a mixture of dichloromethane and methanol.

    • Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen to remove excess ozone.

    • Add dimethyl sulfide (2.0 eq) and allow the solution to warm to room temperature overnight.

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by flash column chromatography to yield methyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate.

Part B: Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid

  • Suspend pyrimidine-2,4,5,6-tetramine sulfate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium metabisulfite (1.1 eq) in water and stir for 15 minutes.

  • Add a solution of methyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate (1.0 eq) in ethanol.

  • Heat the mixture to reflux for 6 hours. During this time, the pteridine product will precipitate.

  • Cool the reaction mixture to room temperature and filter the solid.

  • Wash the solid with water and ethanol to remove impurities.

  • To hydrolyze the ester, suspend the solid in a solution of 1 M sodium hydroxide and heat at 60 °C for 2 hours.

  • Cool the solution and acidify with 1 M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

Regioselective_Synthesis cluster_precursor Precursor Synthesis cluster_pteridine Pteridine Formation start_prec Methyl 4-acetylbenzoate + Propargylmagnesium bromide alcohol Tertiary Alcohol Intermediate start_prec->alcohol Grignard Reaction pentynylbenzoate Methyl 4-(pent-4-yn-2-yl)benzoate alcohol->pentynylbenzoate Grignard Reaction dicarbonyl Methyl 4-(1-formyl-1-oxohex-5-yn-3-yl)benzoate pentynylbenzoate->dicarbonyl Ozonolysis condensation Condensation dicarbonyl->condensation tetramine Pyrimidine-2,4,5,6-tetramine tetramine->condensation ester_product Ester Intermediate condensation->ester_product final_product 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid ester_product->final_product Hydrolysis

Caption: Regioselective synthesis of the target compound.

Alternative Synthesis Protocol: The Gabriel-Isay Condensation

The Gabriel-Isay condensation is a classical and widely used method for the synthesis of pteridines. It involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. While potentially more straightforward in its key step, this method often suffers from a lack of regioselectivity when using unsymmetrical dicarbonyls, leading to a mixture of 6- and 7-substituted isomers.

Rationale for the Gabriel-Isay Approach

Despite the potential for isomer formation, the Gabriel-Isay synthesis remains an attractive alternative due to the potential for a more convergent synthesis and the commercial availability of a wider range of starting materials. For the synthesis of our target molecule, a suitable 1,2-dicarbonyl precursor would be 1-(4-(methoxycarbonyl)phenyl)pent-1-yne-3,4-dione.

Experimental Protocol: Gabriel-Isay Synthesis

Part A: Synthesis of 1-(4-(methoxycarbonyl)phenyl)pent-1-yne-3,4-dione

  • Start with methyl 4-ethynylbenzoate (1.0 eq) and perform a Sonogashira coupling with propargyl alcohol (1.1 eq) in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • The resulting alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as manganese dioxide.

  • The terminal alkyne is then subjected to a second oxidation, for instance, using selenium dioxide, to yield the desired 1,2-dicarbonyl compound.

Part B: Synthesis of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic Acid

  • Suspend pyrimidine-2,4,5,6-tetramine sulfate (1.0 eq) in methanol.

  • Add a solution of 1-(4-(methoxycarbonyl)phenyl)pent-1-yne-3,4-dione (1.0 eq) in methanol.

  • Adjust the pH of the reaction mixture to 4-5 with acetic acid.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction and collect the precipitated solid, which will likely be a mixture of the 6- and 7-substituted isomers.

  • The isomers can be separated by fractional crystallization or preparative HPLC.

  • The isolated 6-substituted ester is then hydrolyzed to the final product as described in the primary protocol.

Gabriel_Isay_Synthesis cluster_prec_gi Dicarbonyl Precursor Synthesis cluster_pteridine_gi Pteridine Formation start_gi Methyl 4-ethynylbenzoate + Propargyl alcohol alcohol_gi Coupled Alcohol start_gi->alcohol_gi Sonogashira Coupling ketone_gi Alkynyl Ketone alcohol_gi->ketone_gi Oxidation dicarbonyl_gi 1-(4-(methoxycarbonyl)phenyl) pent-1-yne-3,4-dione ketone_gi->dicarbonyl_gi Oxidation condensation_gi Gabriel-Isay Condensation dicarbonyl_gi->condensation_gi tetramine_gi Pyrimidine-2,4,5,6-tetramine tetramine_gi->condensation_gi isomers Mixture of 6- and 7-substituted isomers condensation_gi->isomers separation Separation (HPLC) isomers->separation ester_product_gi Isolated 6-substituted Ester separation->ester_product_gi final_product_gi 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid ester_product_gi->final_product_gi Hydrolysis Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_solutions Optimization Strategies start Synthesis Complete check_purity Check Purity (HPLC, NMR) start->check_purity pure Product is Pure check_purity->pure Yes impure Product is Impure check_purity->impure No solubility Low Solubility? impure->solubility isomers Isomeric Mixture? (Gabriel-Isay) solubility->isomers No sol_solubility Use polar aprotic solvents (DMF, DMSO) Reverse-phase chromatography solubility->sol_solubility Yes other_impurities Other Impurities? isomers->other_impurities No sol_isomers Optimize HPLC separation Fractional crystallization pH control during reaction isomers->sol_isomers Yes sol_impurities Recrystallization Purification via salt formation Preparative HPLC other_impurities->sol_impurities sol_solubility->check_purity sol_isomers->check_purity sol_impurities->check_purity

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery, the proper handling and disposal of novel chemical entities is not merely a regulatory hurdle, but a cornerstone of responsible research. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the safe disposal of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid, a compound of interest in contemporary research. By integrating established safety protocols with a deep understanding of the compound's structural components, this document aims to be your preferred resource for laboratory safety and chemical stewardship.

Understanding the Compound: A Profile of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Before delving into disposal procedures, a foundational understanding of the subject compound is paramount.

PropertyValueSource
CAS Number 146464-93-9[1]
Molecular Formula C19H16N6O4[2][3]
Molecular Weight 392.4 g/mol [2][3]
Known Hazards H301: Toxic if swallowed. H360: May damage fertility or the unborn child.[2][3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This workflow is designed to be a self-validating system, ensuring safety and regulatory adherence at each stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Step 1: Waste Identification & Classification B Step 2: Segregation A->B Characterize as Hazardous C Step 3: Container Selection & Labeling B->C Isolate from incompatible materials D Step 4: Temporary Storage C->D Properly labeled container E Step 5: Arrange for Professional Disposal D->E Contact licensed waste vendor

Figure 1: A streamlined workflow for the proper disposal of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid.

Step 1: Waste Identification and Classification

The foundational step in proper chemical disposal is the accurate identification and classification of the waste.

  • Initial Assessment: Based on the available hazard information (Toxic if swallowed, potential for reproductive harm), 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid must be treated as hazardous waste .[2][3]

  • RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[16][17][18][19] While specific testing data for this compound is unavailable, its chemical structure does not immediately suggest ignitability, high corrosivity, or reactivity under normal conditions. However, the known toxicity warrants its classification as a toxic hazardous waste. The responsibility for accurate waste characterization lies with the waste generator.[18]

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Pure Compound/Residues: Collect any solid waste of the compound in a designated, compatible container.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled hazardous waste container. Non-disposable glassware must be decontaminated before reuse. If decontamination is not feasible, it should be disposed of as hazardous waste.[20]

  • Liquid Waste:

    • Solutions: Solutions containing the compound should be collected in a designated liquid hazardous waste container.

    • Solvent Compatibility: Ensure that the solvents used are compatible with the container material and with other wastes being collected in the same container. Do not mix incompatible waste streams.[21]

Step 3: Container Selection and Labeling

The integrity of the waste containment is paramount for safety.

  • Container Choice:

    • Solid Waste: Use a wide-mouth, screw-cap container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • Liquid Waste: Use a sealable, leak-proof container, typically glass or HDPE, that is compatible with the solvents used.

  • Labeling: All waste containers must be clearly and accurately labeled.[20][22] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid" (avoiding abbreviations or formulas)

    • The specific hazards (e.g., "Toxic," "Reproductive Hazard")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Figure 2: An example of a properly completed hazardous waste label.

Step 4: Temporary Storage

Proper temporary storage of the waste container is crucial to prevent accidents and exposure.

  • Location: Store the waste container in a designated, secure area within the laboratory, away from general work areas and incompatible chemicals.[22]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[21]

  • Closure: Keep the waste container tightly closed except when adding waste.[20]

Step 5: Arrange for Professional Disposal

The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste management company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste disposal vendors. They will provide guidance on the specific requirements for waste pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[10][23][24] This can lead to environmental contamination and may violate local and federal regulations.

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[20][25] After triple-rinsing, the container may be disposed of as non-hazardous waste, but it is best to consult with your institution's EHS for specific guidance.[25]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Carefully sweep up the solid material and place it in a labeled hazardous waste container. Avoid generating dust.[7][24]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the institution's EHS office.

    • Prevent entry to the contaminated area.

    • Follow the specific instructions of the emergency response team.

Conclusion

The responsible disposal of 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid is a critical component of the research lifecycle. By adhering to the principles of waste identification, segregation, proper containment, and professional disposal, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations. Always prioritize safety and consult with your institution's Environmental Health and Safety office for specific guidance.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • PanReac AppliChem. (n.d.). Safety data sheet: Benzoic acid.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • KPA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzoic acid.
  • Alpha Resources. (2021, February 19). Benzoic Acid Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2018, October 23). Benzoic Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). RCRA. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Oettl, K., & Reibnegger, G. (2002). Pteridine derivatives as modulators of oxidative stress. Current Drug Metabolism, 3(3), 229-236.
  • ResearchGate. (n.d.). Pterin and pteridine derivatives of biological or medicinal importance.
  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Retrieved from [Link]

  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (n.d.).
  • Synthesis, Characterization and Molecular Docking Studies of Novel Pteridine Derivatives. (n.d.). International Journal for Modern Trends in Science and Technology.
  • ChemUniverse. (n.d.). 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. Retrieved from [Link]

  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. (2022). International Journal of Pharmaceutical Sciences and Research.
  • PubChem. (n.d.). (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydron. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (4S)-4-(4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzamido)-5-methoxy-5-oxopentanoic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoyl)-D-glutamic Acid. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). 4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling Guide: 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

This document provides essential safety and handling protocols for 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. As a novel or specialized research chemical, a comprehensive, officially published Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from a structural analysis of its constituent moieties—a diaminopteridine core, a benzoic acid derivative, and a terminal alkyne—and is grounded in established safety principles for analogous compounds. This guide is intended to supplement, not replace, your institution's standard safety procedures and a thorough, compound-specific risk assessment.

Hazard Analysis and Compound Profile

A robust safety plan begins with understanding the molecule's potential hazards. The chemical structure integrates three key functional groups, each contributing to its overall safety profile.

  • 2,4-Diaminopteridine Core: Pteridine derivatives are heterocyclic compounds that are bioactive. Analogs like 2,4-Diaminopteridine are classified as harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[1][2] Direct contact and inhalation of dusts should be strictly avoided.

  • Benzoic Acid Moiety: The benzoic acid group classifies this compound as an acid. Benzoic acid and its derivatives are known to cause skin irritation and serious eye damage.[3][4][5][6][7] As a solid, it poses a risk as a combustible dust, meaning fine particles suspended in air could form an explosive mixture in the presence of an ignition source.[6][8] Prolonged or repeated inhalation of dusts from related compounds can lead to organ damage, particularly to the lungs.[5][6][7]

  • Terminal Alkyne Functionality: The pentynyl group provides a rigid, linear structural element.[9] While often used as a stable handle in "click chemistry," terminal alkynes are considered latent electrophiles and can react with biological nucleophiles, such as thiols.[10][11] This reactivity is a key consideration for its biological mechanism but also underscores the importance of preventing unintended exposure.

Summary of Potential Hazards
Hazard TypeAssociated MoietyPotential OutcomeGHS Classification (Inferred)
Acute Toxicity (Oral) 2,4-DiaminopteridineHarmful if swallowed.[1][2]H302: Harmful if swallowed
Skin Irritation Benzoic Acid, PteridineCauses skin irritation upon contact.[1][4]H315: Causes skin irritation
Serious Eye Damage Benzoic Acid, PteridineCauses serious eye irritation or damage.[1][4][12]H318/H319: Causes serious eye damage/irritation
Respiratory Irritation Pteridine, Benzoic AcidMay cause respiratory tract irritation if inhaled as dust.[1]H335: May cause respiratory irritation
Combustible Dust Benzoic Acid (Solid)Fine dust may form explosive mixtures in air.[6][8]-
Specific Target Organ Toxicity Benzoic AcidPotential for lung damage through prolonged or repeated inhalation.[5][6][7]H372: Causes damage to organs through prolonged exposure

Operational Protocol: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is critical for mitigating the risks identified above.

Engineering Controls

The primary method for exposure control is to handle the compound within a certified chemical fume hood. This prevents inhalation of airborne particulates and contains any potential spills.

  • Primary Handling: All weighing and solution preparation must occur inside a fume hood or a similar ventilated enclosure (e.g., a powder containment hood).

  • Ventilation: Ensure the fume hood has a verified face velocity appropriate for handling potent or dusty compounds (typically 80-120 feet per minute).

  • Safety Equipment: An accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[13]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes.[3][4] A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable first choice for handling solid organic compounds. Always double-check the manufacturer's breakthrough time data for the specific solvents you will be using. Dispose of gloves immediately after handling the compound and wash hands thoroughly.[3][14]

  • Protective Clothing: A full-length laboratory coat, buttoned completely, is required.[3] Consider using disposable sleeve covers for added protection during extensive handling.

  • Respiratory Protection: While engineering controls are the primary defense, a NIOSH-approved respirator (e.g., an N95 dust mask for solids, or a respirator with organic vapor cartridges for solutions) should be used if there is any risk of dust generation outside of a fume hood.[3][4]

Handling and Storage
  • Handling: Avoid creating dust at all costs.[15] Use spatulas and weighing paper carefully. If the compound is a fine powder, consider wetting it with a small amount of a compatible solvent to prevent aerosolization during transfer. Do not eat, drink, or smoke in the handling area.[13][16]

  • Storage: Store the compound in a tightly sealed container, clearly labeled with the chemical name and hazard warnings.[3][4] The recommended storage condition is sealed in a dry environment at 2-8°C.[17] Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and bases.[3][14]

Spill Management
  • Evacuation: For large spills, evacuate the immediate area and alert your institution's safety officer.

  • Containment: For small spills of the solid material within a fume hood, carefully sweep it up using a dustpan and brush or a HEPA-filtered vacuum.[4][15] Avoid dry sweeping that could generate dust.

  • Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All cleanup materials (gloves, wipes, absorbent pads) must be collected in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[14]

  • Regulatory Compliance: Dispose of the waste through your institution's environmental health and safety (EHS) office, ensuring compliance with all local, state, and federal regulations.[13][16]

Workflow Visualization

The following diagram outlines the required workflow for safely managing 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid throughout its lifecycle in the laboratory.

G cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response A Review Safety Guide & Institutional SOPs B Verify Fume Hood & Safety Equipment A->B C Don Full PPE: Goggles, Lab Coat, Gloves B->C D Retrieve Compound from Storage (2-8°C) C->D E Weigh Solid Compound (Minimize Dust) D->E F Prepare Solution or Perform Reaction E->F G Decontaminate Glassware & Work Surface F->G H Segregate All Waste (Solid & Liquid) G->H I Package & Label Waste for EHS Pickup H->I J Spill Occurs K Follow Spill Management Protocol J->K L First Aid as Needed (Eyewash, Shower) J->L

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid
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4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.